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  • Product: 3-(1H-Indol-5-yl)acrylic acid
  • CAS: 179626-79-0

Core Science & Biosynthesis

Foundational

Foreword: The Strategic Importance of the Indole-5-acrylic Acid Scaffold

An In-depth Technical Guide to the Synthesis of 3-(1H-Indol-5-yl)acrylic Acid The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous natural products and synthetic pharma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-(1H-Indol-5-yl)acrylic Acid

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a focal point in modern drug discovery.[1] Within this class, 3-(1H-Indol-5-yl)acrylic acid, a cinnamic acid analogue, represents a critical building block for developing novel therapeutics, including potent enzyme inhibitors and receptor antagonists.[2] The acrylic acid moiety provides a versatile handle for further chemical modification while the indole core offers a platform for modulating biological activity.

This guide provides an in-depth analysis of the principal synthetic routes to 3-(1H-Indol-5-yl)acrylic acid. It moves beyond a mere recitation of procedures to offer a causal explanation for experimental choices, empowering researchers in drug development to select and optimize the most appropriate synthetic strategy for their specific needs. We will dissect three common and effective methodologies: the Knoevenagel-Doebner Condensation, the Heck Reaction, and the Perkin Reaction, evaluating each for its efficiency, scalability, and mechanistic integrity.

Comparative Overview of Primary Synthetic Strategies

The synthesis of α,β-unsaturated carboxylic acids from aromatic precursors is a well-established field in organic chemistry. For the specific target of 3-(1H-Indol-5-yl)acrylic acid, the choice of strategy hinges on the availability of starting materials, desired scale, and tolerance for specific reagents, such as heavy metal catalysts.

Synthetic Method Key Starting Materials Core Principle Primary Advantages Key Challenges
Knoevenagel-Doebner Condensation Indole-5-carbaldehyde, Malonic AcidBase-catalyzed condensation followed by decarboxylation.High yields, mild conditions, avoids heavy metals.Requires synthesis of the starting aldehyde.
Heck Reaction 5-Bromoindole, Acrylic Acid (or ester)Palladium-catalyzed C-C bond formation.[3]High functional group tolerance, direct C-H activation possible.Cost and toxicity of palladium catalyst, potential for side reactions.
Perkin Reaction Indole-5-carbaldehyde, Acetic AnhydrideAldol condensation using an acid anhydride and its alkali salt.[4][5]Utilizes inexpensive, common reagents.Often requires high temperatures, can lead to side product formation.[6]

Below is a logical workflow illustrating the strategic decision-making process for synthesizing the target compound.

Synthesis_Workflow start Target: 3-(1H-Indol-5-yl)acrylic acid sm1 Indole-5-carbaldehyde start->sm1 sm2 5-Bromoindole start->sm2 knoevenagel Knoevenagel-Doebner Condensation sm1->knoevenagel + Malonic Acid perkin Perkin Reaction sm1->perkin + Acetic Anhydride heck Heck Reaction sm2->heck + Acrylic Acid/Ester product Final Product knoevenagel->product heck->product perkin->product Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3 & 4: Dehydration & Decarboxylation MA Malonic Acid Enolate Malonic Acid Enolate (Nucleophile) MA->Enolate Deprotonation Base Piperidine (Base) Aldehyde Indole-5-carbaldehyde Adduct Aldol Adduct Aldehyde->Adduct Attack on Carbonyl Unsaturated Unsaturated Intermediate Adduct2->Unsaturated -H2O Product Final Product Unsaturated->Product Heat, -CO2

Caption: Mechanism of the Knoevenagel-Doebner reaction for indole-acrylic acid synthesis.

Detailed Experimental Protocol

Materials:

  • Indole-5-carbaldehyde (1.0 eq)

  • Malonic acid (1.5 eq)

  • Pyridine (solvent, ~5-10 vol)

  • Piperidine (0.1 eq)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add indole-5-carbaldehyde and malonic acid.

  • Solvent and Catalyst Addition: Add pyridine as the solvent, followed by the addition of a catalytic amount of piperidine. The choice of pyridine as the solvent is strategic; its basicity facilitates the reaction, and its high boiling point (115 °C) is suitable for the decarboxylation step.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography), observing the consumption of the aldehyde. The evolution of CO₂ gas indicates successful decarboxylation.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into an ice-cold solution of 1 M hydrochloric acid. This step protonates the carboxylate and neutralizes the pyridine, causing the product to precipitate.

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 3-(1H-Indol-5-yl)acrylic acid.

Method 2: The Mizoroki-Heck Reaction

The Heck reaction is a powerful tool for C-C bond formation, particularly for creating substituted alkenes. [3]In this context, it involves the palladium-catalyzed coupling of 5-bromoindole with an acrylic acid derivative. While highly effective, this method necessitates careful consideration of the catalyst system and reaction conditions to ensure high yield and selectivity.

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a cornerstone of organometallic chemistry. [7]It begins with the oxidative addition of the aryl halide (5-bromoindole) to a Pd(0) species, forming a Pd(II) complex. This is followed by coordination and migratory insertion of the alkene (acrylate) into the Aryl-Pd bond. The final steps involve β-hydride elimination to release the product and reductive elimination of H-Br (neutralized by a base) to regenerate the active Pd(0) catalyst.

Heck_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + ArBr Insertion Migratory Insertion OxAdd->Insertion + Alkene Elimination β-Hydride Elimination Insertion->Elimination Elimination->Pd0 - HBr (to Base) Product Product Elimination->Product Releases Base Base-HBr Elimination->Base Regenerates ArBr 5-Bromoindole Alkene Acrylate

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Detailed Experimental Protocol

Materials:

  • 5-Bromoindole (1.0 eq)

  • Ethyl acrylate (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile or DMF (solvent)

  • Sodium hydroxide (for subsequent hydrolysis)

  • Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup (Heck Coupling): In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-bromoindole, palladium(II) acetate, and tri(o-tolyl)phosphine. The choice of a bulky phosphine ligand like P(o-tol)₃ is crucial; it promotes the reductive elimination step and stabilizes the Pd(0) catalyst.

  • Reagent Addition: Add the solvent (acetonitrile or DMF), followed by triethylamine and ethyl acrylate. Triethylamine acts as the base to neutralize the HBr generated during the catalytic cycle.

  • Reaction: Heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, ethyl 3-(1H-indol-5-yl)acrylate, is typically purified by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 2 M aqueous sodium hydroxide. Heat the solution to reflux for 1-2 hours until the ester is fully consumed (monitored by TLC).

  • Isolation: Cool the mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution with 1 M HCl to precipitate the desired acid. Collect the solid by vacuum filtration, wash with cold water, and dry.

Product Characterization and Data

Accurate characterization of the final product is essential for validating the success of the synthesis. Below are the expected analytical data for 3-(1H-Indol-5-yl)acrylic acid.

Property Value Source
Molecular Formula C₁₁H₉NO₂[8][9]
Molecular Weight 187.19 g/mol [9][10]
Appearance White to off-white solid[10]
Solubility Soluble in DMSO and ethanol (≥10 mg/ml)[9][10]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.2 (s, 1H, COOH), ~11.2 (s, 1H, NH), ~7.9 (s, 1H, Ar-H), ~7.6 (d, 1H, vinyl-H), ~7.4 (m, 2H, Ar-H), ~6.5 (m, 1H, Ar-H), ~6.4 (d, 1H, vinyl-H).Typical values based on similar structures
IR (KBr) ν (cm⁻¹): ~3400 (N-H stretch), ~3000-2500 (O-H stretch, broad), ~1680 (C=O stretch), ~1625 (C=C stretch), ~980 (trans C-H bend).Typical values based on similar structures
Mass Spec (ESI-) m/z: 186.05 [M-H]⁻Calculated

Conclusion and Recommendations

For researchers primarily focused on discovery and early-stage development, the Knoevenagel-Doebner Condensation stands out as the superior method. Its operational simplicity, avoidance of toxic and expensive heavy metals, and consistently high yields make it an ideal choice for laboratory-scale synthesis. The starting material, indole-5-carbaldehyde, is commercially available or can be readily synthesized.

The Heck Reaction , while a testament to the power of modern cross-coupling chemistry, is better suited for situations where diverse analogues are required from a common halo-indole intermediate or when the corresponding aldehyde is difficult to access. The primary drawbacks remain the cost of the palladium catalyst and the need for rigorous purification to remove metal residues, a critical concern in drug development.

The Perkin Reaction , though historically significant, is generally less favored for this specific substrate due to the high temperatures required and the potential for lower yields and side-product formation compared to the Knoevenagel-Doebner approach. [6] Ultimately, the selection of a synthetic route must be a data-driven decision, balancing factors of cost, time, scale, and purity requirements. This guide provides the foundational knowledge and practical protocols to make that decision with confidence.

References

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Company Website. Available at: [Link]

  • Perkin reaction. Wikipedia. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Indole 3 acrylic acid. mzCloud. Available at: [Link]

  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]

  • Cinnamic acid derivatives. The Pharma Innovation Journal. Available at: [Link]

  • A Concise Introduction of Perkin Reaction. Longdom Publishing. Available at: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Intro to Organometallics: The Heck Reaction. Odinity. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-Indol-5-yl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of 3-(1H-Indol-5-yl)acrylic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-(1H-Indol-5-yl)acrylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific isomer, this document will also draw upon comparative data from its more extensively studied counterpart, 3-(1H-Indol-3-yl)acrylic acid, to provide a foundational understanding and predictive insights.

Introduction: The Significance of Indole Acrylic Acids

Indole acrylic acids are a class of compounds that have garnered significant attention in the scientific community. As derivatives of the essential amino acid tryptophan, they play a role in various biological processes. Their structural motif, featuring an indole nucleus linked to an acrylic acid moiety, makes them valuable scaffolds in the design of novel therapeutic agents. The position of the acrylic acid group on the indole ring profoundly influences the molecule's electronic properties, conformation, and, consequently, its interaction with biological targets. While the 3-yl isomer is a well-documented metabolite, the 5-yl isomer represents a less explored but potentially valuable analogue for drug discovery programs.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its successful development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Molecular Structure and Identification
  • IUPAC Name: (2E)-3-(1H-indol-5-yl)prop-2-enoic acid

  • CAS Number: 1266605-95-1

  • Molecular Formula: C₁₁H₉NO₂

  • Molecular Weight: 187.19 g/mol

PropertyValueSource
IUPAC Name (2E)-3-(1H-indol-5-yl)prop-2-enoic acidN/A
CAS Number 1266605-95-1N/A
Molecular Formula C₁₁H₉NO₂N/A
Molecular Weight 187.19 g/mol N/A
Comparative Physicochemical Properties of 3-(1H-Indol-3-yl)acrylic acid

To provide context, the following table summarizes the known properties of the isomeric 3-(1H-Indol-3-yl)acrylic acid. These values can serve as a useful, albeit approximate, reference point for predicting the behavior of the 5-yl isomer.

PropertyValue (3-yl isomer)Source
Melting Point 192-194 °C[1]
Solubility Slightly soluble in water; soluble in ethanol and DMSO[1]
pKa (Predicted) 4.59 ± 0.10N/A
XLogP3 (Predicted) 2.2N/A

Synthesis of 3-(1H-Indol-5-yl)acrylic Acid: A Plausible Synthetic Route

While specific literature detailing the synthesis of 3-(1H-Indol-5-yl)acrylic acid is not abundant, a reliable synthetic pathway can be proposed based on well-established organic chemistry principles. The Knoevenagel condensation is a highly effective method for forming carbon-carbon double bonds and is a logical choice for the synthesis of this compound.

The proposed synthesis involves the reaction of indole-5-carbaldehyde with malonic acid in the presence of a suitable base, such as pyridine, often with a catalytic amount of piperidine. The reaction proceeds via a carbanion intermediate generated from malonic acid, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the desired acrylic acid derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Indole5Carbaldehyde Indole-5-carbaldehyde Knoevenagel Knoevenagel Condensation Indole5Carbaldehyde->Knoevenagel MalonicAcid Malonic Acid MalonicAcid->Knoevenagel Pyridine Pyridine (Base/Solvent) Pyridine->Knoevenagel Piperidine Piperidine (Catalyst) Piperidine->Knoevenagel Heat Heat (Δ) Heat->Knoevenagel Indole5AcrylicAcid 3-(1H-Indol-5-yl)acrylic acid Knoevenagel->Indole5AcrylicAcid

Caption: Proposed synthesis of 3-(1H-Indol-5-yl)acrylic acid via Knoevenagel condensation.

Step-by-Step Experimental Protocol (Proposed)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine indole-5-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents).

  • Solvent and Catalyst Addition: Add pyridine to dissolve the reactants, followed by the addition of a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(1H-Indol-5-yl)acrylic acid.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 3-(1H-Indol-5-yl)acrylic acid would be confirmed using a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the vinyl protons of the acrylic acid moiety, and the acidic proton of the carboxylic acid. The coupling constant between the two vinyl protons would confirm the trans configuration of the double bond.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the two vinyl carbons, and the carbons of the indole ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

  • A strong C=O stretch from the carbonyl group (around 1680-1710 cm⁻¹).

  • A C=C stretch from the alkene (around 1620-1640 cm⁻¹).

  • An N-H stretch from the indole ring (around 3300-3500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 187.19 g/mol .

Biological and Pharmacological Context

While specific biological activity data for 3-(1H-Indol-5-yl)acrylic acid is limited, its structural similarity to other biologically active indole derivatives suggests potential for various pharmacological applications. For instance, indole-3-acrylic acid has been investigated for its anti-inflammatory and anticancer properties. Derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acids have been designed as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory diseases. Further research is warranted to explore the biological activity profile of the 5-yl isomer.

Conclusion and Future Directions

3-(1H-Indol-5-yl)acrylic acid represents an intriguing yet understudied molecule with potential for applications in drug discovery. This guide has provided a framework for its synthesis and characterization, drawing upon established chemical principles and comparative data from its 3-yl isomer. The significant lack of experimental data highlights a clear opportunity for future research to fully elucidate the physicochemical properties and biological activities of this compound. Such studies will be crucial in unlocking its full potential as a valuable building block for the development of novel therapeutics.

References

  • (E)-3-(1H-indol-3-yl)acrylicacid - Mumbai - Industrial Chemicals. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Foundational

The Biological Activity of 3-(1H-Indol-5-yl)acrylic Acid: A Technical Guide for Drug Discovery Professionals

Preamble: Unlocking the Therapeutic Potential of Indole Scaffolds The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Unlocking the Therapeutic Potential of Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide delves into the specific biological potential of 3-(1H-Indol-5-yl)acrylic acid, a less-explored isomer of the well-studied indole-3-acrylic acid. While direct experimental data on this 5-substituted isomer is limited, compelling evidence from structurally related compounds points towards a significant role as an inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[3][4] This document will, therefore, be structured to first establish the strong scientific rationale for investigating 3-(1H-Indol-5-yl)acrylic acid as a cPLA2α inhibitor, based on robust data from its propanoic acid analogue. Subsequently, we will present a plausible synthetic route, propose a comprehensive framework for its biological evaluation, and discuss its potential broader therapeutic implications.

The Scientific Rationale: Targeting Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the arachidonic acid cascade, responsible for the release of arachidonic acid from membrane phospholipids.[3][5] This process initiates the biosynthesis of pro-inflammatory eicosanoids and prostanoids, making cPLA2α a prime target for the development of novel anti-inflammatory therapeutics.[6] Furthermore, cPLA2α is upregulated in various human cancers, including lung, breast, colon, and prostate cancers, where it plays a role in tumor angiogenesis and cell proliferation.[3][7]

A pivotal study on a series of 3-(1-aryl-1H-indol-5-yl)propanoic acids demonstrated their potent and selective inhibition of cPLA2α.[4] The structure-activity relationship (SAR) studies within this research underscored the essentiality of the 5-propanoic acid group on the indole core for high inhibitory activity.[4] This provides a strong foundation for the hypothesis that 3-(1H-Indol-5-yl)acrylic acid, which differs only by the presence of a double bond in the C3 side chain, will also exhibit significant cPLA2α inhibitory activity. The introduction of this unsaturation may influence the compound's conformational rigidity and electronic properties, potentially modulating its binding affinity and pharmacokinetic profile.

Synthesis of 3-(1H-Indol-5-yl)acrylic Acid: A Proposed Pathway

A plausible and efficient synthetic route to 3-(1H-Indol-5-yl)acrylic acid involves a two-step process starting from a suitable indole precursor. The key transformation is the Knoevenagel condensation, a classic method for forming carbon-carbon double bonds.[8][9]

Step 1: Synthesis of Indole-5-carbaldehyde

The synthesis of the key intermediate, indole-5-carbaldehyde, can be achieved through various established methods. A common approach is the Vilsmeier-Haack formylation of an appropriately substituted aniline precursor.[10][11]

Step 2: Knoevenagel Condensation

The target compound, 3-(1H-Indol-5-yl)acrylic acid, can then be synthesized via a Knoevenagel condensation of indole-5-carbaldehyde with malonic acid.[8][9] This reaction is typically catalyzed by a weak base, such as pyridine, and proceeds through a decarboxylative condensation mechanism.[12]

Below is a DOT script visualizing the proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Knoevenagel Condensation Aniline Substituted Aniline Vilsmeier Vilsmeier Reagent (DMF, POCl3) Indole_CHO Indole-5-carbaldehyde Vilsmeier->Indole_CHO Formylation Malonic_Acid Malonic Acid Pyridine Pyridine (catalyst) Target_Compound 3-(1H-Indol-5-yl)acrylic acid Pyridine->Target_Compound Condensation & Decarboxylation

Caption: Proposed two-step synthesis of 3-(1H-Indol-5-yl)acrylic acid.

Framework for Biological Evaluation

A comprehensive evaluation of the biological activity of 3-(1H-Indol-5-yl)acrylic acid should be centered around its predicted cPLA2α inhibitory potential and its consequent anti-inflammatory and anticancer effects.

In Vitro cPLA2α Inhibition Assay

The primary biological validation is to determine the direct inhibitory effect of the compound on cPLA2α activity.

Principle: The assay measures the enzymatic activity of recombinant human cPLA2α by detecting the release of a fluorescently labeled arachidonic acid analogue from a liposome substrate.[13]

Experimental Protocol:

  • Enzyme and Substrate Preparation: Recombinant human cPLA2α is pre-incubated with varying concentrations of 3-(1H-Indol-5-yl)acrylic acid (dissolved in DMSO) in a suitable assay buffer. A fluorescently labeled substrate is prepared in a liposome solution.[13]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate-liposome solution to the enzyme-inhibitor mixture.

  • Fluorescence Measurement: The increase in fluorescence, corresponding to the release of the fluorogenic substrate, is monitored over time using a fluorescence plate reader.[13]

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays for Anti-inflammatory Activity

To assess the compound's anti-inflammatory potential in a cellular context, its ability to inhibit the release of pro-inflammatory mediators can be measured.

Principle: Inhibition of cPLA2α should lead to a reduction in the production of downstream inflammatory mediators such as prostaglandins.

Experimental Protocol: Prostaglandin E2 (PGE2) Release Assay

  • Cell Culture and Treatment: A suitable cell line, such as human monocytic THP-1 cells, is cultured and pre-treated with various concentrations of 3-(1H-Indol-5-yl)acrylic acid.

  • Stimulation: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cPLA2α activation and PGE2 production.[14]

  • Supernatant Collection and Analysis: After a defined incubation period, the cell culture supernatant is collected. The concentration of PGE2 in the supernatant is quantified using a commercially available ELISA kit.

  • Data Analysis: The inhibition of PGE2 release is calculated relative to the LPS-stimulated control.

In Vitro Anticancer Activity Evaluation

Given the role of cPLA2α in cancer, the cytotoxic and anti-proliferative effects of 3-(1H-Indol-5-yl)acrylic acid should be investigated against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[15][16] The Sulforhodamine B (SRB) assay is another colorimetric assay that measures cellular protein content.[17][18]

Experimental Protocol: MTT/SRB Cytotoxicity Assay

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of 3-(1H-Indol-5-yl)acrylic acid for a specified duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • MTT: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals. The crystals are then solubilized, and the absorbance is measured at a specific wavelength.[15]

    • SRB: Cells are fixed, and the cellular proteins are stained with SRB dye. The bound dye is then solubilized, and the absorbance is read.[18]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Mechanistic Studies: Western Blot Analysis

To confirm the mechanism of action, the effect of 3-(1H-Indol-5-yl)acrylic acid on the expression and phosphorylation of key proteins in the cPLA2α signaling pathway can be analyzed by Western blotting.[19][20][21][22]

Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate.

Experimental Protocol:

  • Cell Lysis and Protein Quantification: Cancer cells treated with 3-(1H-Indol-5-yl)acrylic acid are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[21][22]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total cPLA2α, phosphorylated cPLA2α (p-cPLA2α), and downstream signaling proteins (e.g., COX-2, p-ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[19]

Below is a DOT script illustrating the workflow for the biological evaluation of 3-(1H-Indol-5-yl)acrylic acid.

Biological_Evaluation_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cPLA2_Assay cPLA2α Inhibition Assay (IC50 Determination) PGE2_Assay PGE2 Release Assay (Anti-inflammatory Effect) cPLA2_Assay->PGE2_Assay Functional Consequence Cytotoxicity_Assay MTT/SRB Cytotoxicity Assay (Anticancer Effect) cPLA2_Assay->Cytotoxicity_Assay Functional Consequence Western_Blot Western Blot Analysis (p-cPLA2α, COX-2, etc.) PGE2_Assay->Western_Blot Mechanism Validation Cytotoxicity_Assay->Western_Blot Mechanism Validation Target_Compound 3-(1H-Indol-5-yl)acrylic acid Target_Compound->cPLA2_Assay Direct Inhibition

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-(1H-Indol-5-yl)acrylic Acid

Foreword: Unraveling the Therapeutic Potential of an Indole-Based Scaffold To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive exploration into the mechanist...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Therapeutic Potential of an Indole-Based Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive exploration into the mechanistic underpinnings of 3-(1H-Indol-5-yl)acrylic acid and its derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] This guide will synthesize current knowledge, propose logical investigative pathways, and provide detailed experimental frameworks to elucidate the full therapeutic potential of this promising compound class. While direct, extensive research on the 5-yl isomer is still emerging, a wealth of data from structurally related indole acrylic acids allows us to formulate robust hypotheses regarding its mechanism of action and to design rigorous validation studies.

Core Mechanistic Hypotheses: A Multi-Target Profile

Based on extensive studies of related indole-containing compounds, 3-(1H-Indol-5-yl)acrylic acid is likely to exert its biological effects through a multi-targeted mechanism of action. The primary pathways implicated involve inflammation, cellular proliferation, and neuroprotection.

Anti-Inflammatory Activity via cPLA2α Inhibition

A key hypothesized mechanism of action is the inhibition of cytosolic phospholipase A2α (cPLA2α). This enzyme is critical in the inflammatory cascade, as it releases arachidonic acid from membrane phospholipids, which is then converted into pro-inflammatory eicosanoids.

Derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acid, which are structurally similar to our topic compound, have been identified as potent inhibitors of cPLA2α.[3][4] The indole core, a substituted phenyl group at the N1 position, and a propanoic acid side chain at the 5-position were found to be crucial for high inhibitory activity.[3][4] This suggests that 3-(1H-Indol-5-yl)acrylic acid could function as a competitive or non-competitive inhibitor of cPLA2α, thereby mitigating inflammatory responses. This has potential therapeutic implications for conditions such as asthma and edema.[3]

cPLA2a_Inhibition Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid cPLA2α Pro_Inflammatory Pro-Inflammatory Eicosanoids (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro_Inflammatory Inflammation Inflammation Pro_Inflammatory->Inflammation cPLA2a cPLA2α Indole_Compound 3-(1H-Indol-5-yl)acrylic acid Indole_Compound->cPLA2a Inhibits

Caption: Inhibition of the cPLA2α pathway by 3-(1H-Indol-5-yl)acrylic acid.

Anti-Cancer Activity: Targeting Tubulin Polymerization and HDAC

The indole scaffold is a common feature in many anti-cancer agents. Two prominent mechanisms are the disruption of microtubule dynamics through inhibition of tubulin polymerization and the epigenetic modulation via inhibition of histone deacetylases (HDACs).

  • Tubulin Polymerization Inhibition: Several acrylic acid derivatives have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[5] This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis. Molecular docking studies suggest that these compounds bind to the colchicine-binding site of β-tubulin.[5] Given the structural similarities, 3-(1H-Indol-5-yl)acrylic acid is a strong candidate for investigation as a tubulin polymerization inhibitor.

  • HDAC Inhibition: Indole-based hydroxamic acid derivatives have shown potent, low nanomolar inhibition of HDACs, particularly HDAC1 and HDAC6.[6] This inhibition leads to increased acetylation of histones, resulting in altered gene expression that can induce cell cycle arrest and apoptosis in tumor cells.[6] While our topic compound is not a hydroxamic acid, the indole core is a key pharmacophore, and its potential for HDAC inhibition should be evaluated. Some indole-3-ethylsulfamoylphenylacrylamides have also shown potent HDAC inhibitory and anti-angiogenic activities.[7]

Anticancer_Mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_hdac HDAC Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Indole_Tubulin 3-(1H-Indol-5-yl)acrylic acid Indole_Tubulin->Tubulin Inhibits HDAC Histone Deacetylases (HDACs) Histones Acetylated Histones HDAC->Histones Deacetylation Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Gene_Expression->Cell_Cycle_Arrest Indole_HDAC 3-(1H-Indol-5-yl)acrylic acid Indole_HDAC->HDAC Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Antiproliferative_Effect Antiproliferative Effect Apoptosis->Antiproliferative_Effect

Caption: Dual anti-cancer mechanisms of 3-(1H-Indol-5-yl)acrylic acid.

Neuroprotective Effects through Nrf2 Activation

Neurodegenerative diseases are often associated with oxidative stress and neuroinflammation.[1][8] Derivatives of 3-alkylamino-1H-indole acrylate have been shown to possess neuroprotective capabilities through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[9] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of a battery of cytoprotective genes. The electrophilic nature of the acrylic acid moiety is thought to be crucial for Nrf2 activation.[10] This suggests a potential therapeutic application for 3-(1H-Indol-5-yl)acrylic acid in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[9]

Experimental Protocols for Mechanistic Validation

To rigorously test these hypotheses, a structured, multi-tiered experimental approach is required. The following protocols are designed to be self-validating, with each stage providing the foundation for the next.

In Vitro Enzymatic and Cellular Assays

Objective: To determine the direct inhibitory effects of 3-(1H-Indol-5-yl)acrylic acid on key molecular targets and its functional consequences in relevant cell lines.

Table 1: Summary of In Vitro Assays and Expected Outcomes

Assay Target/Pathway Cell Lines/System Key Parameters Positive Control Expected Outcome
cPLA2α Inhibition AssaycPLA2α Enzyme ActivityIsolated cPLA2α enzymeIC50CAY10502Dose-dependent inhibition of cPLA2α activity.
Tubulin Polymerization AssayMicrotubule FormationPurified tubulinIC50, % InhibitionCombretastatin A-4Inhibition of tubulin polymerization.
HDAC Inhibition AssayHDAC Enzyme ActivityNuclear extracts or purified HDACsIC50SAHA (Vorinostat)Dose-dependent inhibition of HDAC activity.
Nrf2 Activation AssayNrf2 PathwayARE-luciferase reporter cell line (e.g., HepG2-ARE)Luciferase activity, EC50SulforaphaneIncreased luciferase activity, indicating Nrf2 activation.
Antiproliferation Assay (MTT/SRB)Cell ViabilityCancer cell lines (e.g., MDA-MB-231, HeLa, HCT116)GI50DoxorubicinReduced cell viability in a dose-dependent manner.
Cell Cycle AnalysisCell Cycle ProgressionSynchronized cancer cells% Cells in G2/M phaseNocodazoleAccumulation of cells in the G2/M phase.
Apoptosis Assay (Annexin V/PI)Programmed Cell DeathCancer cell lines% Apoptotic cellsStaurosporineIncreased percentage of apoptotic cells.

Step-by-Step Protocol: Tubulin Polymerization Assay

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 2 mg/mL.

    • Prepare a 10 mM stock solution of 3-(1H-Indol-5-yl)acrylic acid in DMSO. Serially dilute in G-PEM buffer to achieve final assay concentrations (e.g., 0.1 to 100 µM).

    • Prepare positive (Combretastatin A-4) and negative (DMSO vehicle) controls.

  • Assay Execution:

    • In a pre-warmed 96-well plate, add 10 µL of the test compound dilutions or controls.

    • Add 90 µL of the tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • The rate of polymerization is determined from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic regression).

Caption: Workflow for the tubulin polymerization assay.

In Vivo Efficacy Models

Objective: To evaluate the therapeutic potential of 3-(1H-Indol-5-yl)acrylic acid in relevant animal models of inflammation, cancer, and neurodegeneration.

Table 2: Proposed In Vivo Models

Therapeutic Area Animal Model Route of Administration Primary Endpoints
Inflammation TPA-induced mouse ear edemaOral, TopicalEar thickness, MPO activity, Histology
Cancer Human tumor xenograft in nude mice (e.g., MDA-MB-231)Oral, IPTumor volume, Body weight, Survival
Neurodegeneration MPTP-induced mouse model of Parkinson's DiseaseOral, IPBehavioral tests (rotarod, pole test), Dopaminergic neuron count (TH staining)

Step-by-Step Protocol: TPA-Induced Mouse Ear Edema Model

  • Animal Acclimatization:

    • Acclimate male BALB/c mice (6-8 weeks old) for one week under standard laboratory conditions.

  • Compound Administration:

    • Group animals (n=8-10 per group) and administer 3-(1H-Indol-5-yl)acrylic acid (e.g., 10, 30, 100 mg/kg) or vehicle (e.g., 0.5% CMC) via oral gavage 1 hour before TPA application.

    • Administer a positive control (e.g., Indomethacin, 10 mg/kg).

  • Induction of Edema:

    • Apply 20 µL of TPA solution (2.5 µg in acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear receives acetone only and serves as a negative control.

  • Endpoint Measurement:

    • Measure the thickness of both ears using a digital caliper at regular intervals (e.g., 4, 6, 24 hours) after TPA application.

    • At 24 hours, euthanize the mice and collect ear punches for myeloperoxidase (MPO) assay (a measure of neutrophil infiltration) and histological analysis (H&E staining).

  • Data Analysis:

    • Calculate the change in ear thickness (right ear - left ear).

    • Determine the percentage of edema inhibition for each treatment group compared to the vehicle control group.

    • Analyze MPO activity and histological scores.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test).

Concluding Remarks and Future Directions

The evidence strongly suggests that 3-(1H-Indol-5-yl)acrylic acid is a molecule of significant therapeutic interest, with a plausible multi-target mechanism of action spanning anti-inflammatory, anti-cancer, and neuroprotective activities. The experimental framework outlined in this guide provides a clear and logical path to validate these hypotheses, from initial in vitro target engagement to in vivo proof-of-concept.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this indole scaffold for specific targets. Furthermore, detailed pharmacokinetic and toxicological studies will be essential for advancing lead compounds toward clinical development. The versatility of the indole nucleus continues to make it a cornerstone of modern medicinal chemistry, and 3-(1H-Indol-5-yl)acrylic acid represents a promising new frontier in this field.

References

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry. [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

  • Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • COMPOUNDS DERIVED FROM 3-ALKYLAMINO-1H-INDOLE ACRYLATE, AND THE USE THEREOF IN THE TREATMENT OF NEURODEGENERATIVE DISEASES. WIPO Patentscope. [Link]

  • Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell Host & Microbe. [Link]

  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • NLRP3 Inflammasome and Neurodegenerative Diseases. Biospective. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors. ResearchGate. [Link]

Sources

Foundational

The Discovery and Development of 3-(1H-Indol-5-yl)acrylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The indole nucleus, a privileged scaffold in medicinal chemistry, continues to provide a fertile ground for the discovery of novel therapeutic agents. When conjugated with an acrylic acid moiety at the 5-positio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to provide a fertile ground for the discovery of novel therapeutic agents. When conjugated with an acrylic acid moiety at the 5-position, it gives rise to the 3-(1H-indol-5-yl)acrylic acid framework, a class of compounds that has demonstrated significant potential across a spectrum of biological targets. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind synthetic strategies, dissect structure-activity relationships, and present detailed experimental protocols to empower the rational design of next-generation therapeutics based on this promising scaffold.

Introduction: The Strategic Fusion of Indole and Acrylic Acid

The indole ring system is a ubiquitous structural motif in a vast array of natural products and clinically approved drugs, renowned for its ability to mimic peptide structures and engage in diverse biological interactions.[1][2] Its unique electronic properties and the hydrogen bonding capability of the N-H group contribute to its versatility in binding to various enzymes and receptors.[1][2] The acrylic acid functional group, an α,β-unsaturated carboxylic acid, is a well-established pharmacophore known for its role as a Michael acceptor and its ability to participate in hydrogen bonding and salt bridge formations. The strategic combination of these two pharmacophores at the 5-position of the indole ring in 3-(1H-indol-5-yl)acrylic acid derivatives creates a unique molecular architecture with the potential for diverse and potent biological activities.

This guide will provide a comprehensive overview of the key aspects of 3-(1H-indol-5-yl)acrylic acid derivatives, from their chemical synthesis to their biological mechanisms of action, with a focus on their potential as therapeutic agents.

Synthetic Strategies: Crafting the 3-(1H-Indol-5-yl)acrylic Acid Scaffold

The synthesis of 3-(1H-indol-5-yl)acrylic acid and its derivatives can be approached through several strategic disconnections. The two most prominent and versatile methods are the Knoevenagel condensation and the Heck reaction. The choice of method is often dictated by the availability of starting materials and the desired substitution patterns on the indole ring, the acrylic acid backbone, and the indole nitrogen.

Knoevenagel Condensation: A Direct Approach from Indole-5-carboxaldehyde

The Knoevenagel condensation provides a direct and atom-economical route to the acrylic acid moiety.[3] This reaction involves the condensation of an active methylene compound, such as malonic acid, with an aldehyde, in this case, indole-5-carboxaldehyde, typically catalyzed by a weak base.[3]

G cluster_0 Knoevenagel Condensation Indole-5-carboxaldehyde Indole-5-carboxaldehyde Intermediate Unstable Intermediate Indole-5-carboxaldehyde->Intermediate + Malonic Acid Malonic_Acid Malonic Acid Base_Catalyst Base (e.g., Piperidine) Base_Catalyst->Intermediate Catalyzes Product 3-(1H-Indol-5-yl)acrylic acid Intermediate->Product Decarboxylation (Doebner Modification)

Caption: Knoevenagel condensation pathway to 3-(1H-indol-5-yl)acrylic acid.

A particularly relevant modification is the Doebner-Knoevenagel condensation, which utilizes pyridine as a catalyst and solvent, and malonic acid as the active methylene component. This variation is advantageous as it often leads to simultaneous decarboxylation of the intermediate, directly yielding the desired α,β-unsaturated carboxylic acid.

Materials:

  • Indole-5-carboxaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Hydrochloric acid (10%)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve indole-5-carboxaldehyde (1 equivalent) and malonic acid (2-3 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent such as ethanol to afford pure 3-(1H-indol-5-yl)acrylic acid.

Heck Reaction: A Versatile Cross-Coupling Strategy

The Heck reaction offers a powerful and versatile alternative for the synthesis of 3-(1H-indol-5-yl)acrylic acid derivatives, particularly when a wider range of substituents on the acrylic acid moiety is desired. This palladium-catalyzed cross-coupling reaction joins an unsaturated halide (or triflate) with an alkene.[4] In this context, a 5-haloindole (e.g., 5-bromoindole) is coupled with an acrylate ester, such as ethyl acrylate. Subsequent hydrolysis of the resulting ester furnishes the target acrylic acid.

G cluster_1 Heck Reaction & Hydrolysis 5-Bromoindole 5-Bromoindole Intermediate_Ester Ethyl 3-(1H-indol-5-yl)acrylate 5-Bromoindole->Intermediate_Ester + Ethyl Acrylate Ethyl_Acrylate Ethyl Acrylate Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Intermediate_Ester Catalyzes Base Base (e.g., Et3N) Base->Intermediate_Ester Product 3-(1H-Indol-5-yl)acrylic acid Intermediate_Ester->Product Hydrolysis (e.g., NaOH, H2O)

Caption: Heck reaction pathway for the synthesis of 3-(1H-indol-5-yl)acrylic acid.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Heck reaction and requires careful optimization.

Materials:

  • 5-Bromoindole

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure: Step 1: Heck Reaction

  • To a degassed solution of 5-bromoindole (1 equivalent) in ACN or DMF, add ethyl acrylate (1.2-1.5 equivalents), triethylamine (2-3 equivalents), palladium(II) acetate (0.01-0.05 equivalents), and tri(o-tolyl)phosphine (0.02-0.1 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(1H-indol-5-yl)acrylate.

Step 2: Hydrolysis

  • Dissolve the purified ethyl 3-(1H-indol-5-yl)acrylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 3-(1H-indol-5-yl)acrylic acid.

Biological Activities and Therapeutic Potential

3-(1H-Indol-5-yl)acrylic acid derivatives have emerged as a versatile scaffold with a wide range of biological activities, demonstrating potential in several therapeutic areas, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. A key target in anti-inflammatory drug discovery is cytosolic phospholipase A2α (cPLA2α), an enzyme responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[5]

A significant breakthrough in this area was the design and synthesis of a series of 3-(1-aryl-1H-indol-5-yl)propanoic acids as potent cPLA2α inhibitors.[6] Structure-activity relationship (SAR) studies revealed that the 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core are crucial for potent inhibitory activity against cPLA2α.[6]

G cluster_2 cPLA2α Inhibition Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Hydrolysis cPLA2a cPLA2α cPLA2a->Arachidonic_Acid Catalyzes Pro-inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) Arachidonic_Acid->Pro-inflammatory_Mediators Metabolism by COX/LOX Indole_Derivative 3-(1H-Indol-5-yl)acrylic acid derivative Indole_Derivative->cPLA2a Inhibits

Caption: Mechanism of anti-inflammatory action via cPLA2α inhibition.

Furthermore, some indole derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are also involved in the arachidonic acid cascade.[1][7] The anti-inflammatory effects of certain indole derivatives are also mediated through the nitric oxide (NO) pathway and by modulating the expression of pro-inflammatory cytokines.[3]

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[8][9] Derivatives of 3-(1H-indol-5-yl)acrylic acid have demonstrated promising cytotoxic activity against various cancer cell lines.[10][11] The mechanisms underlying their anticancer effects are often multifactorial and can include:

  • Inhibition of Tubulin Polymerization: Some acrylic acid derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12][13]

  • Enzyme Inhibition: Besides cPLA2α, these derivatives can target other enzymes crucial for cancer cell survival and proliferation.

  • Modulation of Signaling Pathways: Indole compounds are known to modulate key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[14][15] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Indole Acrylic Acid Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Derivative ABreast (MCF-7)5.2Tubulin Polymerization Inhibition[12]
Derivative BColon (HCT-116)8.7Apoptosis Induction[9]
Derivative CLung (A549)12.1PI3K/Akt Pathway Inhibition[14]

Structure-Activity Relationships (SAR)

The biological activity of 3-(1H-indol-5-yl)acrylic acid derivatives is highly dependent on the nature and position of substituents on the indole ring, the acrylic acid side chain, and the indole nitrogen. Key SAR observations include:

  • Substitution at the Indole N1-position: Aryl substitution at the N1-position has been shown to be critical for potent cPLA2α inhibitory activity.[6]

  • Substitution at the Indole C3-position: The presence of a phenylethyl group at the C3-position enhances cPLA2α inhibition.[6]

  • The Acrylic Acid Moiety: The carboxylic acid group is essential for activity, likely participating in key interactions with the biological target. Esterification or amidation of this group can modulate activity and pharmacokinetic properties.

  • Substitution on the Indole Benzene Ring: The position of the acrylic acid side chain at C5 is a defining feature. Modifications at other positions on the benzene ring can be explored to fine-tune activity and selectivity.

Future Perspectives and Conclusion

The 3-(1H-indol-5-yl)acrylic acid scaffold represents a promising starting point for the development of novel therapeutics. The synthetic accessibility of this framework, coupled with its diverse biological activities, makes it an attractive target for further investigation. Future research should focus on:

  • Expansion of the Chemical Space: Synthesis of a wider array of derivatives with diverse substitution patterns to further probe the SAR and identify compounds with improved potency and selectivity.

  • Elucidation of Mechanisms of Action: In-depth studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of promising candidates in relevant animal models of disease to assess their therapeutic potential and drug-like properties.

References

  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., et al. (2023).
  • (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • Bošković, J., Čudina, O., & Dobričić, V. (2022). Synthesis and physicochemical characterization of three newly synthesized sulfhydroxamic acid derivatives as potential dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase enzymes. Archives of Pharmacy.
  • (2021).
  • Mehndiratta, S., Pan, S. L., Kumar, S., & Liou, J. P. (2016). Indole-3-ethylsulfamoylphenylacrylamides with Potent Anti-proliferative and Anti-angiogenic Activities. Anticancer Agents in Medicinal Chemistry.
  • Zhao, J., Carbone, J., Farruggia, G., Janecka, A., Gentilucci, L., & Calonghi, N. (2021).
  • (2023).
  • (2017).
  • (2017). Synthesis of New (E) -2-(1 H -Indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles via Microwave-Assisted Knoevenagel Condensation.
  • (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed.
  • Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Nicolotti, O., & Carotti, A. (2011). Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflammatory activities. European Journal of Medicinal Chemistry.
  • (2021). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3.
  • (2018). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy.
  • (2021). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI.
  • (2013). cytotoxicity ic50 values: Topics by Science.gov. Science.gov.
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  • (2021).
  • (2018). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs.
  • (2023).
  • (2022). A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling. MDPI.
  • (2023). An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition. Impactfactor.
  • (2023). cPLA2 inhibitors. ChemDiv.

Sources

Exploratory

spectroscopic data for 3-(1H-Indol-5-yl)acrylic acid (NMR, MS, IR)

Initiating Data Collection I've started gathering spectroscopic data for 3-(1H-indol-5-yl)acrylic acid, focusing on NMR, MS, and IR. Currently, I'm focusing on comprehensive Google searches to start collecting all availa...

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Author: BenchChem Technical Support Team. Date: February 2026

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Analyzing Data and Protocols

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Expanding Data Retrieval

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I'm structuring the technical guide now. I plan to introduce the compound and spectroscopic characterization, followed by sections for NMR, MS, and IR, each with a detailed experimental protocol.

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Foundational

An In-depth Technical Guide on the Potential Therapeutic Targets of 3-(1H-Indol-5-yl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Therapeutic Potential of 3-(1H-Indol-5-yl)acrylic acid 3-(1H-Indol-5-yl)acrylic acid is a small molecule belonging to the indole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of 3-(1H-Indol-5-yl)acrylic acid

3-(1H-Indol-5-yl)acrylic acid is a small molecule belonging to the indole acrylic acid class of compounds. While direct and extensive research on this specific isomer is still emerging, the broader family of indole-based molecules has garnered significant attention in medicinal chemistry for its diverse pharmacological activities. Structurally related compounds, particularly the 3-(1H-indol-3-yl)acrylic acid isomer and its derivatives, have shown promise in oncology, inflammation, and neurodegenerative diseases.

This technical guide will provide a comprehensive exploration of the potential therapeutic targets of 3-(1H-Indol-5-yl)acrylic acid. By examining the established biological activities of closely related indole acrylic acids and propanoic acid derivatives with the same 5-yl substitution, we can extrapolate and propose high-probability targets for further investigation. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering mechanistic insights, detailed experimental protocols for target validation, and a framework for future research into the therapeutic applications of this intriguing molecule.

The primary focus of this guide will be on the following potential therapeutic targets:

  • Cytosolic Phospholipase A2α (cPLA2α): A key enzyme in the inflammatory cascade.

  • Tubulin: A critical component of the cytoskeleton and a well-established target for anticancer agents.

  • Histone Deacetylases (HDACs): Epigenetic modifiers that play a crucial role in gene expression and cancer development.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ): A nuclear receptor involved in metabolic diseases and inflammation.

For each potential target, we will delve into its biological function, the evidence suggesting its modulation by indole acrylic acid derivatives, the associated signaling pathways, and detailed methodologies for experimental validation.

Chapter 1: Cytosolic Phospholipase A2α (cPLA2α) Inhibition: A Strong Candidate for Anti-Inflammatory Activity

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme that catalyzes the hydrolysis of the sn-2 ester bond of membrane glycerophospholipids, leading to the release of arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenases (COXs) and lipoxygenases (LOXs) into various pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. Consequently, inhibiting cPLA2α is a compelling strategy for the development of anti-inflammatory therapeutics.

A study on a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids, which share the core indole-5-yl structure with our topic compound, has demonstrated potent inhibition of cPLA2α.[1] This finding strongly suggests that 3-(1H-Indol-5-yl)acrylic acid may also exhibit inhibitory activity against this enzyme. The propanoic acid group at the 5-position of the indole core was found to be essential for good inhibitory activity.[1]

The cPLA2α Signaling Pathway and its Inhibition

The activation of cPLA2α is a key step in the inflammatory response. Upon cellular stimulation by various inflammatory signals, intracellular calcium levels rise, leading to the translocation of cPLA2α from the cytosol to the membrane. There, it is activated by phosphorylation, leading to the release of arachidonic acid and the subsequent production of inflammatory mediators. Inhibition of cPLA2α by a small molecule like 3-(1H-Indol-5-yl)acrylic acid would block this cascade at an early and crucial stage.

cPLA2a_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Environment Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, pathogens) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor Ca_Influx ↑ Intracellular Ca²⁺ Receptor->Ca_Influx cPLA2a_translocation cPLA2α Translocation to Membrane Ca_Influx->cPLA2a_translocation cPLA2a_active Active cPLA2α cPLA2a_translocation->cPLA2a_active Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid Prostaglandins_Leukotrienes Prostaglandins, Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes COX/LOX Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Indole_Acid 3-(1H-Indol-5-yl)acrylic acid Indole_Acid->cPLA2a_active Inhibition Tubulin_Inhibition_Workflow Indole_Acid 3-(1H-Indol-5-yl)acrylic acid Tubulin_Dimers α/β-Tubulin Dimers Indole_Acid->Tubulin_Dimers Binding Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization G2M_Arrest G2/M Phase Arrest Tubulin_Dimers->G2M_Arrest Inhibition of Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Cell_Division Normal Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis G2M_Arrest->Apoptosis HDAC_Inhibition cluster_normal Normal Gene Expression HAT Histone Acetyltransferase (HAT) Acetylated_Histones Acetylated Histones HAT->Acetylated_Histones Adds Acetyl Groups HDAC Histone Deacetylase (HDAC) Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Removes Acetyl Groups Open_Chromatin Open Chromatin (Euchromatin) Acetylated_Histones->Open_Chromatin Closed_Chromatin Closed Chromatin (Heterochromatin) Deacetylated_Histones->Closed_Chromatin Gene_Expression Gene Expression Open_Chromatin->Gene_Expression Gene_Silencing Gene Silencing Closed_Chromatin->Gene_Silencing Indole_Acid 3-(1H-Indol-5-yl)acrylic acid Indole_Acid->HDAC Inhibition PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Acid 3-(1H-Indol-5-yl)acrylic acid (Ligand) PPARg PPARγ Indole_Acid->PPARg PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (on DNA) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolic_Control Improved Insulin Sensitivity, Lipid Metabolism Gene_Transcription->Metabolic_Control Anti_inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory

Caption: The PPARγ signaling pathway, initiated by ligand binding and leading to the transcription of target genes.

Experimental Protocol: PPARγ Reporter Gene Assay

This cell-based assay is used to determine if 3-(1H-Indol-5-yl)acrylic acid can activate PPARγ and induce the transcription of a reporter gene.

Materials:

  • A suitable mammalian cell line (e.g., HEK293T or CV-1)

  • Expression plasmid for human PPARγ

  • Reporter plasmid containing a PPRE sequence upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • 3-(1H-Indol-5-yl)acrylic acid (test compound)

  • Positive control (e.g., rosiglitazone or pioglitazone)

  • DMSO

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: a. Seed the cells in a 96-well plate. b. Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Allow the cells to recover and express the plasmids for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of the test and control compounds in cell culture medium. b. Replace the medium in the wells with the medium containing the compounds or vehicle (DMSO). c. Incubate the cells for another 18-24 hours.

  • Luciferase Assay: a. Remove the medium and lyse the cells according to the luciferase assay kit instructions. b. Add the luciferase substrate to the cell lysate. c. Measure the luminescence using a luminometer.

  • Data Analysis: a. Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected β-galactosidase reporter or a separate viability assay). b. Calculate the fold activation for each compound concentration relative to the vehicle control. c. Determine the EC₅₀ value by plotting the fold activation against the compound concentration.

Summary of Potential Therapeutic Applications and Future Directions

While direct experimental evidence for the biological activities of 3-(1H-Indol-5-yl)acrylic acid is currently limited, the data from structurally related compounds provide a strong rationale for investigating its therapeutic potential in several key areas:

  • Anti-inflammatory Diseases: As a potential cPLA2α inhibitor, this compound could be explored for the treatment of a wide range of inflammatory conditions, such as arthritis, asthma, and inflammatory bowel disease.

  • Cancer: The potential for tubulin polymerization and HDAC inhibition suggests that 3-(1H-Indol-5-yl)acrylic acid could be a valuable lead compound for the development of novel anticancer agents.

  • Metabolic Diseases: If it proves to be a PPARγ modulator, this compound could have applications in the treatment of type 2 diabetes and other metabolic disorders.

Future Directions:

The immediate and most critical next step is the experimental validation of the predicted activities of 3-(1H-Indol-5-yl)acrylic acid. The protocols outlined in this guide provide a clear roadmap for these initial studies. Specifically, future research should focus on:

  • In vitro screening: Systematically testing the compound in the described cPLA2α, tubulin polymerization, HDAC, and PPARγ assays to confirm its activity and determine its potency (IC₅₀ or EC₅₀ values).

  • Cell-based assays: Evaluating the effects of the compound on relevant cellular processes, such as inflammation in immune cells, proliferation and apoptosis in cancer cell lines, and glucose uptake in adipocytes.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of 3-(1H-Indol-5-yl)acrylic acid to optimize its potency and selectivity for the identified targets.

  • In vivo studies: If promising in vitro and cell-based activity is confirmed, progressing the compound to animal models of inflammation, cancer, or metabolic disease to assess its efficacy and safety.

References

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Exploratory

in vitro screening of 3-(1H-Indol-5-yl)acrylic acid analogs

An In-Depth Technical Guide for the In Vitro Screening of 3-(1H-Indol-5-yl)acrylic Acid Analogs Authored by: A Senior Application Scientist Introduction: The Therapeutic Promise of Indole-Based Scaffolds The indole ring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the In Vitro Screening of 3-(1H-Indol-5-yl)acrylic Acid Analogs

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Promise of Indole-Based Scaffolds

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Among these, 3-(1H-Indol-5-yl)acrylic acid and its parent compound, indoleacrylic acid (IA), have emerged as significant modulators of host-microbe interactions and immune responses.[4][5] Produced by commensal gut bacteria from the essential amino acid tryptophan, IA is a known ligand for the Aryl Hydrocarbon Receptor (AHR), a critical transcription factor that regulates xenobiotic metabolism, immune cell differentiation, and epithelial barrier integrity.[5][6][7]

The activation of the AHR signaling pathway by IA and its derivatives presents a compelling therapeutic strategy for inflammatory and autoimmune diseases.[6][8] This has spurred the development of novel 3-(1H-Indol-5-yl)acrylic acid analogs designed to selectively modulate AHR activity, offering enhanced potency, stability, and target specificity.[9]

This technical guide provides a comprehensive framework for the in vitro screening and characterization of these analogs. We will move beyond rote protocols to explain the causal-driven experimental design, ensuring a robust and logical screening cascade that progresses from primary hit identification to secondary validation and preliminary mechanism of action studies. Our focus is on establishing self-validating systems that yield trustworthy and actionable data for drug development professionals.

Section 1: The Aryl Hydrocarbon Receptor (AHR) - The Primary Target

The AHR is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family.[10] In its inactive state, it resides in the cytoplasm within a protein complex. Ligand binding triggers a conformational change, leading to its translocation into the nucleus, dimerization with the AHR Nuclear Translocator (ARNT), and subsequent binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[11][12] This action initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[11]

Understanding this pathway is paramount for designing an effective screening strategy. The goal is to identify analogs that can act as either agonists (activators) or antagonists (inhibitors) of this signaling cascade.

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-Hsp90-XAP2 (Inactive Complex) Activated_AHR Activated AHR AHR_complex->Activated_AHR Dissociation Ligand Indoleacrylic Acid Analog Ligand->AHR_complex Binding Activated_AHR_nuc Activated AHR Activated_AHR->Activated_AHR_nuc Nuclear Translocation ARNT ARNT Dimer AHR-ARNT Heterodimer ARNT->Dimer XRE XRE (DNA Response Element) Dimer->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, IL-22) XRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA Protein Synthesis Protein Synthesis Activated_AHR_nuc->Dimer

Caption: The canonical Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Section 2: The Screening Cascade - A Multi-Tiered Approach

A robust screening cascade is essential to efficiently identify promising lead compounds from a library of analogs while minimizing false positives and negatives. Our proposed workflow is designed as a funnel, starting with a broad primary screen and progressively narrowing the focus to the most potent and specific candidates.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Triage cluster_2 Tier 3: Mechanistic & Secondary Assays A Library of Indoleacrylic Acid Analogs B High-Throughput AHR Reporter Gene Assay (Single Concentration) A->B C Dose-Response AHR Reporter Assay (Determine EC50/IC50) B->C Identify 'Hits' D Counter-Screen: Cell Viability Assay (e.g., CellTiter-Glo) C->D E Prioritized 'Hits' D->E Eliminate Cytotoxic Compounds F Target Gene Expression Analysis (qRT-PCR for CYP1A1) E->F G Enzyme Inhibition Assays (If applicable) E->G H Lead Candidates for Further Development F->H G->H

Caption: A logical workflow for in vitro screening of AHR modulators.

Tier 1: Primary Screening - AHR Reporter Gene Assay

Expertise & Rationale: The primary screen must be robust, scalable, and directly interrogate the biological target. An AHR-responsive reporter gene assay is the gold standard for this purpose.[13][14] This cell-based assay utilizes a cell line (e.g., human hepatoma HepG2) engineered to contain a reporter gene (commonly luciferase) under the control of a promoter with multiple XREs.[15] Activation of the AHR pathway by an agonist leads to the expression of luciferase, which generates a quantifiable light signal. Conversely, an antagonist will block this signal in the presence of a known AHR agonist. This provides a direct and sensitive measure of AHR modulation.

Protocol: AHR Luciferase Reporter Assay (Agonist Mode)

Self-Validating System: This protocol incorporates essential controls to ensure data integrity:

  • Vehicle Control (e.g., 0.1% DMSO): Establishes the baseline signal.

  • Positive Control (e.g., 1 nM TCDD): Confirms the assay is responsive and provides a maximum signal for data normalization.

  • Untreated Cells: Monitors background luminescence.

Methodology:

  • Cell Plating: Seed HepG2-XRE-luciferase cells in a white, opaque 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 1000X stock of the 3-(1H-Indol-5-yl)acrylic acid analogs in DMSO. Perform serial dilutions to create working solutions.

  • Treatment: Add 1 µL of the compound working solutions to the respective wells. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.

  • Incubation: Incubate the plate for 22-24 hours at 37°C, 5% CO₂.[16] This duration allows for sufficient transcription and translation of the reporter gene.

  • Lysis and Signal Detection:

    • Equilibrate the plate to room temperature for 10-15 minutes.

    • Add 100 µL of a luciferase detection reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well.

    • Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis: The activity of each analog is typically expressed as a percentage of the positive control's response after subtracting the vehicle control's signal.

% Activation = [(RLU_compound - RLU_vehicle) / (RLU_positive_control - RLU_vehicle)] * 100

Analogs showing activation above a predefined threshold (e.g., >50%) are considered "hits" and advance to Tier 2.

Tier 2: Hit Confirmation and Cytotoxicity Triage

Expertise & Rationale: The goal of Tier 2 is twofold: first, to confirm the activity of the primary hits by generating a dose-response curve and determining their potency (EC₅₀ or IC₅₀); second, to eliminate compounds that achieve their effect through non-specific cytotoxicity. A decrease in reporter signal could be due to AHR antagonism or simply because the compound killed the cells. A counter-screen for cell viability is therefore non-negotiable for a trustworthy screening campaign.

The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice as it also uses a luminescent readout, simplifying workflow and instrumentation. It quantifies ATP, an indicator of metabolically active, viable cells.[17][18]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Methodology:

  • Cell Plating & Treatment: Plate and treat cells with a dose range of the "hit" compounds exactly as described in the AHR reporter assay protocol. This parallel processing is crucial for direct comparison.

  • Incubation: Incubate for the same duration as the primary assay (22-24 hours).

  • Reagent Addition:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[19]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[20]

  • Lysis and Signal Stabilization:

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[19]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][19]

  • Data Acquisition: Record luminescence with a plate-reading luminometer.

Data Presentation and Interpretation: The results from the dose-response reporter assay and the viability assay should be plotted and analyzed together.

Table 1: Example Data for Tier 2 Screening of AHR Agonist 'Hits'

Compound IDAHR Activation EC₅₀ (µM)Max Activation (%)Cell Viability CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)Decision
Analog-0010.8595> 100> 117Proceed
Analog-0021.2088> 100> 83Proceed
Analog-0032.50753.101.24Deprioritize (Cytotoxic)
Analog-00415.660> 100> 6.4Deprioritize (Low Potency)

A desirable hit (e.g., Analog-001) will show high potency (low EC₅₀) in the AHR assay and low toxicity (high CC₅₀) in the viability assay, resulting in a large therapeutic index. Compounds like Analog-003 are flagged as cytotoxic and are typically discarded.

Tier 3: Preliminary Mechanism of Action (MOA) Studies

Expertise & Rationale: With confirmed, non-toxic hits in hand, the focus shifts to verifying the mechanism of action. Since AHR activation leads to the transcription of endogenous genes, quantifying the mRNA levels of a canonical AHR target gene, such as CYP1A1, provides orthogonal validation that the compound is acting through the intended pathway.[11] Quantitative real-time PCR (qRT-PCR) is the standard method for this analysis.

For analogs designed as enzyme inhibitors, a direct biochemical assay is required.[21] This involves incubating the purified enzyme with its substrate and measuring product formation in the presence and absence of the inhibitor.[22][23]

Protocol: CYP1A1 Gene Expression Analysis via qRT-PCR

Methodology:

  • Cell Culture and Treatment: Treat HepG2 cells in a 6-well plate with the prioritized hit compounds at their EC₅₀ concentration for 6-8 hours. This shorter incubation time is optimal for detecting changes in mRNA levels.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform real-time PCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the fold change in CYP1A1 expression relative to the vehicle-treated control using the ΔΔCt method.

A significant increase in CYP1A1 mRNA levels provides strong evidence that the analog is a true agonist of the AHR pathway.

Conclusion

The requires a systematic, multi-tiered approach grounded in a deep understanding of the target biology. By progressing from a high-throughput primary reporter assay to confirmatory dose-response and cytotoxicity counter-screens, and finally to mechanistic validation via target gene expression, researchers can confidently identify and prioritize lead candidates. The causal-driven experimental design and self-validating protocols outlined in this guide provide a robust framework for drug development professionals to efficiently navigate the complexities of AHR modulator discovery and unlock the therapeutic potential of this promising class of compounds.

References

  • Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Retrieved from [Link]

  • El-Sherbiny, M., et al. (2026). Aryl Hydrocarbon Receptor (AhR) and Vascular Endothelial Growth Factor (VEGF) Crosstalk in Doxorubicin Nephrotoxicity: Mechanisms and Therapeutic Perspectives. MDPI. Retrieved from [Link]

  • Xie, Z., et al. (2023). Indoleacrylic acid produced by Parabacteroides distasonis alleviates type 2 diabetes via activation of AhR to repair intestinal barrier. BMC Biology. Retrieved from [Link]

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  • Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Identifying novel aryl hydrocarbon receptor (AhR) modulators from clinically approved drugs: In silico screening and In vitro validation. PubMed. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved from [Link]

  • Asada, S., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. Retrieved from [Link]

  • Otava Chemicals. (n.d.). Targeted AHR Modulator Library. Retrieved from [Link]

  • Wlodarska, M., et al. (n.d.). Indoleacrylic Acid Produced by Commensal Peptostreptococcus Species Suppresses Inflammation. ResearchGate. Retrieved from [Link]

  • Rothhammer, V., et al. (2018). Detection of aryl hydrocarbon receptor agonists in human samples. PubMed Central. Retrieved from [Link]

  • Larigot, L., et al. (2018). AhR signaling pathways and regulatory functions. PubMed Central. Retrieved from [Link]

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  • INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (n.d.). Identifying novel aryl hydrocarbon receptor (AhR) modulators from clinically approved drugs: In silico screening and In vitro validation. ResearchGate. Retrieved from [Link]

  • Wang, G., et al. (n.d.). Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. PubMed Central. Retrieved from [Link]

  • Denison, M. S., et al. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org. Retrieved from [Link]

  • Chauhan, A., et al. (n.d.). Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. PubMed Central. Retrieved from [Link]

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  • Bentham Science. (2023). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Retrieved from [Link]

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Sources

Foundational

An In-depth Technical Guide to 3-(Indolyl)acrylic Acid for Researchers and Drug Development Professionals

A Prefatory Note on Isomer Specificity: This guide addresses the chemical identifiers, properties, and applications of 3-(1H-Indol-3-yl)acrylic acid . The initial topic requested was for the isomeric form, 3-(1H-Indol-5-...

Author: BenchChem Technical Support Team. Date: February 2026

A Prefatory Note on Isomer Specificity: This guide addresses the chemical identifiers, properties, and applications of 3-(1H-Indol-3-yl)acrylic acid . The initial topic requested was for the isomeric form, 3-(1H-Indol-5-yl)acrylic acid. However, a comprehensive search of authoritative chemical databases, including PubChem and CAS registries, reveals a significant lack of available data for the 5-yl isomer. In contrast, the 3-yl isomer is a well-documented, widely studied, and commercially available compound. Therefore, to provide a thorough and actionable technical resource, this guide focuses exclusively on the extensively characterized 3-(1H-Indol-3-yl)acrylic acid.

Section 1: Core Chemical Identity and Molecular Descriptors

3-(1H-Indol-3-yl)acrylic acid, often referred to as Indole-3-acrylic acid (IAA), is an unsaturated carboxylic acid featuring an indole moiety. This structure is a key building block in medicinal chemistry and a metabolite of tryptophan.[1] Its identity is defined by a range of internationally recognized chemical identifiers.

The molecular structure consists of a bicyclic indole ring system where the pyrrole ring is substituted at the C-3 position with an acrylic acid group. The trans (E) isomer is the most common and stable form.

Caption: Chemical structure of (2E)-3-(1H-Indol-3-yl)acrylic acid.

Table 1: Chemical Identifiers for 3-(1H-Indol-3-yl)acrylic acid

Identifier Type Value Source
IUPAC Name (2E)-3-(1H-indol-3-yl)prop-2-enoic acid PubChem[2]
CAS Number 29953-71-7 (trans-isomer) Cayman Chemical[3]
1204-06-4 (often used for trans) PubChem[2]
PubChem CID 5375048 PubChem[2]
Molecular Formula C₁₁H₉NO₂ PubChem[2]
Molecular Weight 187.19 g/mol PubChem[2]
InChI Key PLVPPLCLBIEYEA-AATRIKPKSA-N mzCloud[4]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)O mzCloud[4]
Synonyms trans-3-Indoleacrylic acid, Indole-3-acrylic acid, IAA, (E)-3-(1H-Indol-3-yl)prop-2-enoic acid Cayman Chemical, mzCloud[3][4]
EC Number 214-872-7 TCI Chemicals

| MDL Number | MFCD00005633 | Sigma-Aldrich[5] |

Section 2: Physicochemical and Spectroscopic Profile

The compound is typically supplied as an off-white to light yellow solid or powder.[6] Its solubility and stability are critical parameters for experimental design.

Table 2: Physicochemical Properties

Property Value Notes
Physical State Solid, powder Fisher Scientific[7]
Melting Point 185 °C (decomposes) Sigma-Aldrich[5]
Solubility Soluble in DMSO (≥10 mg/ml) and ethanol (≥10 mg/ml). Slightly soluble in water. Cayman Chemical, Fisher Scientific[3][6]

| Storage | Store at -20°C for long-term stability. | Cayman Chemical[3] |

Spectroscopic Data Insights
  • ¹H NMR: The proton NMR spectrum in DMSO-d₆ shows characteristic signals for the indole ring protons and the vinylic protons of the acrylic acid side chain. The large coupling constant (typically around 15.9 Hz) between the two vinylic protons confirms the trans (E) configuration of the double bond.[8]

  • ¹³C NMR: The carbon NMR spectrum provides signals for all 11 carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing downfield.[8]

  • Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of 187 g/mol .[8]

  • Infrared (IR) Spectroscopy: The IR spectrum displays a broad O-H stretching band characteristic of a carboxylic acid. Strong C=O and C=C stretching bands are also prominent features.[8]

Section 3: Synthesis and Mechanistic Insights

The most common and efficient method for synthesizing 3-(1H-Indol-3-yl)acrylic acid is the Knoevenagel condensation reaction. This reaction provides a direct route to forming the α,β-unsaturated carboxylic acid system.

Causality and Experimental Choices

The Knoevenagel condensation involves the reaction of an active hydrogen compound (in this case, malonic acid) with a carbonyl compound (indole-3-carboxaldehyde).[9] The choice of a weak base, such as pyridine, as both the catalyst and solvent is crucial. Pyridine is strong enough to deprotonate malonic acid, forming the nucleophilic enolate, but not so strong as to cause self-condensation of the aldehyde. The reaction proceeds via a nucleophilic addition followed by dehydration.[9] A key variant, the Doebner modification , utilizes pyridine and results in the decarboxylation of the intermediate adduct, directly yielding the acrylic acid product.[9][10]

Start Indole-3-carboxaldehyde + Malonic Acid Solvent Pyridine (Solvent & Catalyst) Start->Solvent Dissolve Heat Reflux (Heat) Solvent->Heat Apply Reaction Knoevenagel Condensation & Decarboxylation Heat->Reaction Intermediate Intermediate Adduct (unstable) Reaction->Intermediate Product Crude 3-(1H-Indol-3-yl)acrylic acid Intermediate->Product Loss of CO₂ Purification Recrystallization Product->Purification Final Pure Product Purification->Final

Caption: Workflow for the synthesis of 3-(1H-Indol-3-yl)acrylic acid.

Self-Validating Protocol: Knoevenagel-Doebner Synthesis

This protocol is designed to be self-validating through the expected physical properties of the product.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine indole-3-carboxaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents).

  • Reaction Setup: Add pyridine to the flask to act as both solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.

  • Condensation: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction typically takes several hours.

  • Work-up: After the reaction is complete, cool the mixture and pour it into a beaker of ice-cold water or dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and unreacted malonic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

  • Validation: The identity and purity of the synthesized compound should be confirmed by measuring its melting point (which should match the literature value of ~185 °C with decomposition) and by spectroscopic analysis (NMR, IR).[5]

Section 4: Applications in Research and Drug Development

3-(1H-Indol-3-yl)acrylic acid is a molecule of significant interest due to its origins as a microbial metabolite and its diverse biological activities.

Metabolite with Anti-Inflammatory Properties

It is a known metabolite of the essential amino acid L-tryptophan, produced by gut microbiota such as Peptostreptococcus species.[1][3] Research has shown that it possesses anti-inflammatory properties. For instance, at a concentration of 100 µM, it can increase the mRNA levels of the anti-inflammatory cytokine IL-10 and mucin 2, while decreasing the levels of the pro-inflammatory cytokine TNF-α in co-culture models of intestinal spheroids and macrophages.[1] This positions it as a lead compound for investigating therapies related to inflammatory bowel disease (IBD).

Tryptophan L-Tryptophan Microbiota Gut Microbiota (e.g., Peptostreptococcus) Tryptophan->Microbiota IAA 3-(1H-Indol-3-yl)acrylic acid Microbiota->IAA Metabolizes TNFa TNF-α (Pro-inflammatory) IAA->TNFa Decreases IL10 IL-10 (Anti-inflammatory) IAA->IL10 Increases Barrier Intestinal Barrier Function IAA->Barrier Promotes

Caption: Biological role of 3-(1H-Indol-3-yl)acrylic acid as a microbial metabolite.

Precursor in Medicinal Chemistry

The structural motif of 3-(1H-Indol-3-yl)acrylic acid serves as a valuable starting point for the synthesis of more complex, biologically active molecules. It has been utilized as a precursor in the development of:

  • Anticancer Agents: Its derivatives have been explored for their potential as anticancer drugs.[1]

  • Tubulin Polymerization Inhibitors: By modifying the carboxylic acid group to an acrylamide, researchers have synthesized a class of compounds that inhibit tubulin polymerization, a key target in cancer chemotherapy.[3]

This versatility makes it a staple scaffold for generating libraries of compounds in drug discovery programs targeting cancer and other proliferative diseases.[11]

Section 5: Safety and Handling

As a laboratory chemical, 3-(1H-Indol-3-yl)acrylic acid requires careful handling to minimize exposure and risk.

Table 3: GHS Hazard and Safety Information

Category Information Source
Signal Word Warning Fisher Scientific[7]
Hazard Statements H315: Causes skin irritation PubChem[2]
H319: Causes serious eye irritation PubChem[2]
H335: May cause respiratory irritation PubChem[2]
Precautionary Codes P261: Avoid breathing dust. Fisher Scientific[7]
P280: Wear protective gloves/eye protection. TCI Chemicals
P302+P352: IF ON SKIN: Wash with plenty of water. TCI Chemicals
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. TCI Chemicals
Handling Use in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Fisher Scientific[7][12]

| Storage | Keep container tightly closed. Store in a cool, dry, and dark place away from oxidizing agents. | TCI Chemicals |

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5375048, 3-Indoleacrylic acid. Retrieved from [Link]

  • ExportersIndia. (n.d.). (E)-3-(1H-indol-3-yl)acrylicacid. Retrieved from [Link]

  • mzCloud. (2015, January 21). Indole-3-acrylic acid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 22). trans-Indole-3-acrylic acid SAFETY DATA SHEET. Retrieved from [Link]

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Harnessing 3-(1H-Indol-5-yl)acrylic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of Indole-Based Compounds Indole and its derivatives represent a s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Indole-Based Compounds

Indole and its derivatives represent a significant class of heterocyclic compounds that are ubiquitous in nature and form the backbone of many pharmaceuticals. Among these, 3-(1H-Indol-5-yl)acrylic acid and its related structures have emerged as promising scaffolds in the development of novel therapeutics, particularly in the realm of anti-inflammatory agents. This guide provides an in-depth exploration of the experimental protocols and applications of 3-(1H-Indol-5-yl)acrylic acid, with a focus on its role as a potential inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.

Chemical and Physical Properties

3-(1H-Indol-5-yl)acrylic acid is a derivative of indole, a bicyclic aromatic molecule. While specific experimental data for the 5-yl isomer is less common in publicly available literature compared to its 3-yl counterpart, its chemical properties can be inferred from its structure and the known characteristics of similar molecules.

PropertyValue/InformationSource
Molecular FormulaC₁₁H₉NO₂Inferred from structure
Molecular Weight187.19 g/mol Inferred from structure
AppearanceLikely a solid, ranging from off-white to yellow powder.[1]Analogy to similar compounds
SolubilityExpected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in water.[2]Analogy to similar compounds
StorageStore in a cool, dry place, protected from light. For long-term storage, -20°C is recommended.[2]General laboratory practice

Mechanism of Action: Targeting the Inflammatory Cascade via cPLA2α Inhibition

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. The enzyme cytosolic phospholipase A2α (cPLA2α) plays a pivotal role in initiating the inflammatory cascade by releasing arachidonic acid from cell membranes.[3][4] Arachidonic acid is then metabolized into pro-inflammatory mediators like prostaglandins and leukotrienes. Therefore, inhibiting cPLA2α is a compelling strategy for developing anti-inflammatory drugs.[3]

Derivatives of 3-(1H-indol-5-yl)propanoic acid, which are structurally similar to 3-(1H-indol-5-yl)acrylic acid, have been identified as potent inhibitors of cPLA2α.[5][6] The indole scaffold serves as a crucial pharmacophore, with substitutions on the indole ring influencing the inhibitory activity.

Signaling Pathway of cPLA2α in Inflammation

cPLA2a_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Pathogens) Ca2 ↑ Ca²⁺ Stimuli->Ca2 Signal Transduction Membrane Phospholipids (with Arachidonic Acid) AA Arachidonic Acid Membrane->AA Hydrolyzes cPLA2a cPLA2α (inactive) cPLA2a_active cPLA2α (active) cPLA2a->cPLA2a_active cPLA2a_active->Membrane Translocates to Ca2->cPLA2a Activates Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes AA->Prostaglandins_Leukotrienes Metabolized by COX/LOX enzymes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Indole_Inhibitor 3-(1H-Indol-5-yl)acrylic acid (and derivatives) Indole_Inhibitor->cPLA2a_active Inhibits

Caption: The inhibitory action of 3-(1H-Indol-5-yl)acrylic acid on the cPLA2α pathway.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and biological evaluation of 3-(1H-Indol-5-yl)acrylic acid and its derivatives as potential cPLA2α inhibitors.

Protocol 1: Synthesis of 3-(1H-Indol-5-yl)acrylic Acid

This protocol is a general representation based on common synthetic routes for similar compounds.

Objective: To synthesize 3-(1H-Indol-5-yl)acrylic acid.

Materials:

  • 5-Formylindole

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-formylindole and malonic acid in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing ice and concentrated HCl. A precipitate of 3-(1H-Indol-5-yl)acrylic acid should form.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Protocol 2: In Vitro cPLA2α Inhibition Assay

This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of the synthesized compounds against cPLA2α.

Objective: To measure the IC₅₀ value of 3-(1H-Indol-5-yl)acrylic acid derivatives for cPLA2α.

Materials:

  • Recombinant human cPLA2α enzyme

  • Fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC)

  • Assay buffer (e.g., Tris-HCl buffer containing CaCl₂)

  • 3-(1H-Indol-5-yl)acrylic acid derivatives (dissolved in DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the fluorescently labeled phospholipid substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the recombinant cPLA2α enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the increase in fluorescence intensity resulting from the cleavage of the substrate by cPLA2α using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (DMSO alone). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

ParameterRecommended Condition
Enzyme Concentration10-50 ng/well
Substrate Concentration5-10 µM
Incubation Time30-60 minutes
Incubation Temperature37°C
Wavelengths (Excitation/Emission)Dependent on the fluorescent substrate used
Protocol 3: Cell-Based Assay for Anti-Inflammatory Activity

This protocol outlines a method to assess the anti-inflammatory effects of the compounds in a cellular context by measuring the inhibition of pro-inflammatory cytokine production.

Objective: To evaluate the ability of 3-(1H-Indol-5-yl)acrylic acid derivatives to suppress the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • 3-(1H-Indol-5-yl)acrylic acid derivatives (dissolved in DMSO)

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

Procedure:

  • Cell Culture: Culture the macrophage cells in a 96-well plate until they reach the desired confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS + DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of the compounds on the cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cell death.[7]

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration.

Experimental Workflow for Evaluating 3-(1H-Indol-5-yl)acrylic Acid Derivatives

experimental_workflow Start Start: Design & Synthesis of 3-(1H-Indol-5-yl)acrylic acid derivatives Purification Purification & Characterization (NMR, MS) Start->Purification cPLA2a_Assay In Vitro cPLA2α Inhibition Assay Purification->cPLA2a_Assay IC50 Determine IC₅₀ Values cPLA2a_Assay->IC50 Cell_Viability Cytotoxicity Assay (e.g., MTT) IC50->Cell_Viability Cell_Based_Assay Cell-Based Anti-Inflammatory Assay (LPS-stimulated macrophages) IC50->Cell_Based_Assay Cell_Viability->Cell_Based_Assay Inform concentration selection Cytokine_Measurement Measure Pro-inflammatory Cytokines (TNF-α, IL-6) Cell_Based_Assay->Cytokine_Measurement Lead_Optimization Lead Optimization & Further In Vivo Studies Cytokine_Measurement->Lead_Optimization

Caption: A streamlined workflow for the evaluation of novel indole-based compounds.

Conclusion and Future Directions

3-(1H-Indol-5-yl)acrylic acid and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their potential to inhibit cPLA2α offers a targeted approach to mitigating the inflammatory cascade. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of these molecules. Future research should focus on optimizing the structure of these compounds to enhance their potency and pharmacokinetic properties, with the ultimate goal of translating these findings into clinically effective therapeutics.

References

  • Lee, K. L., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(18), 7574-7588. [Link]

  • PubChem. (n.d.). 3-Indoleacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wlodarska, M., et al. (2017). Indoleacrylic acid produced by commensal Peptostreptococcus species suppresses inflammation. Cell Host & Microbe, 22(1), 25-37.e6. [Link]

  • Gijón, M. A., et al. (2000). The role of cytosolic phospholipase A2 in the inflammatory response. Journal of Biological Chemistry, 275(26), 20146-20156. [Link]

  • Kokotos, G., et al. (2018). Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1863(10), 1213-1229. [Link]

  • ACS Publications. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). National Library of Medicine. Retrieved from [Link]

  • MDPI. (n.d.). Molecules. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega, 8(42), 39015-39031. [Link]

  • ResearchGate. (n.d.). Retrieved from [Link]

  • Figshare. (n.d.). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

  • PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • PubMed. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Planta Medica. [Link]

  • ResearchGate. (n.d.). 3-hydroxy-3-(1H-indol-3-yl)-5-nitrooxindole and derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. Retrieved from [Link]

  • MDPI. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences. [Link]

  • Applied StemCell. (n.d.). iPSC Characterization Services. Retrieved from [Link]

  • MDPI. (2023). Development of Ordered Poly(aspartic Acid)-Oleic Acid Coatings with Enhanced Antimicrobial Activity: A Proof-of-Concept Study. International Journal of Molecular Sciences. [Link]

Sources

Application

Application Notes and Protocols for 3-(1H-Indol-5-yl)acrylic Acid in Cell-Based Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(1H-Indol-5-yl)acrylic acid in cell-based assays. This document outlines the s...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(1H-Indol-5-yl)acrylic acid in cell-based assays. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for investigating the biological activity of this indole-based compound, with a particular focus on its potential as an inhibitor of cytosolic phospholipase A2α (cPLA2α).

Introduction: The Therapeutic Potential of Indole Acrylic Acids

Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold for a wide range of biologically active molecules, both natural and synthetic.[1] Their diverse pharmacological properties have led to their investigation as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] 3-(1H-Indol-5-yl)acrylic acid belongs to this versatile family of compounds. While direct studies on this specific molecule are emerging, its structural similarity to known inhibitors of key signaling enzymes suggests its potential as a valuable research tool and a starting point for drug discovery campaigns.

Notably, derivatives of indole-5-propanoic acid, which share the same core structure, have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.[4][5] This suggests that 3-(1H-Indol-5-yl)acrylic acid may exert its biological effects through the modulation of this pathway. These application notes will therefore focus on methodologies to assess the inhibitory potential of 3-(1H-Indol-5-yl)acrylic acid against cPLA2α in a cellular context.

Chemical Properties of 3-(1H-Indol-5-yl)acrylic acid:

PropertyValueSource
Synonyms (2E)-3-(1H-indol-5-yl)-2-propenoic acid[6]
CAS Number 179626-79-0[6]
Molecular Formula C₁₁H₉NO₂[7]
Molecular Weight 187.19 g/mol [7]
Appearance Solid[6]
Storage 4°C[6]

Scientific Rationale: Targeting Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a calcium-dependent enzyme that plays a pivotal role in initiating inflammatory processes.[8][9] Upon cellular stimulation by various agonists (e.g., growth factors, cytokines), intracellular calcium levels rise, leading to the translocation of cPLA2α from the cytosol to intracellular membranes.[10] Here, it selectively hydrolyzes membrane phospholipids at the sn-2 position, releasing arachidonic acid.[11]

Released arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to generate a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[11] Dysregulation of cPLA2α activity has been implicated in a range of inflammatory diseases, neurodegenerative disorders, and cancer.[9][12] Therefore, the inhibition of cPLA2α presents a compelling therapeutic strategy for these conditions. The structural resemblance of 3-(1H-Indol-5-yl)acrylic acid to known indole-based cPLA2α inhibitors makes it a prime candidate for investigation in this context.[4][5]

Signaling Pathway of cPLA2α Activation and Downstream Effects

cPLA2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Growth Factor, Cytokine) Receptor Receptor Agonist->Receptor 1. Binding Ca Ca²⁺ Receptor->Ca 2. Signal Transduction (↑ Intracellular Ca²⁺) Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA sn-2 position cPLA2_inactive Inactive cPLA2α cPLA2_active Active cPLA2α cPLA2_inactive->cPLA2_active 3. Translocation to Membrane cPLA2_active->Membrane 4. Hydrolysis Ca->cPLA2_inactive Activation COX COX AA->COX 5a. Metabolism LOX LOX AA->LOX 5b. Metabolism Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The cPLA2α signaling cascade.

Experimental Protocols

Prior to conducting specific activity assays, it is crucial to first assess the cytotoxic profile of 3-(1H-Indol-5-yl)acrylic acid to ensure that the observed effects are not due to a general decrease in cell viability.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[13] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]

mtt_workflow A 1. Seed Cells (e.g., U937 at 1x10⁵ cells/mL) in 96-well plate B 2. Incubate (24 hours, 37°C, 5% CO₂) A->B C 3. Treat with 3-(1H-Indol-5-yl)acrylic acid (serial dilutions) B->C D 4. Incubate (24-72 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan Crystals (100 µL of Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cells (e.g., U937 human monocytic cells, a cell line known to express cPLA2α) in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of 3-(1H-Indol-5-yl)acrylic acid in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the experimental design.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the CC₅₀ (50% cytotoxic concentration).

Protocol 2: Cell-Based cPLA2α Inhibition Assay (Arachidonic Acid Release)

This assay directly measures the activity of cPLA2α by quantifying the release of radiolabeled arachidonic acid from the membranes of living cells.

aa_release_workflow A 1. Seed Cells (e.g., U937 cells) in 24-well plate B 2. Label with [³H]-Arachidonic Acid (18-24 hours) A->B C 3. Wash Cells (to remove unincorporated label) B->C D 4. Pre-incubate with 3-(1H-Indol-5-yl)acrylic acid (30 minutes) C->D E 5. Stimulate with a cPLA2α Agonist (e.g., A23187, a calcium ionophore) D->E F 6. Collect Supernatant E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate % Inhibition G->H

Caption: Workflow for the arachidonic acid release assay.

  • Cell Seeding: Seed U937 cells in a 24-well plate at a suitable density to reach 80-90% confluency on the day of the experiment.

  • Radiolabeling: Add [³H]-arachidonic acid (e.g., 0.5 µCi/mL) to the culture medium and incubate for 18-24 hours to allow for its incorporation into the cell membranes.

  • Washing: Carefully wash the cells three times with serum-free medium containing 1 mg/mL fatty acid-free BSA to remove any unincorporated [³H]-arachidonic acid.

  • Compound Incubation: Pre-incubate the cells with various concentrations of 3-(1H-Indol-5-yl)acrylic acid (at non-toxic concentrations determined by the MTT assay) in serum-free medium for 30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Stimulation: Stimulate the cells with a cPLA2α agonist, such as the calcium ionophore A23187 (e.g., 1-5 µM), for 15-30 minutes to induce the release of arachidonic acid.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • Quantification: Transfer the supernatant to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Cell Lysis: Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 M NaOH) and measure the radioactivity to determine the total incorporated [³H]-arachidonic acid.

The percentage of arachidonic acid release is calculated as (cpm in supernatant) / (cpm in supernatant + cpm in cell lysate) x 100. The inhibitory effect of 3-(1H-Indol-5-yl)acrylic acid is then calculated as the percentage reduction in agonist-stimulated arachidonic acid release compared to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value.

IC₅₀ Summary Table for Hypothetical Data:

CompoundCell LineAssayIC₅₀ (µM)
3-(1H-Indol-5-yl)acrylic acidU937AA ReleaseExperimental Value
Reference InhibitorU937AA ReleaseKnown Value

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating systems. The inclusion of appropriate controls is critical for the trustworthiness of the results:

  • Vehicle Control: Accounts for any effects of the solvent (e.g., DMSO) on cell viability and enzyme activity.

  • Untreated Control: Provides a baseline for normal cell behavior.

  • Positive Control Inhibitor: A known inhibitor of cPLA2α should be included to validate the assay's ability to detect inhibition.

  • Agonist-Stimulated vs. Basal Release: The difference between these two conditions represents the cPLA2α-dependent release of arachidonic acid.

By carefully implementing these controls, researchers can have high confidence in the data generated from these cell-based assays.

Conclusion

These application notes provide a robust framework for investigating the biological activity of 3-(1H-Indol-5-yl)acrylic acid in cell-based assays. By focusing on its potential as a cPLA2α inhibitor, these protocols offer a clear path to elucidating its mechanism of action and therapeutic potential. The detailed methodologies and emphasis on proper controls are intended to ensure the generation of high-quality, reproducible data for researchers in academia and the pharmaceutical industry.

References

  • Tomoo, T., et al. (2014). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry, 57(17), 7244–7262. [Link]

  • McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388–3413. [Link]

  • de Sá, A. C. S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(21), 4928. [Link]

  • Leslie, C. C. (2015). Cytosolic phospholipase A2: physiological function and role in disease. The Journal of Lipid Research, 56(8), 1386–1402. [Link]

  • Sun, G. Y., et al. (2010). Role of Cytosolic Phospholipase A(2) in Oxidative and Inflammatory Signaling Pathways in Different Cell Types in the Central Nervous System. Molecular Neurobiology, 41(2-3), 165–173. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Retrieved from [Link]

  • Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

  • PubChem. (n.d.). 3-Indoleacrylic acid. Retrieved from [Link]

  • Ranjith, P. G., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Medicinal Chemistry Research, 22(1), 33-44. [Link]

  • RSC Publishing. (2020). Synthesis of α-indolylacrylates as potential anticancer agents using a Brønsted acid ionic liquid catalyst and the butyl acetate solvent. Retrieved from [Link]

  • IOVS. (2011). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo. Retrieved from [Link]

  • Google Patents. (n.d.). Indole acrylic acid derivative and its use for preparing immune inhibitor.
  • ResearchGate. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrimidine compounds for use in the treatment of cancer.
  • PubMed Central. (n.d.). Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation. Retrieved from [Link]

  • Cancer Biology & Medicine. (2019). Cytosolic phospholipase A2α modulates cell-matrix adhesion via the FAK/paxillin pathway in hepatocellular carcinoma. Retrieved from [Link]

  • MDPI. (2019). Cytosolic Phospholipase A2 Alpha Regulates TLR Signaling and Migration in Metastatic 4T1 Cells. Retrieved from [Link]

  • Google Patents. (n.d.). Inhibitors of cytosolic phospholipase a2.
  • The Journal of Cell Biology. (2005). Cytosolic Phospholipase A2-α Mediates Endothelial Cell Proliferation and Is Inactivated by Association with the Golgi Apparatus. Retrieved from [Link]

Sources

Method

Application Note: Preparation and Handling of 3-(1H-Indol-5-yl)acrylic Acid Stock Solutions

Abstract This comprehensive guide provides detailed protocols and technical insights for the preparation, handling, and storage of stock solutions of 3-(1H-Indol-5-yl)acrylic acid (also known as trans-Indole-3-acrylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the preparation, handling, and storage of stock solutions of 3-(1H-Indol-5-yl)acrylic acid (also known as trans-Indole-3-acrylic acid). As a key metabolite of L-tryptophan and a precursor in the synthesis of various bioactive molecules, ensuring the integrity and accurate concentration of this compound is paramount for reproducible experimental outcomes.[1] This document outlines best practices based on the compound's physicochemical properties, including solvent selection, stability considerations, and quality control measures, tailored for researchers in drug development and life sciences.

Introduction: The Importance of a Validated Protocol

3-(1H-Indol-5-yl)acrylic acid is an unsaturated carboxylic acid derivative featuring an indole moiety.[2] It is a metabolite produced by gut microbiota from the essential amino acid tryptophan and has been investigated for its anti-inflammatory properties and as a building block for novel therapeutic agents.[1] The reliability of any in-vitro or in-vivo study hinges on the precise and consistent preparation of the test compound. Improper dissolution, degradation, or inaccurate concentration can lead to misleading results.

This application note serves as an authoritative guide, explaining the causality behind each procedural step to empower researchers to prepare high-quality, stable stock solutions.

Compound Physicochemical and Safety Profile

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.

Physicochemical Data

The key properties of 3-(1H-Indol-5-yl)acrylic acid are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.2 g/mol [1]
Appearance Off-white to light yellow solid/powder[1][3]
Melting Point 185 - 194 °C[3][4]
Purity Typically ≥98%[1]
Solubility Soluble (≥10 mg/mL) in DMSO and ethanol; Slightly soluble in water[1][3]
Stability (Solid) Stable for ≥ 4 years when stored at -20°C[1]
Critical Safety and Handling Precautions

3-(1H-Indol-5-yl)acrylic acid should be handled with care in a controlled laboratory environment.

  • Hazard Identification: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[5] It should be considered hazardous until comprehensive toxicological data is available.[1]

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., neoprene or nitrile).

  • Engineering Controls: Handle the solid powder and prepare stock solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid all direct contact with the compound.[5] After handling, wash hands and any exposed skin thoroughly.[1] Avoid creating dust.

  • Storage (Solid): Store the solid compound in a tightly sealed container in a dry, well-ventilated area at -20°C for long-term stability.[1][5]

Stock Solution Preparation: A Step-by-Step Guide

The primary challenge in preparing solutions of this compound is its poor aqueous solubility. Therefore, the use of organic solvents is necessary to create a concentrated primary stock solution, which can then be diluted into aqueous buffers or cell culture media for final experiments.

Materials and Equipment
  • 3-(1H-Indol-5-yl)acrylic acid (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • Ethanol (200 proof, absolute), molecular biology grade

  • Calibrated analytical balance

  • Sterile, conical-bottom polypropylene or glass vials (amber recommended)

  • Sterile, positive-displacement pipettes and tips

  • Vortex mixer

  • Sonicator (optional, water bath type recommended)

  • Inert gas (Argon or Nitrogen) cylinder with regulator (optional, but recommended)

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PTFE, ensure solvent compatibility)

Workflow for Stock Solution Preparation

The general workflow is designed to ensure accuracy, sterility, and stability of the final stock solution.

G cluster_prep Preparation Phase cluster_qc QC & Storage Phase Start Solid Compound Weigh 1. Weigh Compound (Analytical Balance) Start->Weigh Precise Mass Solvent 2. Add Solvent (e.g., DMSO) Weigh->Solvent Transfer to Vial Dissolve 3. Dissolve (Vortex / Sonicate) Solvent->Dissolve QC 4. Quality Control (Visual Inspection for Particulates) Dissolve->QC Filter 5. Sterile Filter (Optional) (0.22 µm Syringe Filter) QC->Filter Aliquot 6. Aliquot (Amber Vials) Filter->Aliquot Store 7. Store (-20°C or -80°C) Aliquot->Store

Caption: Workflow for preparing 3-(1H-Indol-5-yl)acrylic acid stock solutions.

Protocol 1: High-Concentration Stock in DMSO (Recommended)

DMSO is the preferred solvent due to its high solvating capacity for this compound.

  • Pre-calculation: Determine the mass of 3-(1H-Indol-5-yl)acrylic acid needed for your desired stock concentration and volume. (e.g., For 10 mL of a 10 mM stock, mass = 10 mM * 10 mL * 187.2 g/mol = 18.72 mg).

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of the solid compound into a sterile vial.

  • Solvent Addition: Add the required volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously until the solid is completely dissolved. If needed, sonicate in a room temperature water bath for 5-10 minutes. A clear, pale-yellow solution should be obtained.

  • Inert Gas Purge (Optional): To maximize long-term stability by preventing oxidation, gently blow a stream of inert gas (e.g., argon) over the headspace of the solution for 15-30 seconds before capping tightly.[1]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber vials to avoid repeated freeze-thaw cycles and light exposure.[3] Label clearly with compound name, concentration, solvent, and date. Store at -20°C or -80°C.

Protocol 2: Stock Solution in Ethanol

Ethanol is a suitable alternative, particularly if DMSO is incompatible with a downstream application.

  • Follow steps 1-3 from Protocol 1, substituting anhydrous ethanol for DMSO.

  • Dissolution: This compound is readily soluble in ethanol.[1] Vortexing should be sufficient to achieve complete dissolution.

  • Storage: Follow steps 5-6 from Protocol 1 for aliquoting and storage.

Quality Control, Stability, and Best Practices

  • Solubility Confirmation: Always visually inspect the solution against a light source to ensure no solid particulates remain. If precipitation occurs upon storage, warm the vial to 37°C and vortex to redissolve before use.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles to no more than 3-5 times. The use of single-use aliquots is strongly recommended.

  • Light Sensitivity: The indole moiety can be sensitive to light. The use of amber vials and minimizing exposure to direct light during handling is a critical best practice.[3]

  • Working Solutions: When preparing working solutions in aqueous media (e.g., PBS or cell culture medium), add the stock solution dropwise while vortexing the buffer to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum (typically <0.5% v/v) and a vehicle control must be included in all experiments.

  • Sterile Filtration: For cell-based assays, sterile filtration of the final stock solution using a 0.22 µm syringe filter is advised. Note that some compound may be lost due to adsorption to the filter membrane; choose a low-protein-binding filter material like PVDF.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve completely Insufficient solvent volume; Incorrect solvent choice; Low-quality solvent (contains water)Verify calculations; Use anhydrous DMSO or ethanol; Gently warm to 37°C and sonicate.
Precipitation in working solution Poor aqueous solubility exceeded; Shock precipitationDecrease the final concentration; Add stock solution to buffer more slowly while vortexing; Pre-warm the aqueous buffer.
Stock solution changes color (darkens) Oxidation or degradationDiscard the solution; Prepare fresh stock; Ensure storage under inert gas and protection from light.

References

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). International Programme on Chemical Safety. [Link]

  • Industrial Chemicals. (n.d.). (E)-3-(1H-indol-3-yl)acrylicacid. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Indoleacrylic acid. PubChem Compound Database. [Link]

  • ResearchGate. (2016). Discussion on preparing stock solution containing indole-3-butyric acid. [Link]

  • ChemBK. (2022). Indole-3-acrylic acid. [Link]

  • Wikipedia. (n.d.). Acrylic acid. [Link]

Sources

Application

Application Note: A Guide to Determining the Solubility of 3-(1H-Indol-5-yl)acrylic Acid in Common Laboratory Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both chemical and biological systems. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of 3-(1H-Indol-5-yl)acrylic acid. We present detailed protocols for both rapid qualitative assessment and rigorous quantitative determination using the gold-standard shake-flask method coupled with UV-Vis spectroscopy and HPLC analysis. The causality behind experimental choices is explained, and a discussion of the underlying molecular interactions that govern solubility is provided to empower scientists to predict and rationalize solubility behavior.

Introduction

3-(1H-Indol-5-yl)acrylic acid is a heterocyclic compound featuring an indole nucleus linked to an acrylic acid moiety. This structural motif is of significant interest in medicinal chemistry and materials science, serving as a versatile building block for more complex molecules. Understanding its solubility is paramount for its effective use, impacting everything from reaction kinetics and purification strategies to formulation development and bioavailability in preclinical studies.

This document serves as a practical, in-depth guide to measuring and interpreting the solubility of 3-(1H-Indol-5-yl)acrylic acid across a spectrum of common laboratory solvents. It is important to note that comprehensive, publicly available quantitative solubility data for this specific isomer is limited. Therefore, this guide focuses on establishing robust, self-validating methodologies for its determination, presenting illustrative data that reflects the expected behavior based on its molecular structure.

Part 1: Physicochemical Characterization & Predicted Solubility

To understand the solubility of 3-(1H-Indol-5-yl)acrylic acid, we must first analyze its molecular structure.

Molecular Structure:

Caption: Experimental workflow for solubility determination.

G cluster_solute Solute Crystal Lattice cluster_solvent Bulk Solvent cluster_solution Solvated State (Solution) Solute1 Solute Molecule Solute2 Solute Molecule Solute1->Solute2 Solute-Solute Interactions (H-Bonds, π-stacking) [Energy Cost] Solute_Solv Solute Molecule Solvent1 Solvent Molecule Solvent2 Solvent Molecule Solvent1->Solvent2 Solvent-Solvent Interactions [Energy Cost] Solvent_Solv1 Solvent Solute_Solv->Solvent_Solv1 Solute-Solvent Interactions [Energy Payoff] Solvent_Solv2 Solvent Solute_Solv->Solvent_Solv2 Solute-Solvent Interactions [Energy Payoff] Solvent_Solv3 Solvent Solute_Solv->Solvent_Solv3 Solute-Solvent Interactions [Energy Payoff]

Caption: Energy balance in the dissolution process.

Conclusion

This application note provides a robust and scientifically grounded approach for determining the solubility of 3-(1H-Indol-5-yl)acrylic acid. By combining rapid qualitative assessments with rigorous quantitative methods like the shake-flask protocol, researchers can generate reliable and accurate data. The use of an orthogonal analytical technique such as HPLC is strongly recommended to ensure the trustworthiness of the results. Understanding the interplay between the compound's functional groups and the properties of the solvent is key to rationalizing the observed solubility profile, which is a critical step in the successful development and application of this and other important chemical entities.

References

  • PubChem - National Center for Biotechnology Information. (n.d.). 3-Indoleacrylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

Method

Application Notes and Protocols for the Analytical Detection of 3-(1H-Indol-5-yl)acrylic acid

Introduction: The Significance of 3-(1H-Indol-5-yl)acrylic acid 3-(1H-Indol-5-yl)acrylic acid is a member of the indole acrylic acid family, a class of compounds that are gaining increasing interest in the fields of phar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-(1H-Indol-5-yl)acrylic acid

3-(1H-Indol-5-yl)acrylic acid is a member of the indole acrylic acid family, a class of compounds that are gaining increasing interest in the fields of pharmacology and clinical diagnostics. As metabolites of tryptophan and analogs of other biologically active indole derivatives, these molecules are being investigated for their potential roles in various physiological and pathological processes. Accurate and reliable analytical methods for the detection and quantification of 3-(1H-Indol-5-yl)acrylic acid are therefore crucial for advancing research in drug development, biomarker discovery, and pharmacokinetic studies.

This comprehensive guide provides detailed application notes and protocols for the analysis of 3-(1H-Indol-5-yl)acrylic acid using state-of-the-art analytical techniques. The methodologies described herein are designed to be robust, sensitive, and specific, catering to the needs of researchers, scientists, and drug development professionals.

Physicochemical Properties of 3-(1H-Indol-5-yl)acrylic acid

A thorough understanding of the physicochemical properties of the analyte is fundamental to the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₉NO₂N/A
Molecular Weight187.19 g/mol N/A
AppearanceOff-white to light yellow powderN/A
SolubilitySlightly soluble in water; soluble in ethanol and DMSON/A

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely accessible and reliable technique for the quantification of 3-(1H-Indol-5-yl)acrylic acid, particularly in drug substance and formulation analysis. The chromophoric indole ring and the conjugated acrylic acid moiety allow for sensitive UV detection.

Causality in Experimental Choices for HPLC-UV

The selection of a reversed-phase C18 column is based on the non-polar nature of the indole ring, which will interact with the stationary phase, providing good retention. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure the analyte is in its protonated, less polar form, which enhances its retention on the C18 column and improves peak shape. The UV detection wavelength is selected based on the absorbance maximum of the indole chromophore, which is anticipated to be in the range of 270-280 nm, providing a balance of sensitivity and selectivity.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve sample in diluent Filter Filter samples and standards (0.45 µm) Sample->Filter Standard Prepare stock and working standards Standard->Filter HPLC Inject into HPLC system Filter->HPLC Separation Isocratic elution on C18 column HPLC->Separation Detection UV detection at 275 nm Separation->Detection Integration Peak integration Detection->Integration Calibration Construct calibration curve Integration->Calibration Quantification Quantify analyte concentration Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation or SPE Spike->Extraction Evaporate Evaporate and reconstitute Extraction->Evaporate LC Inject into UPLC system Evaporate->LC Separation Gradient elution on C18 column LC->Separation MS ESI+ MRM detection Separation->MS Integration Peak area ratio integration MS->Integration Calibration Construct calibration curve Integration->Calibration Quantification Quantify analyte concentration Calibration->Quantification

Application

Application Notes and Protocols for 3-(1H-Indol-5-yl)acrylic Acid Powder

Introduction: Understanding 3-(1H-Indol-5-yl)acrylic Acid 3-(1H-Indol-5-yl)acrylic acid, a derivative of the essential amino acid L-tryptophan, is a molecule of significant interest in biomedical research and pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding 3-(1H-Indol-5-yl)acrylic Acid

3-(1H-Indol-5-yl)acrylic acid, a derivative of the essential amino acid L-tryptophan, is a molecule of significant interest in biomedical research and pharmaceutical development.[1] Structurally, it is an alpha,beta-unsaturated monocarboxylic acid where an indol-3-yl group is attached to the beta-carbon of acrylic acid.[2] This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, including potential anticancer agents and tubulin polymerization inhibitors.[1][3] Given its role in drug discovery and as a metabolite of gut microbiota with anti-inflammatory properties, the integrity and purity of 3-(1H-Indol-5-yl)acrylic acid powder are paramount for reproducible and reliable experimental outcomes.[1]

This guide provides a comprehensive overview of the best practices for the handling and storage of 3-(1H-Indol-5-yl)acrylic acid powder. The protocols herein are designed to ensure the long-term stability of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-(1H-Indol-5-yl)acrylic acid is foundational to its proper handling and storage.

PropertyValueSource(s)
Appearance Off-white to light yellow powder/crystals[3]
Molecular Formula C₁₁H₉NO₂[1][2][3]
Molecular Weight 187.19 g/mol [2][3]
Melting Point 185-194 °C (with decomposition)[3]
Solubility Soluble in DMSO and ethanol (≥10 mg/ml); slightly soluble in water.[1][3]
Purity ≥98%[1][3]

Safe Handling Protocols

While the toxicological properties of 3-(1H-Indol-5-yl)acrylic acid have not been fully investigated, it should be treated as a potentially hazardous substance.[1][4] The acrylic acid moiety, in particular, warrants careful handling to avoid irritation.[5]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize exposure through inhalation, ingestion, and direct contact.

  • Ventilation: All handling of the powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6][7] This is crucial to avoid the inhalation of fine dust particles.[4][7]

  • Eye Protection: Chemical safety goggles or a face shield compliant with EN166 (EU) or OSHA's eye and face protection regulations (29 CFR 1910.133) are mandatory to prevent eye contact.[4][8]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[4][5] Contaminated clothing should be removed and washed before reuse.[4][9]

  • Respiratory Protection: If working outside of a fume hood where dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Powder in Fume Hood prep_hood->handle_weigh Proceed if safe handle_spill Prepare Spill Kit handle_weigh->handle_spill cleanup_decon Decontaminate Work Surface handle_spill->cleanup_decon After handling cleanup_dispose Dispose of Waste Properly cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Caption: Workflow for the safe handling of 3-(1H-Indol-5-yl)acrylic acid powder.

Spill and Emergency Procedures
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[10]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] If skin irritation occurs, seek medical attention.[4][9]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[4][9] Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][7]

  • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[4][9] If the person feels unwell, call a poison center or doctor.[4][7]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[4][7] Seek medical attention if symptoms occur.[4][7]

Optimal Storage Conditions and Stability

The stability of 3-(1H-Indol-5-yl)acrylic acid is critical for its efficacy in research. Degradation can lead to the formation of impurities that may confound experimental results.

Core Storage Protocol
  • Temperature: For long-term stability (≥4 years), the solid powder should be stored at -20°C.[1] Some suppliers recommend storing in a cool, dry place for a shelf life of 2 years.[3]

  • Atmosphere: Store in a tightly closed container to protect from moisture and air.[4][7]

  • Light: Protect from prolonged exposure to strong light, as this may cause degradation.[3]

Understanding Degradation Pathways

While specific degradation pathways for 3-(1H-Indol-5-yl)acrylic acid are not extensively documented, potential degradation can be inferred from its structural components: the indole ring and the acrylic acid moiety.

  • Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by air and light.

  • Photochemical Reactions: The acrylic group contains a carbon-carbon double bond, which can be susceptible to photochemical reactions, such as dimerization or polymerization, upon exposure to UV light.[11]

  • Thermal Decomposition: As indicated by its melting point with decomposition, high temperatures can lead to decarboxylation and other degradation reactions.[12]

Decision Tree for Storage

start Received 3-(1H-Indol-5-yl)acrylic acid q_duration Storage Duration? start->q_duration long_term > 6 Months q_duration->long_term Long-term short_term < 6 Months q_duration->short_term Short-term store_long Store at -20°C in a tightly sealed, light-protected container. long_term->store_long store_short Store in a cool, dry, dark, and well-ventilated place. Keep container tightly closed. short_term->store_short

Caption: Decision tree for selecting the appropriate storage conditions.

Protocol for Stock Solution Preparation and Storage

The preparation of accurate and stable stock solutions is a critical first step in most experimental workflows.

Solvent Selection
  • Recommended Solvents: 3-(1H-Indol-5-yl)acrylic acid is soluble in dimethyl sulfoxide (DMSO) and ethanol at concentrations of at least 10 mg/mL.[1][3]

  • Aqueous Incompatibility: The compound is only slightly soluble in water.[3] Do not attempt to dissolve it directly in aqueous buffers without a co-solvent like DMSO.

Step-by-Step Protocol for a 10 mM DMSO Stock Solution
  • Pre-weighing: Allow the vial of 3-(1H-Indol-5-yl)acrylic acid powder to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of powder into a sterile, conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.872 mg of the compound (Molecular Weight = 187.19 g/mol ).

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex or gently warm the solution if necessary to ensure complete dissolution.[13] Purging the solvent with an inert gas like argon or nitrogen before addition can help to minimize oxidation.[1]

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store these aliquots at -80°C.[13] For short-term storage (up to 1 month), -20°C is acceptable.[13]

Conclusion

The integrity of 3-(1H-Indol-5-yl)acrylic acid is contingent upon meticulous handling and storage practices. By adhering to the protocols outlined in this guide, researchers can ensure the stability of the compound, leading to more reliable and reproducible scientific outcomes. Safety must always be the foremost consideration, and the consistent use of appropriate personal protective equipment and engineering controls is non-negotiable.

References

  • TradeIndia. (n.d.). (E)-3-(1H-indol-3-yl)acrylicacid. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Indoleacrylic acid. PubChem Compound Summary for CID 5375048. [Link]

  • LookChem. (n.d.). Acrylic acid properties and safety measures and emergency treatment. [Link]

  • PubMed. (2023). Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis. [Link]

  • ResearchGate. (2013). Example Acrylic Degradation Pathway informed by domain analytic shows a.... [Link]

  • National Center for Biotechnology Information. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. [Link]

  • BASF. (2024). ACRYLIC ACID GLACIAL - Safety data sheet. [Link]

  • New Jersey Department of Health. (n.d.). Acrylic acid - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. (2021). (PDF) Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storing Acrylic Acid (CAS 79-10-7). [Link]

  • ChemBK. (2022). 3-Indoleacrylic acid. [Link]

  • ResearchGate. (2008). (PDF) Thermal degradation of solvent-borne water soluble acrylic acid-butyl acrylate copolymers. [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of 3-(1H-Indol-5-yl)acrylic Acid as a Versatile Intermediate in Organic Synthesis

Introduction: Unlocking the Potential of the Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound biological activities. Within this privileged scaffold, 3-(1H-Indol-5-yl)acrylic acid emerges as a particularly valuable intermediate. Its unique arrangement of a reactive acrylic acid moiety appended to the C5 position of the indole ring provides a strategic linchpin for the elaboration of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and application of this versatile building block, with a focus on its pivotal role in the development of potent enzyme inhibitors and its potential in the synthesis of novel antiviral agents. The protocols detailed herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate in their synthetic campaigns.

Synthesis of the Intermediate: A Reliable Pathway via Heck Coupling

The most common and efficient method for the synthesis of 3-(1H-Indol-5-yl)acrylic acid is the Palladium-catalyzed Heck reaction. This reaction creates the carbon-carbon bond between the indole ring and the acrylic acid moiety. The typical starting materials are a 5-haloindole (commonly 5-bromoindole) and acrylic acid.

A general workflow for the synthesis of 3-(1H-Indol-5-yl)acrylic acid is depicted below:

cluster_0 Synthesis of 3-(1H-Indol-5-yl)acrylic acid Start Start with 5-Bromoindole and Acrylic Acid Reaction Heck Coupling Reaction (Pd catalyst, base, solvent) Start->Reaction Reagents Workup Aqueous Workup and Extraction Reaction->Workup Reaction Mixture Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Crude Product Product Obtain pure 3-(1H-Indol-5-yl)acrylic acid Purification->Product Purified Product

Figure 1: General workflow for the synthesis of 3-(1H-Indol-5-yl)acrylic acid.

Protocol 1: Synthesis of (E)-3-(1H-Indol-5-yl)acrylic acid via Heck Reaction

This protocol is adapted from established Heck coupling procedures.[1][2]

Materials:

  • 5-Bromoindole

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 5-bromoindole (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous DMF (to achieve a concentration of ~0.5 M of 5-bromoindole), followed by acrylic acid (1.5 eq) and triethylamine (2.0 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2 x volume of DMF). Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure (E)-3-(1H-Indol-5-yl)acrylic acid.

Parameter Typical Value
Reaction Scale 1-10 mmol
Temperature 100-110 °C
Reaction Time 12-24 hours
Typical Yield 70-85%

Application in the Synthesis of Cytosolic Phospholipase A2α (cPLA2α) Inhibitors

A significant application of 3-(1H-Indol-5-yl)acrylic acid is in the synthesis of potent and selective inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme is a key player in the inflammatory cascade, and its inhibition is a promising strategy for treating various inflammatory diseases. The acrylic acid moiety of the intermediate is typically reduced to a propanoic acid, which is a key pharmacophoric feature in a series of highly active indole-based cPLA2α inhibitors.[3][4]

The synthetic scheme below outlines the conversion of 3-(1H-Indol-5-yl)acrylic acid to a key propanoic acid intermediate.

cluster_1 Synthesis of cPLA2α Inhibitor Intermediate Start 3-(1H-Indol-5-yl)acrylic acid Esterification Esterification (e.g., MeOH, H₂SO₄) Start->Esterification MethylEster Methyl 3-(1H-Indol-5-yl)acrylate Esterification->MethylEster Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) MethylEster->Reduction Propanoate Methyl 3-(1H-Indol-5-yl)propanoate Reduction->Propanoate Hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) Propanoate->Hydrolysis Product 3-(1H-Indol-5-yl)propanoic acid (Key Intermediate) Hydrolysis->Product

Figure 2: Synthetic pathway to a key propanoic acid intermediate for cPLA2α inhibitors.

Protocol 2: Synthesis of 3-(1H-Indol-5-yl)propanoic Acid

This protocol is based on the synthetic route described by Tomoo et al. in the Journal of Medicinal Chemistry.[3][4][5]

Part A: Esterification of 3-(1H-Indol-5-yl)acrylic acid

Materials:

  • 3-(1H-Indol-5-yl)acrylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3-(1H-Indol-5-yl)acrylic acid (1.0 eq) in anhydrous methanol.

  • Acid Addition: Cool the solution in an ice bath and add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield methyl 3-(1H-indol-5-yl)acrylate. This product is often used in the next step without further purification.

Part B: Reduction to Methyl 3-(1H-Indol-5-yl)propanoate

Materials:

  • Methyl 3-(1H-indol-5-yl)acrylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: Dissolve the methyl 3-(1H-indol-5-yl)acrylate from Part A in methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain methyl 3-(1H-indol-5-yl)propanoate.

Part C: Hydrolysis to 3-(1H-Indol-5-yl)propanoic Acid

Materials:

  • Methyl 3-(1H-indol-5-yl)propanoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolution: Dissolve the methyl 3-(1H-indol-5-yl)propanoate in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Acidification: After completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(1H-indol-5-yl)propanoic acid.

Potential Application in Antiviral Drug Discovery

Conclusion

3-(1H-Indol-5-yl)acrylic acid is a high-value intermediate in organic synthesis, offering a reliable entry point to complex indole derivatives. The protocols provided herein for its synthesis via the Heck reaction and its subsequent conversion to a key propanoic acid intermediate for cPLA2α inhibitors demonstrate its practical utility. The structural features of this compound also suggest significant potential for its application in the discovery of new therapeutic agents, particularly in the field of antiviral research. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of versatile intermediates like 3-(1H-Indol-5-yl)acrylic acid will undoubtedly play a crucial role in advancing medicinal chemistry and drug development.

References

  • Tomoo, T., Nakatsuka, T., Katayama, T., Hayashi, Y., Fujieda, Y., Terakawa, M., & Nagahira, K. (2014). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry, 57(17), 7244–7262. [Link]

  • Tomoo, T., et al. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed, 25102418. [Link]

  • Pye, D. R., et al. (2017). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry – A European Journal, 23(62), 15731-15735. [Link]

  • Ranjith Kumar, R., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. ResearchGate. [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

  • ResearchGate. (2021). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. OUCI. [Link]

  • Google Patents. (2001). 2-aryl indole derivatives and their use as therapeutic agents.
  • Li, G., et al. (2014). Synthesis and Antiviral and Fungicidal Activity Evaluation of β-Carboline, Dihydro-β-carboline, Tetrahydro-β-carboline Alkaloids, and Their Derivatives. Journal of Agricultural and Food Chemistry, 62(6), 1333–1341. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • Computer-Aided Design, Synthesis, and Antiviral Evaluation of Novel Acrylamides as Potential Inhibitors of E3-E2-E1 Glycoproteins Complex from Chikungunya Virus. MDPI. [Link]

  • Figshare. (2014). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. [Link]

  • Frontiers. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. [Link]

  • Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]

  • Katariya, D., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]

  • Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. MDPI. [Link]

  • Zhang, M. Z., Chen, Q., & Yang, G. F. (2015). A review on recent developments of indole-containing antiviral agents. European journal of medicinal chemistry, 89, 421–441. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(1H-Indol-5-yl)acrylic Acid

Welcome to the technical support center for the synthesis of 3-(1H-Indol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synt...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1H-Indol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve higher yields and purity. We will delve into common challenges, provide in-depth troubleshooting advice, and present optimized protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 3-(1H-Indol-5-yl)acrylic acid, and which one generally gives the best yield?

A1: The most prevalent and often highest-yielding methods for synthesizing 3-(1H-Indol-5-yl)acrylic acid are the Knoevenagel and Perkin condensations.

  • Knoevenagel Condensation: This reaction involves the condensation of indole-5-carbaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst.[1] It is often preferred due to its relatively mild conditions and the potential for high yields. The Doebner modification of the Knoevenagel condensation, which uses pyridine as both a solvent and a catalyst, is particularly effective for reactions involving malonic acid, as it also facilitates decarboxylation.[2]

  • Perkin Reaction: This method utilizes the condensation of an aromatic aldehyde (indole-5-carbaldehyde) with an acid anhydride (like acetic anhydride) in the presence of the alkali salt of the acid (e.g., sodium acetate).[3][4] While a classic method for forming α,β-unsaturated acids, it can sometimes require higher temperatures and may lead to more side products compared to the Knoevenagel condensation.

The choice between these routes often depends on the availability of starting materials, desired scale, and specific laboratory capabilities. For high-yield synthesis, the Knoevenagel condensation with the Doebner modification is frequently the more robust option.

Q2: My yield of 3-(1H-Indol-5-yl)acrylic acid is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors. Here are the most common culprits:

  • Incomplete Reaction: The condensation reaction may not be going to completion. This can be due to insufficient reaction time, suboptimal temperature, or an inappropriate catalyst-to-reactant ratio. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[5]

  • Side Reactions: The indole nucleus is susceptible to side reactions, especially under harsh conditions.[6] Strong acids or bases can lead to polymerization or degradation of the indole ring.[7] The aldehyde starting material can also undergo self-condensation or oxidation.

  • Purification Losses: The product may be lost during the workup and purification steps. Inefficient extraction, precipitation, or recrystallization can significantly reduce the isolated yield.

  • Purity of Starting Materials: The purity of indole-5-carbaldehyde and malonic acid is critical. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

Q3: I am observing the formation of significant byproducts. How can I identify and minimize them?

A3: The formation of byproducts is a common challenge. Here's a systematic approach to address it:

  • Characterization of Byproducts: Isolate the major byproducts using chromatography and characterize them using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Understanding the structure of the byproducts will provide clues about the side reactions occurring.

  • Common Side Reactions and Mitigation:

    • Decarboxylation of the Product: At elevated temperatures, the desired acrylic acid product can decarboxylate. It is important to carefully control the reaction temperature.

    • Polymerization of Indole: As mentioned, indoles can polymerize under acidic conditions. Using a milder catalyst or a protecting group on the indole nitrogen can mitigate this.

    • Cannizzaro-type Reactions of the Aldehyde: In the presence of a strong base, the aldehyde can disproportionate. Careful selection of the base is important. Weakly basic amines like piperidine or pyridine are generally preferred for the Knoevenagel condensation.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 3-(1H-Indol-5-yl)acrylic acid.

Symptom Possible Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The catalyst (e.g., piperidine, pyridine) may be old or of poor quality.Use freshly distilled or a new bottle of the catalyst.
Suboptimal Temperature: The reaction temperature may be too low for the condensation to occur efficiently.Gradually increase the reaction temperature while monitoring the reaction by TLC. For the Doebner-Knoevenagel, refluxing pyridine is often effective.[2]
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.Ensure the accurate measurement of all reactants. A slight excess of the malonic acid can sometimes drive the reaction to completion.
Formation of a Dark, Tarry Mixture Decomposition of Starting Material or Product: The indole ring is sensitive to strong acids and high temperatures.[7]Use milder reaction conditions. Consider a lower boiling point solvent if possible, or reduce the reaction time. If using a strong acid catalyst, switch to a milder one like piperidinium acetate.
Oxidation: The indole moiety can be susceptible to oxidation, especially if the reaction is open to the air for extended periods at high temperatures.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify Presence of Unreacted Starting Materials: Incomplete reaction will leave starting materials that co-precipitate or are difficult to separate from the product.Ensure the reaction goes to completion by monitoring with TLC. Optimize reaction time and temperature.
Formation of Isomeric Byproducts: While less common for this specific synthesis, side reactions can lead to isomers that are difficult to separate by recrystallization.Chromatographic purification (e.g., column chromatography) may be necessary. Consider optimizing the reaction conditions to favor the formation of the desired product.
Inconsistent Yields Between Batches Variability in Reagent Quality: The purity of starting materials, especially the indole-5-carbaldehyde, can vary.Use starting materials from a reliable source and consider purifying them before use if purity is questionable.
Atmospheric Moisture: Malonic acid and some catalysts can be hygroscopic. Moisture can interfere with the reaction.Use anhydrous solvents and dry glassware. Store hygroscopic reagents in a desiccator.

Optimized Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-(1H-Indol-5-yl)acrylic acid with a focus on maximizing yield.

Materials:

  • Indole-5-carbaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole-5-carbaldehyde (1 equivalent) and malonic acid (1.5 equivalents).

  • Solvent and Catalyst Addition: Add anhydrous pyridine to the flask to dissolve the solids. The amount of pyridine should be sufficient to ensure good stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the indole-5-carbaldehyde spot is no longer visible.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water.

    • Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A precipitate will form.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining pyridine hydrochloride.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(1H-Indol-5-yl)acrylic acid as a solid.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to remove residual solvent.

Data Presentation

Table 1: Comparison of Synthetic Methods for 3-(1H-Indol-5-yl)acrylic Acid

MethodKey ReagentsCatalyst/SolventTypical YieldAdvantagesDisadvantages
Knoevenagel-Doebner Indole-5-carbaldehyde, Malonic acidPyridine85-95%High yield, relatively mild conditions, straightforward workup.Use of pyridine which has a strong odor and requires careful handling.
Perkin Reaction Indole-5-carbaldehyde, Acetic anhydrideSodium acetate60-75%Classic and well-established method.[4]Often requires higher temperatures, potentially lower yields, and can generate more byproducts.
Heck Coupling 5-Bromoindole, Acrylic acidPalladium catalyst, BaseVariableGood for functional group tolerance.Requires a more complex catalytic system and can be more expensive.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Indole-5-carbaldehyde + Malonic Acid dissolve Dissolve in Pyridine reactants->dissolve reflux Reflux (2-4h) dissolve->reflux cool Cool to RT reflux->cool quench Pour into Ice-Water cool->quench acidify Acidify with HCl (pH 2-3) quench->acidify filter Vacuum Filtration acidify->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize (Ethanol/Water) wash->recrystallize dry Vacuum Dry recrystallize->dry product 3-(1H-Indol-5-yl)acrylic acid dry->product Final Product

Caption: Knoevenagel-Doebner synthesis workflow.

Knoevenagel Condensation Mechanism

knoevenagel_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration cluster_step4 Step 4: Decarboxylation malonic Malonic Acid enolate Enolate Intermediate malonic->enolate -H+ base Pyridine (Base) aldehyde Indole-5-carbaldehyde enolate->aldehyde Nucleophilic Attack alkoxide Alkoxide Intermediate aldehyde->alkoxide aldol Aldol Adduct alkoxide->aldol Protonation unsaturated Unsaturated Intermediate aldol->unsaturated -H2O final_product 3-(1H-Indol-5-yl)acrylic acid unsaturated->final_product Decarboxylation

Caption: Mechanism of the Knoevenagel-Doebner reaction.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Siddegowda, A. K., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • ResearchGate. (n.d.). Acrylic acid synthesis via 3‐HPA platform. Retrieved from [Link]

  • PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. Journal of Fungi.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Highly Efficient Biobased Synthesis of Acrylic Acid.
  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical Engineering & Process Technology.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Dynamic optimization for controlling an acrylic acid process.
  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Journal of Chemical Engineering & Process Technology.
  • ResearchGate. (2021). Highly Efficient Biobased Synthesis of Acrylic Acid.
  • MDPI. (n.d.). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules.
  • Benchchem. (n.d.). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
  • Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.
  • NIH. (n.d.). Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid.
  • MDPI. (n.d.). Stochastic Plantwide Optimizing Control for an Acrylic Acid Plant. Processes.
  • Organic Syntheses Procedure. (n.d.). furylacrylic acid. Retrieved from [Link]

  • NIH. (n.d.).
  • Benchchem. (n.d.).
  • Reddit. (2024). How to purify Acrylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with.... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • ACS Omega. (2021).
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • YouTube. (2023). Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. Retrieved from [Link]

  • PMC - NIH. (n.d.).
  • Perkin Reaction. (n.d.).
  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of tryptophan synthetase by indoleacrylic acid.
  • PMC - NIH. (2018).

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 3-(1H-Indol-5-yl)acrylic acid

Welcome to the technical support center for 3-(1H-Indol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(1H-Indol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments.

Understanding the Challenge: The "Brick-Dust" Nature of Indole Derivatives

Indole-containing molecules, particularly those with crystalline structures, are often colloquially referred to as "brick-dust" compounds due to their characteristically low aqueous solubility. This poor solubility stems from the rigid, planar structure of the indole ring system, which can lead to strong intermolecular forces in the crystal lattice. In the case of 3-(1H-Indol-5-yl)acrylic acid, the presence of both a hydrogen-bond-donating indole nitrogen and a hydrogen-bond-donating and -accepting carboxylic acid group can further contribute to a stable, less soluble crystalline form. Overcoming these intermolecular forces is the key to achieving successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 3-(1H-Indol-5-yl)acrylic acid in aqueous buffers for my biological assay. What are the recommended starting solvents?

A1: Direct dissolution in aqueous buffers is often challenging for this class of compounds. We recommend preparing a concentrated stock solution in an organic solvent first.

Based on the solubility of the closely related analog, indole-5-carboxylic acid, the following organic solvents are excellent starting points:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol [1][2]

  • Methanol [1][2]

A stock solution of at least 10 mg/mL should be achievable in these solvents[3]. For biological assays, it is crucial to be mindful of the final concentration of the organic solvent in your working solution, as it can affect cellular viability and assay performance. Always include a vehicle control in your experimental design.

Q2: What is the expected solubility of 3-(1H-Indol-5-yl)acrylic acid in common organic solvents?
SolventExpected SolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
EthanolSoluble (approx. 50 mg/mL)[1][2]
MethanolSoluble[1][2]
WaterSlightly soluble to insoluble[4][5][6][7]
Q3: My compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out." It occurs when the compound is no longer soluble as the concentration of the organic co-solvent decreases. Here are several strategies to mitigate this:

  • pH Adjustment: 3-(1H-Indol-5-yl)acrylic acid is a carboxylic acid. By increasing the pH of your aqueous buffer to above the compound's pKa, you can deprotonate the carboxylic acid to form a more water-soluble carboxylate salt.[8][9][10] The predicted pKa for the similar indole-3-acrylic acid is around 4.59.[11] Therefore, adjusting the buffer pH to 7.0 or higher should significantly improve solubility.

  • Use of Co-solvents: Incorporating a water-miscible co-solvent in your final solution can help maintain solubility. Common co-solvents for in vitro studies include:

    • Polyethylene glycol (PEG), such as PEG 300 or PEG 400

    • Propylene glycol

  • Formulation with Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility in aqueous media.

Troubleshooting Workflow

If you are still facing solubility issues, follow this systematic troubleshooting workflow:

TroubleshootingWorkflow start Start: Poor Solubility Observed check_purity Is the compound's purity confirmed? start->check_purity check_purity->start No, purify and re-test prepare_stock Prepare a concentrated stock in DMSO or Ethanol check_purity->prepare_stock Yes dilute_aqueous Dilute stock into aqueous buffer prepare_stock->dilute_aqueous precipitation Precipitation Occurs dilute_aqueous->precipitation no_precipitation No Precipitation dilute_aqueous->no_precipitation adjust_ph Adjust aqueous buffer pH > 6.0 precipitation->adjust_ph success Solubility Achieved no_precipitation->success add_cosolvent Add a co-solvent (e.g., PEG 400) to the buffer adjust_ph->add_cosolvent Still precipitates adjust_ph->success Soluble use_surfactant Incorporate a surfactant (e.g., Tween® 80) add_cosolvent->use_surfactant Still precipitates add_cosolvent->success Soluble solid_dispersion Consider advanced formulation (e.g., solid dispersion) use_surfactant->solid_dispersion Still precipitates use_surfactant->success Soluble

Caption: A stepwise decision tree for troubleshooting the solubility of 3-(1H-Indol-5-yl)acrylic acid.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Enhancement
  • Prepare a 10 mg/mL stock solution of 3-(1H-Indol-5-yl)acrylic acid in 100% DMSO.

  • Prepare a series of aqueous buffers (e.g., phosphate-buffered saline) at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add the DMSO stock solution to each buffer to achieve the desired final concentration, ensuring the final DMSO concentration is consistent and below the tolerance level of your assay (typically <1%).

  • Vortex each solution thoroughly.

  • Visually inspect for any precipitation. For a more quantitative analysis, incubate the solutions at the desired temperature, centrifuge to pellet any undissolved compound, and measure the concentration of the supernatant using HPLC-UV.

Protocol 2: Co-solvent Formulation
  • Prepare a 10 mg/mL stock solution of 3-(1H-Indol-5-yl)acrylic acid in 100% DMSO.

  • Prepare a formulation vehicle consisting of a mixture of a co-solvent and your aqueous buffer. A common starting point is a 1:1 ratio of PEG 400 to your aqueous buffer.

  • Add the DMSO stock solution to the formulation vehicle to the desired final concentration.

  • Vortex thoroughly and observe for precipitation.

Advanced Strategies for Formulation Development

For in vivo studies or more demanding applications where simple solvent systems are insufficient, more advanced formulation strategies may be necessary.[12][13][14][15][16]

  • Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix at the molecular level.[14] Common methods for preparing solid dispersions include hot-melt extrusion and spray drying.[12]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug particles, which can enhance the dissolution rate.[17]

Analytical Determination of Solubility

A robust method for quantifying solubility is essential for systematic troubleshooting. The shake-flask method is a widely accepted standard.

Protocol 3: Shake-Flask Method for Equilibrium Solubility Determination
  • Add an excess amount of solid 3-(1H-Indol-5-yl)acrylic acid to a known volume of the test solvent (e.g., a specific buffer or solvent system).

  • Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separate the solid and liquid phases by centrifugation or filtration.

  • Carefully collect the supernatant.

  • Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[18][19]

ShakeFlask cluster_protocol Shake-Flask Solubility Protocol start Add excess solid to solvent agitate Agitate at constant temperature (24-48h) start->agitate separate Centrifuge/Filter to separate solid agitate->separate collect Collect supernatant separate->collect analyze Analyze concentration (HPLC/UV-Vis) collect->analyze

Caption: Workflow for the shake-flask method to determine equilibrium solubility.

Concluding Remarks

Troubleshooting the solubility of "brick-dust" compounds like 3-(1H-Indol-5-yl)acrylic acid requires a systematic and multi-faceted approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can successfully overcome these challenges and advance their scientific investigations.

References

  • PubChem. (n.d.). 3-Indoleacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). (E)-3-(1H-indol-3-yl)acrylicacid. Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]

  • Wikipedia. (2023). Indole. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Sauthof, L., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(11), 2539. [Link]

  • L-Amin, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 899. [Link]

  • TAPI. (n.d.). Solving solubility issues in modern APIs. Retrieved from [Link]

  • Solubility of Things. (n.d.). Indole. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Beg, S., et al. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 34(2), 101-145. [Link]

  • Tsume, Y., et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 103(11), 3774-3783. [Link]

  • ChemBK. (n.d.). Indole-3-acrylic acid. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Britannica. (2024). Carboxylic acid. Retrieved from [Link]

  • Wikipedia. (2023). Acrylic acid. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indole-5-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3beta-acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

stability of 3-(1H-Indol-5-yl)acrylic acid under experimental conditions

A Guide to Experimental Stability and Troubleshooting Welcome to the technical support center for 3-(1H-Indol-yl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to ensur...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Experimental Stability and Troubleshooting

Welcome to the technical support center for 3-(1H-Indol-yl)acrylic acid. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate potential challenges.

A Note on Isomers: The vast majority of published stability and application data pertains to 3-(1H-Indol-3-yl)acrylic acid . The principles of indole and acrylic acid chemistry discussed herein are broadly applicable to other isomers, such as 3-(1H-Indol-5-yl)acrylic acid. However, researchers should be aware that reaction rates and specific degradation profiles may vary between isomers.

Part 1: Frequently Asked Questions (FAQs) - General Handling & Storage

This section addresses the most common initial questions regarding the physical properties and proper handling of 3-(1H-Indol-yl)acrylic acid.

Question: What are the expected physical properties of solid 3-(1H-Indol-3-yl)acrylic acid?

Answer: 3-(1H-Indol-3-yl)acrylic acid is typically supplied as an off-white to light yellow powder or solid.[1] Any significant deviation from this appearance, such as a dark brown or black color, may indicate degradation or impurity. It is essential to inspect the material upon receipt and before each use.

PropertyValueSource
Molecular Formula C₁₁H₉NO₂[1][2]
Molecular Weight 187.2 g/mol [2]
Appearance Off-white to light yellow powder[1]
Melting Point 192-194 °C[1]
Purity (Typical) ≥98%[1][2]
pKa (Strongest Acidic) 4.65[3]

Question: How should I store the solid compound to ensure long-term stability?

Answer: Proper storage is critical to prevent degradation. For long-term stability (≥4 years), the solid compound should be stored at -20°C .[2] For shorter-term use, storage at 2-8°C in a cool, dry, and dark place is also acceptable, with a recommended shelf life of up to 2 years.[1] The container should be tightly sealed to protect it from moisture and air.

Question: What are the best solvents for preparing stock solutions?

Answer: 3-(1H-Indol-3-yl)acrylic acid is sparingly soluble in water but shows good solubility in organic solvents.[1]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for preparing stock solutions, with a solubility of at least 10 mg/mL.[2]

  • Preparation Tip: When preparing a stock solution, it is best practice to use a solvent that has been purged with an inert gas like argon or nitrogen.[2] This minimizes the amount of dissolved oxygen, which can contribute to oxidative degradation of the electron-rich indole ring.[4][5]

Part 2: Troubleshooting Guide - Experimental Instability

This section provides solutions to common problems encountered during experiments, focusing on the causality behind the issues.

Question: My solution of 3-(1H-Indol-3-yl)acrylic acid has turned yellow/brown. What happened and is it still usable?

Answer: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation . The indole ring is highly susceptible to oxidation, which can lead to the formation of colored byproducts.[4][5] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Causality: The electron-rich nature of the indole nucleus makes it prone to attack by oxidizing agents, including atmospheric oxygen.[5] This can lead to the formation of complex product mixtures, including oxindoles.[4]

  • Troubleshooting Steps:

    • Protect from Light: Store stock solutions in amber vials or wrap containers in aluminum foil.

    • Minimize Headspace: Use smaller vials for storage to reduce the amount of air (oxygen) in contact with the solution.

    • Use Fresh Solutions: Prepare solutions fresh whenever possible, especially for sensitive cell-based assays.

    • Analytical Verification: If you observe a color change, it is crucial to verify the integrity of your compound using an analytical technique like HPLC-UV or LC-MS before use. The appearance of new peaks or a decrease in the area of the parent peak confirms degradation.

  • Usability: The solution is likely not usable for quantitative experiments, as the concentration of the active compound has decreased and the degradation products could have unintended biological or chemical activity.

Question: I'm seeing a precipitate form in my aqueous buffer after adding the DMSO stock solution. How can I fix this?

Answer: This is a common issue related to the compound's low aqueous solubility.[1] When a concentrated organic stock solution is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its solubility limit in the final medium.

  • Causality: The solubility of 3-(1H-Indol-3-yl)acrylic acid in pure water is very low (approx. 0.24 g/L).[3] While DMSO is a good solvent, its ability to keep the compound dissolved diminishes significantly upon high dilution in water.

  • Troubleshooting Workflow:

G start Precipitate Observed in Aqueous Buffer check_conc Is final concentration too high? start->check_conc reduce_conc Decrease final concentration check_conc->reduce_conc Yes use_cosolvent Use Co-Solvents or Formulation Aids check_conc->use_cosolvent No, concentration is necessary success Clear Solution Achieved reduce_conc->success sonicate Gently warm and/or sonicate the solution use_cosolvent->sonicate check_ph Is the buffer pH appropriate? sonicate->check_ph sonicate->success Success adjust_ph Adjust buffer pH check_ph->adjust_ph Maybe fail Precipitation persists. Re-evaluate experimental design. check_ph->fail Yes, pH is optimal adjust_ph->success

Caption: Troubleshooting workflow for precipitation issues.

  • Solutions:

    • Reduce Final Concentration: The simplest solution is to work at a lower final concentration if your experimental design allows.

    • Increase DMSO Percentage: Slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help, but be mindful of solvent toxicity in cell-based assays.

    • Use Formulation Aids: For in vivo or challenging in vitro systems, complex vehicles may be necessary. One published protocol uses a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

    • Gentle Heat/Sonication: Applying gentle heat or using a bath sonicator can sometimes help redissolve small amounts of precipitate.[6]

    • pH Adjustment: The solubility of carboxylic acids is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid to the more soluble carboxylate form, which is the major species at physiological pH 7.3.[7]

Part 3: In-Depth Stability Profiles

Understanding the specific sensitivities of 3-(1H-Indol-yl)acrylic acid is key to designing robust experiments.

Question: How stable is the compound to light exposure?

Answer: The compound may degrade upon prolonged exposure to strong light.[1] This is known as photosensitivity.

  • Mechanism: Both the indole nucleus and the acrylic acid moiety contain chromophores that can absorb UV light. This absorption can provide the energy needed to initiate degradation reactions. For the indole ring, this can lead to oxidative processes.[5] For the acrylic portion, photochemical reactions can include dimerization or polymerization.[8]

  • Best Practices (Self-Validating System):

    • Work in Low Light: Perform dilutions and experimental setup under subdued lighting conditions.

    • Use Amber Vials: Always store stock and working solutions in amber glass vials or tubes to block UV light.

    • Run a "Dark" Control: In prolonged experiments (e.g., incubations over several hours), include a control sample that is identical to the experimental sample but kept completely in the dark (e.g., wrapped in foil). Comparing the results from the light-exposed and dark samples by HPLC can quantify the extent of photodegradation under your specific conditions.

Question: What is the impact of pH on the stability and structure of the molecule?

Answer: The pH of the solution has a profound impact on both the ionization state and stability of 3-(1H-Indol-yl)acrylic acid.

  • Ionization State: The carboxylic acid group has a pKa of approximately 4.65.[3]

    • At pH < 4.5: The molecule is predominantly in its neutral, protonated form.

    • At pH > 4.5: It begins to deprotonate, forming the anionic carboxylate.

    • At physiological pH (~7.4): It exists almost entirely as the negatively charged (E)-3-(indol-3-yl)acrylate anion.[7] This change in charge dramatically affects solubility and interactions with biological targets.

  • Stability:

    • Acidic pH (e.g., < 4): While the carboxyl group is protonated, strongly acidic conditions can promote degradation of the indole ring. Electrochemical studies show that the oxidation of indole is highly pH-dependent.[9]

    • Basic pH (e.g., > 9): In strongly basic solutions, the deprotonated acrylic acid moiety is generally stable, but the indole ring's stability can be compromised over long periods or at high temperatures.

  • Experimental Causality: When studying enzyme kinetics or cell signaling, the pH of your buffer determines the charge of the molecule your system is seeing. A change in pH could alter binding affinity not because of the target, but because the ligand itself has changed its physicochemical properties.

G cluster_0 Low pH (< 4.5) cluster_1 High pH (> 4.5) a Neutral Carboxylic Acid (R-COOH) b Lower Aqueous Solubility a->b c Anionic Carboxylate (R-COO⁻) a->c pH Increases c->a pH Decreases d Higher Aqueous Solubility c->d

Caption: Effect of pH on the ionization state of the acrylic acid moiety.

Part 4: Key Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes a validated method for preparing a stock solution suitable for most in vitro applications.

  • Pre-analysis: Weigh the required amount of 3-(1H-Indol-3-yl)acrylic acid powder in a tared amber glass vial.

  • Solvent Preparation: Use high-purity (≥99.9%) DMSO. To minimize oxidative risk, purge the DMSO by bubbling argon or nitrogen gas through it for 5-10 minutes.

  • Dissolution: Add the purged DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL). Cap the vial tightly.

  • Solubilization: Vortex the solution for 30 seconds. If full dissolution is not achieved, use a bath sonicator for 2-5 minutes.[6]

  • Storage: Store the stock solution at -20°C. For frequent use, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Repeated cycling can introduce moisture and oxygen, compromising stability.

Protocol 2: Basic HPLC Method for Stability Assessment

This protocol provides a starting point for assessing the purity and degradation of your compound.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detector: UV, set to monitor at the λmax of the indole chromophore (typically ~280 nm and another peak around 340 nm for the conjugated system).

  • Sample Preparation:

    • Prepare a "Time Zero" (T₀) sample by diluting your stock solution to a working concentration (e.g., 10 µM) in your experimental buffer.

    • Incubate identical samples under your experimental conditions (e.g., 37°C, exposed to light) for a set time course (e.g., T₁, T₂, T₄, T₂₄ hours).

    • Prepare a "Control" sample incubated under ideal conditions (e.g., 4°C, dark).

  • Chromatography:

    • Inject 10 µL of each sample.

    • Run a gradient elution, for example: 10% B to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Data Analysis:

    • Compare the chromatograms. The T₀ and control samples should show a single, sharp peak for the parent compound.

    • In the experimental samples, the appearance of new peaks (especially earlier-eluting, more polar peaks) or a decrease in the area of the parent peak indicates degradation.

    • Purity (%) can be calculated as: (Area of Parent Peak / Total Area of All Peaks) * 100.

References

  • ExportersIndia. (n.d.). (E)-3-(1H-indol-3-yl)acrylicacid. [Link]

  • PubMed. (n.d.). Oxidation of indole and its derivatives by heme-independent chloroperoxidases. [Link]

  • Royal Society of Chemistry. (2024). Effect of pH on the incorporation of acrylic acid units in the core of polymer nanoparticles prepared by PISA and on their morphology. [Link]

  • PubMed. (2023). Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis. [Link]

  • PubMed. (2014). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. [Link]

  • Wikipedia. (n.d.). Indole. [Link]

  • MDPI. (n.d.). Microbiome-Derived Indole-3-Lactic Acid Attenuates Cutibacterium Acnes-Induced Inflammation via the Aryl Hydrocarbon Receptor Pathway. [Link]

  • ResearchGate. (2013). Example Acrylic Degradation Pathway. [Link]

  • MDPI. (n.d.). Effect of pH on the Poly(acrylic acid)/Poly(vinyl alcohol)/Lysozyme Complexes Formation. [Link]

  • ResearchGate. (2015). Effect of pH on Poly(acrylic acid) Solution Polymerization. [Link]

  • National Institutes of Health. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. [Link]

  • AIDIC. (n.d.). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. [Link]

  • MDPI. (n.d.). Temperature and pH-Dependent Response of Poly(Acrylic Acid) and Poly(Acrylic Acid-co-Methyl Acrylate) in Highly Concentrated Potassium Chloride Aqueous Solutions. [Link]

  • ResearchGate. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [Link]

  • ResearchGate. (1998). Oxidation chemistry and biochemistry of indole and effect of its oxidation product in albino mice. [Link]

  • FooDB. (2020). Showing Compound Indoleacrylic acid (FDB112378). [Link]

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). [Link]

  • ResearchGate. (2021). Current status on the biodegradability of acrylic polymers. [Link]

  • Bharat Petroleum. (2019). ACRYLIC ACID Safety Data Sheet. [Link]

  • National Institutes of Health. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

  • PCI Magazine. (2022). How Does pH Impact the Polymerization of Functional Monomers?. [Link]

  • PubChem. (n.d.). 3-(Indol-3-yl)acrylic acid. [Link]

  • ACS Publications. (n.d.). Reaction of indole derivatives with bromine. Substitution, oxidation, and dimerization. [Link]

  • ResearchGate. (n.d.). Thermal degradation of solvent-borne water soluble acrylic acid-butyl acrylate copolymers. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(1H-Indol-5-yl)acrylic acid

Welcome to the technical support center for the synthesis of 3-(1H-Indol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1H-Indol-5-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. This document provides in-depth, field-proven insights into the most common synthetic routes, focusing on the causality behind experimental choices to ensure reproducible and high-purity outcomes.

Introduction

3-(1H-Indol-5-yl)acrylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can be complicated by the formation of various side products that can impact yield and purity. This guide will explore the nuances of the most prevalent synthetic strategies—the Knoevenagel-Doebner Condensation, the Heck Reaction, the Perkin Reaction, and the Wittig Reaction—providing a detailed analysis of common side products and robust troubleshooting protocols.

Section 1: Knoevenagel-Doebner Condensation: A Versatile C-C Bond Formation

The Knoevenagel condensation, particularly the Doebner modification, is a widely used method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes.[1][2] In the context of 3-(1H-indol-5-yl)acrylic acid synthesis, indole-5-carboxaldehyde is reacted with malonic acid in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine. The reaction proceeds via a condensation-decarboxylation sequence.[3]

Troubleshooting Guide: Knoevenagel-Doebner Condensation

Question 1: I am observing a significant amount of a high molecular weight, insoluble material in my reaction mixture. What is it and how can I prevent its formation?

Answer: This is likely the formation of a bis(indolyl)methane derivative, a common side product when working with indole aldehydes under acidic or even neutral conditions.[4]

  • Causality: The indole nucleus is highly nucleophilic and can react with the starting aldehyde, especially if the reaction conditions are not optimized. The acidic proton on the indole nitrogen can also participate in side reactions.

  • Preventative Measures:

    • Strict pH Control: Maintain basic conditions throughout the reaction. The use of pyridine as both a solvent and base is crucial.

    • Order of Addition: Add the indole-5-carboxaldehyde slowly to the solution of malonic acid and piperidine in pyridine. This ensures that the malonic acid enolate is readily available to react with the aldehyde, minimizing the opportunity for the aldehyde to react with another indole molecule.

    • Temperature Control: Avoid excessive heating, as this can promote side reactions. Refluxing pyridine is standard, but for sensitive substrates, a lower temperature might be beneficial.

Question 2: My yield of 3-(1H-indol-5-yl)acrylic acid is consistently low, and I see a lot of starting material remaining. How can I improve the conversion?

Answer: Low conversion can be attributed to several factors, including catalyst deactivation, insufficient reaction time, or suboptimal temperature.

  • Troubleshooting Steps:

    • Catalyst Quality: Ensure that the piperidine and pyridine used are of high purity and free from water.

    • Reaction Time: The reaction can be slow. Monitor the reaction progress by TLC. If the reaction stalls, a fresh portion of piperidine can be added.

    • Temperature: Ensure the reaction is maintained at a gentle reflux. Too low a temperature will result in a sluggish reaction.

Experimental Protocol: Knoevenagel-Doebner Synthesis of 3-(1H-Indol-5-yl)acrylic acid
  • To a solution of malonic acid (1.2 equivalents) in pyridine (5-10 volumes), add a catalytic amount of piperidine (0.1 equivalents).

  • Heat the mixture to reflux with stirring.

  • Slowly add a solution of indole-5-carboxaldehyde (1 equivalent) in a minimum amount of pyridine.

  • Continue refluxing and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Reaction Pathway: Knoevenagel-Doebner Condensation

Knoevenagel_Doebner cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_products Side Products I5C Indole-5- carboxaldehyde Aldol_Adduct Aldol Adduct I5C->Aldol_Adduct + Enolate BIM Bis(indolyl)methane I5C->BIM + Indole (Acidic conditions) MA Malonic Acid Enolate Malonic Acid Enolate MA->Enolate Base Base Pyridine/ Piperidine Unsaturated_diacid Unsaturated Diacid Aldol_Adduct->Unsaturated_diacid - H₂O IAA 3-(1H-Indol-5-yl)acrylic acid Unsaturated_diacid->IAA Heat (-CO₂) H2O H₂O CO2 CO₂

Caption: Knoevenagel-Doebner synthesis of 3-(1H-Indol-5-yl)acrylic acid.

Section 2: The Heck Reaction: A Palladium-Catalyzed Olefination

The Heck reaction provides an alternative route to 3-(1H-indol-5-yl)acrylic acid, typically by coupling a 5-haloindole (e.g., 5-iodoindole) with acrylic acid in the presence of a palladium catalyst and a base.[5] This method is advantageous for its functional group tolerance but can be plagued by issues related to the catalyst and potential side reactions.

Troubleshooting Guide: The Heck Reaction

Question 1: My Heck reaction is sluggish and gives a low yield. What are the common causes?

Answer: A sluggish Heck reaction is often due to issues with the palladium catalyst or the reaction conditions.

  • Causality:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. The active Pd(0) species can be oxidized to inactive Pd(II). The indole nitrogen can also chelate to the palladium center, inhibiting its catalytic activity.[5]

    • Ligand Choice: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity.

    • Base Strength: An appropriate base is required to neutralize the HX generated during the reaction.

  • Troubleshooting Steps:

    • Degassing: Thoroughly degas all solvents and reagents to remove oxygen.

    • Catalyst and Ligand Screening: If the standard Pd(OAc)₂/PPh₃ system is not effective, consider other palladium sources (e.g., PdCl₂(PPh₃)₂) or more electron-rich and bulky phosphine ligands (e.g., P(o-tolyl)₃, Xantphos).

    • Base Optimization: Triethylamine is a common base, but others like diisopropylethylamine (DIPEA) or potassium carbonate can be more effective in certain cases.

Question 2: I am having difficulty removing the palladium catalyst from my final product. What are the best purification strategies?

Answer: Residual palladium is a common issue in cross-coupling reactions and its removal is critical, especially for pharmaceutical applications.

  • Purification Techniques:

    • Aqueous Work-up: A thorough aqueous work-up with a chelating agent like EDTA can help remove some of the palladium salts.

    • Charcoal Treatment: Activated charcoal can effectively adsorb residual palladium. Stirring a solution of the crude product with activated charcoal followed by filtration is a common practice.

    • Metal Scavengers: Commercially available silica-based metal scavengers with functional groups like thiols or amines are highly effective for removing palladium.[6][7]

Experimental Protocol: Heck Synthesis of 3-(1H-Indol-5-yl)acrylic acid
  • In a reaction vessel, combine 5-iodoindole (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

  • Add a suitable solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 3 equivalents).

  • Thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water, dilute HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Reaction Workflow: Heck Reaction

Heck_Reaction cluster_setup Reaction Setup cluster_process Process cluster_workup Work-up & Purification Reactants 5-Iodoindole Acrylic Acid Base (e.g., Et₃N) Degas Degassing (Ar or N₂) Reactants->Degas Catalyst Pd(OAc)₂ Ligand (e.g., PPh₃) Catalyst->Degas Solvent Solvent (e.g., DMF) Solvent->Degas Heat Heating (80-100 °C) Degas->Heat Monitor TLC Monitoring Heat->Monitor Extraction Aqueous Extraction Monitor->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Pd_Removal Palladium Removal (Charcoal/Scavengers) Purification->Pd_Removal

Sources

Troubleshooting

Technical Support Center: Achieving High Purity in the Synthesis of 3-(1H-Indol-5-yl)acrylic acid

This guide provides in-depth troubleshooting and purification protocols for researchers, chemists, and drug development professionals working on the synthesis of 3-(1H-Indol-5-yl)acrylic acid. Our focus is to move beyond...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and purification protocols for researchers, chemists, and drug development professionals working on the synthesis of 3-(1H-Indol-5-yl)acrylic acid. Our focus is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally design effective purification strategies.

Introduction: The Synthetic Challenge

3-(1H-Indol-5-yl)acrylic acid is typically synthesized via a Knoevenagel condensation between indole-5-carbaldehyde and an active methylene compound, most commonly malonic acid, using a basic catalyst such as piperidine or pyridine.[1][2] While robust, this reaction can generate a profile of impurities that complicate isolation and compromise the final product's purity. This guide is structured to address the most common challenges encountered during the purification of this valuable synthetic intermediate.

Part 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the immediate questions that arise after the initial reaction work-up.

Q1: My crude product is a discolored oil or a sticky, brownish solid instead of a crystalline powder. What happened?

A: This is a common issue often indicative of side reactions involving the indole nucleus. Under certain conditions, particularly if the reaction temperature was too high or if acidic byproducts were generated, indoles can be susceptible to oligomerization or resinification.[3]

  • Causality: The electron-rich nature of the indole ring makes it reactive towards electrophiles. Any self-condensation of the starting aldehyde or other electrophilic species can trigger these side reactions, leading to polymeric, intractable materials.

  • Immediate Action: Attempting direct recrystallization of a tarry product is often futile. The recommended path forward is to employ column chromatography as the primary purification step to separate the target molecule from high-molecular-weight oligomers.

Q2: How can I quickly assess the complexity of my crude product mixture before committing to a large-scale purification?

A: A combination of Thin Layer Chromatography (TLC) and melting point analysis is the most efficient approach.

  • Thin Layer Chromatography (TLC): TLC provides a rapid, qualitative snapshot of your mixture. By spotting the crude material alongside your starting materials (indole-5-carbaldehyde and malonic acid), you can visualize the consumption of reactants and the formation of the product.[3] The presence of multiple new spots indicates significant side product formation.

  • Melting Point Analysis: The literature melting point for 3-(1H-Indol-5-yl)acrylic acid is in the range of 185-194°C.[4][5] A pure compound will exhibit a sharp melting point range (typically < 2°C). A broad and depressed melting point is a definitive indicator of significant impurities.

Q3: What are the most probable impurities I need to remove?

A: Understanding the potential impurities is critical for selecting the right purification method. The table below summarizes the most likely contaminants.

ImpurityOriginRecommended Removal Method
Indole-5-carbaldehyde Unreacted starting materialAcid-Base Extraction, Column Chromatography
Malonic Acid Unreacted starting materialAqueous wash, Acid-Base Extraction
Piperidine/Pyridine Reaction catalystAcidic wash (e.g., dilute HCl), Acid-Base Extraction
cis-isomer Stereochemical side productRecrystallization (often enriches the more stable trans-isomer)
Indole Oligomers Acid/heat-induced side reaction[3]Column Chromatography
Michael Adducts Nucleophilic attack on the product[3]Column Chromatography, Recrystallization

Part 2: Strategic Purification Workflow

Achieving >99% purity often requires a multi-step approach. The following workflow provides a logical decision-making process for purifying your crude 3-(1H-Indol-5-yl)acrylic acid.

Purification_Workflow Crude_Product Crude Product (Post-Reaction Work-up) Initial_Assessment Initial Purity Assessment (TLC, Melting Point) Crude_Product->Initial_Assessment High_Purity >90% Pure? Crystalline? Initial_Assessment->High_Purity Analyze Results Recrystallization Protocol 1: Recrystallization High_Purity->Recrystallization Yes Chromatography Protocol 2: Column Chromatography High_Purity->Chromatography No (Oily/Complex Mixture) Final_Analysis Final Purity Verification (HPLC, NMR, MP) Recrystallization->Final_Analysis Chromatography->Recrystallization Collected fractions are crystalline Acid_Base Protocol 3: Acid-Base Extraction Chromatography->Acid_Base Fractions still impure Acid_Base->Recrystallization Precipitated solid needs further polishing Acid_Base->Final_Analysis

Caption: Decision workflow for selecting the optimal purification strategy.

Part 3: Detailed Purification Protocols

Protocol 1: High-Yield Recrystallization

Recrystallization is the most effective method for purifying compounds that are already substantially pure (>85%) and crystalline. It exploits differences in solubility between the target compound and impurities at different temperatures.[6]

Causality: An ideal recrystallization solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (0-4°C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor). For acrylic acid derivatives, mixed solvent systems are often highly effective.[7][8]

Step-by-Step Methodology:

  • Solvent Selection: Choose an appropriate solvent system. Ethanol/water is an excellent starting point, as 3-(1H-Indol-5-yl)acrylic acid is soluble in ethanol but only slightly soluble in water.[4][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil, you may have added the anti-solvent (water) too quickly or the boiling point of the solvent is higher than the melting point of the compound. Re-heat the mixture to dissolve the oil, add more of the primary solvent (ethanol), and cool more slowly.

  • No Crystals Form: The solution may be too dilute. Boil off some of the solvent to increase the concentration and attempt cooling again. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.

Protocol 2: Flash Column Chromatography

This technique is indispensable for separating complex mixtures or purifying non-crystalline, oily products. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[10]

Causality: Silica gel is a polar stationary phase. Polar compounds will adhere more strongly and elute more slowly, while non-polar compounds will travel through the column more quickly. By starting with a non-polar mobile phase and gradually increasing its polarity, compounds can be eluted in order of increasing polarity.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane or petroleum ether). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent (like dichloromethane or ethyl acetate). Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the non-polar solvent. Gradually increase the polarity of the mobile phase. A common gradient for indole derivatives is a step-wise increase of ethyl acetate in petroleum ether or hexane (e.g., from 5% to 10%, 20%, 50% ethyl acetate).[10]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Column Chromatography:

  • Product Stuck on Column: If the product will not elute, the mobile phase is not polar enough. Increase the polarity, for example, by adding a small percentage of methanol to the ethyl acetate.

  • Poor Separation: If compounds elute together, the polarity gradient may be too steep, or the chosen solvent system may not be optimal. Try a shallower gradient or a different solvent system (e.g., dichloromethane/methanol).

  • Product Degradation: If you observe streaking on TLC or a low recovery, your compound may be degrading on the acidic silica gel. This can be mitigated by pre-treating the silica gel with a base like triethylamine (typically 1% by volume in the eluent).

Protocol 3: Purification via Acid-Base Extraction

This is a highly efficient chemical method for separating acidic compounds from neutral or basic impurities.

Causality: 3-(1H-Indol-5-yl)acrylic acid, being a carboxylic acid, will react with a weak base (like sodium bicarbonate) to form its water-soluble sodium salt (sodium 3-(1H-indol-5-yl)acrylate). Neutral impurities, such as unreacted indole-5-carbaldehyde, will remain in the organic phase. Subsequent re-acidification of the aqueous layer will regenerate the insoluble carboxylic acid, which precipitates out in pure form.

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) Contains: Acidic Product (P-COOH), Neutral Impurity (I) step1 Add aq. NaHCO₃ Shake Funnel & Separate Layers start:s->step1:n organic_layer Organic Layer Contains: Neutral Impurity (I) Discard step1:s->organic_layer:n Top Layer aqueous_layer Aqueous Layer Contains: Water-Soluble Salt (P-COO⁻Na⁺) step1:s->aqueous_layer:n Bottom Layer step2 Add aq. HCl to Aqueous Layer Acidify to pH ~2 aqueous_layer:s->step2:n precipitate Pure Product Precipitates P-COOH (solid) step2:s->precipitate:n end Filter & Dry High Purity Product precipitate:s->end:n

Caption: Mechanism of purification by acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that is generated.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction two more times to ensure all the acidic product has been transferred to the aqueous phase.

  • Combine & Wash: Combine all aqueous extracts. To remove any dissolved neutral impurities, perform a "back-wash" with a fresh portion of ethyl acetate. Discard this organic wash.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add a dilute acid, such as 1M HCl, while stirring until the pH of the solution is ~2. The pure product should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Part 4: Final Purity Verification

After purification, it is essential to verify the purity and confirm the identity of the compound.

TechniquePurposeExpected Result for High Purity
HPLC Quantitative Purity AnalysisA single major peak, with purity calculated as >99% by area normalization.[11]
¹H NMR Structural Confirmation & Impurity IDClean spectrum matching the expected structure; absence of peaks from starting materials or solvents.
Melting Point Purity IndicatorSharp melting point range (e.g., 192-194°C) consistent with literature values.[4]
LC-MS Molecular Weight ConfirmationA strong signal corresponding to the expected mass of the compound.

References

  • International Science Community Association. Synthesis and Characterization of Poly Acrylic Acid Modified with Dihydroxy Benzene-Redox Polymer. Res. J. Chem. Sci., Vol. 4(5), 1-9, May (2014). [Link]

  • Google Patents. Acrylic acid production methods. EP3480182A1.
  • PubMed. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. [Link]

  • Hyma Synthesis Pvt. Ltd. Custom Synthesis Services. [Link]

  • PubChem. 3-Indoleacrylic acid. [Link]

  • ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. [Link]

  • PubMed. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. [Link]

  • PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. [Link]

  • Google Patents.
  • SciRP.org. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • The Pharma Innovation Journal. Cinnamic acid derivatives. [Link]

  • ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

  • Google Patents. Process of preparing purified aqueous indole solution. US5085991A.
  • ResearchGate. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer | Request PDF. [Link]

  • Industrial Chemicals. (E)-3-(1H-indol-3-yl)acrylicacid. [Link]

  • Oxford Academic. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]

  • ResearchGate. Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. [Link]

  • MDPI. Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films. [Link]

  • ChemBK. Indole-3-acrylic acid. [Link]

  • MDPI. Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. [Link]

  • Wikipedia. Acrylic acid. [Link]

  • SpringerLink. Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

Sources

Optimization

Technical Support Center: Refining Reaction Conditions for 3-(1H-Indol-5-yl)acrylic Acid Analogs

Welcome to the technical support center for the synthesis of 3-(1H-indol-5-yl)acrylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1H-indol-5-yl)acrylic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common synthetic challenges. Here, we dissect the nuances of three primary synthetic routes—the Heck Coupling, the Knoevenagel Condensation, and the Perkin Reaction—offering solutions to common experimental hurdles and empowering you to optimize your reaction conditions.

Section 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

The Heck Coupling Route

The Heck reaction is a powerful tool for C-C bond formation, coupling a halo-indole with an acrylate.[1] However, success with indole substrates often requires careful optimization.

Question 1: My Heck reaction with 5-bromoindole and an acrylate is giving low to no yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Heck coupling of 5-bromoindole are a common challenge. The electron-rich nature of the indole ring can complicate the catalytic cycle. Here’s a breakdown of potential causes and troubleshooting steps:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical. Standard catalysts like Pd(OAc)₂ may require specific ligands to be effective with electron-rich heterocycles.

    • Expert Insight: For electron-rich substrates like indoles, bulky, electron-donating phosphine ligands can enhance the rate of oxidative addition and stabilize the catalytic species.[1] Consider ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or bulky biaryl phosphine ligands. N-heterocyclic carbene (NHC) ligands have also shown promise in reactions with less reactive aryl halides.[1]

    • Troubleshooting Steps:

      • Screen Ligands: If using Pd(OAc)₂, screen a panel of phosphine ligands (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃).

      • Consider Pre-catalysts: Employ pre-formed palladium complexes with specific ligands known to be effective for Heck reactions of heteroaryl halides.

      • Catalyst Loading: While typically 1-5 mol% is used, for challenging substrates, a higher catalyst loading (up to 10 mol%) might be necessary during initial optimization.

  • Base and Solvent Selection: The base and solvent system plays a crucial role in the regeneration of the active Pd(0) catalyst and can influence the reaction rate and side product formation.

    • Expert Insight: A variety of inorganic and organic bases can be used. For 5-haloindoles, bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) are common choices. The solvent should be polar and aprotic to facilitate the dissolution of reactants and stabilize charged intermediates. N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are often effective.

    • Troubleshooting Steps:

      • Base Screening: Test different bases, starting with a common organic base like Et₃N and an inorganic base like K₂CO₃.

      • Solvent Screening: Compare reaction performance in DMF, MeCN, and NMP.

      • Anhydrous Conditions: Ensure your solvent and base are anhydrous, as water can sometimes negatively impact the catalytic cycle.

  • Reaction Temperature and Time: Heck reactions are sensitive to temperature.

    • Expert Insight: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing catalyst decomposition and side reactions. Temperatures typically range from 80-140 °C.

    • Troubleshooting Steps:

      • Incremental Temperature Increase: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS.

      • Extended Reaction Time: If the reaction is proceeding slowly, extend the reaction time and monitor for product formation and starting material consumption.

  • N-H Acidity of the Indole: The acidic N-H proton of the indole can interfere with the reaction.

    • Expert Insight: Deprotonation of the indole N-H by the base can lead to catalyst inhibition or undesired side reactions.

    • Troubleshooting Steps:

      • N-Protection: Consider protecting the indole nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) or a benzyl (Bn) group.[2] This can improve solubility and prevent interference from the N-H proton. The protecting group can be removed in a subsequent step.

Question 2: I am observing the formation of multiple unidentified byproducts in my Heck reaction. What are they and how can I minimize them?

Answer:

Side product formation in Heck reactions with indoles can arise from several pathways:

  • Isomerization of the Product: The desired (E)-alkene product can isomerize to the (Z)-isomer. This is often more prevalent at higher temperatures and longer reaction times.

  • Double Bond Migration: The double bond in the acrylate can migrate, leading to regioisomeric products.

  • Homocoupling of the Haloindole: The 5-bromoindole can couple with itself to form a bi-indole species.

  • Reduction of the Haloindole: The bromoindole can be reduced to indole.

Troubleshooting Steps to Minimize Byproducts:

  • Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate.

  • Optimize Ligand-to-Palladium Ratio: An excess of phosphine ligand can sometimes suppress side reactions.

  • Choice of Base: The nature of the base can influence side product formation. Experiment with different bases to find one that minimizes byproducts.

  • Reaction Time: Avoid unnecessarily long reaction times once the starting material is consumed.

The Knoevenagel Condensation Route

The Knoevenagel condensation offers a classical approach to forming the acrylic acid moiety by reacting indole-5-carbaldehyde with an active methylene compound like malonic acid.[3]

Question 3: My Knoevenagel condensation between indole-5-carbaldehyde and malonic acid is sluggish and gives a low yield. How can I drive the reaction to completion?

Answer:

Low conversion in a Knoevenagel condensation is often related to the catalyst, solvent, and the removal of the water byproduct.

  • Catalyst System: The choice and amount of the basic catalyst are critical.

    • Expert Insight: A weak base is typically used to avoid self-condensation of the aldehyde.[4] Piperidine, often used with a catalytic amount of acetic acid, is a classic choice.[5] Other bases like pyridine or triethylamine can also be effective. Boric acid has also been reported as a mild and efficient catalyst for Knoevenagel condensations.[6]

    • Troubleshooting Steps:

      • Catalyst Screening: Compare the efficacy of piperidine/acetic acid, pyridine, and triethylamine.

      • Catalyst Loading: Optimize the amount of catalyst used. Typically, 0.1 to 0.2 equivalents are sufficient.

      • Consider Greener Alternatives: Explore solvent-free conditions using a catalyst like ammonium bicarbonate, which can decompose to ammonia in situ to catalyze the reaction.[7]

  • Water Removal: The Knoevenagel condensation produces one equivalent of water.[4] According to Le Chatelier's principle, its removal will drive the reaction towards the product.

    • Expert Insight: In solvent-based reactions, azeotropic removal of water using a Dean-Stark apparatus is a highly effective method. Toluene is a common solvent for this purpose.

    • Troubleshooting Steps:

      • Implement a Dean-Stark Trap: If not already in use, incorporate a Dean-Stark trap into your reaction setup.

      • Use a Drying Agent: For reactions that are not amenable to azeotropic distillation, consider adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

  • Reaction Temperature: The reaction may require thermal energy to proceed at a practical rate.

    • Expert Insight: Many Knoevenagel condensations are performed at reflux temperatures to facilitate both the reaction rate and the azeotropic removal of water.

    • Troubleshooting Steps:

      • Increase Temperature: If the reaction is slow at room temperature, gradually increase the temperature to the reflux temperature of the chosen solvent.

Question 4: I am having difficulty purifying my 3-(1H-indol-5-yl)acrylic acid from the Knoevenagel reaction mixture. What is the best approach?

Answer:

Purification can be challenging due to the presence of unreacted starting materials and potential side products.

  • Initial Workup:

    • Expert Insight: After the reaction is complete, the crude product can often be precipitated by acidifying the reaction mixture.

    • Troubleshooting Steps:

      • Acidification: Cool the reaction mixture and slowly add a dilute acid (e.g., 1 M HCl) until the product precipitates.

      • Filtration: Collect the solid product by filtration and wash it with cold water to remove any inorganic salts.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.

    • Expert Insight: The choice of solvent is key. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, or mixtures with water) to find a suitable recrystallization solvent.

      • Decolorization: If the product is colored, you can add a small amount of activated charcoal to the hot solution before filtering to remove colored impurities.

The Perkin Reaction Route

The Perkin reaction is another classic method for synthesizing cinnamic acid derivatives, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the corresponding carboxylate salt.[8]

Question 5: The yield of my Perkin reaction between indole-5-carbaldehyde and acetic anhydride is poor. What are the critical parameters to optimize?

Answer:

The Perkin reaction is often sensitive to reaction conditions, and low yields can be attributed to several factors.

  • Reaction Temperature and Time: This reaction typically requires high temperatures to proceed.

    • Expert Insight: The traditional Perkin reaction is often heated to 180 °C or higher for several hours.[8]

    • Troubleshooting Steps:

      • Ensure Sufficient Heating: Use a high-boiling solvent or neat conditions and ensure the reaction mixture reaches the target temperature.

      • Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can lead to decomposition.

  • Base Catalyst: The alkali salt of the acid anhydride acts as the base catalyst.

    • Expert Insight: Anhydrous sodium or potassium acetate is commonly used with acetic anhydride. It is crucial that the base is anhydrous, as the presence of water can hydrolyze the acetic anhydride.

    • Troubleshooting Steps:

      • Use Anhydrous Base: Ensure the sodium or potassium acetate is thoroughly dried before use.

      • Alternative Bases: While less common, other bases like triethylamine or pyridine can sometimes be used.[9]

  • Side Reactions: The Perkin reaction can be prone to side reactions that consume starting materials and reduce the yield of the desired product.

    • Expert Insight: A potential side reaction is the decarboxylation of the intermediate, which can lead to the formation of an alkene instead of the desired acrylic acid.[10] Aldol-type self-condensation of the anhydride can also occur.

    • Troubleshooting Steps:

      • Careful Temperature Control: Avoid excessively high temperatures, which can promote decarboxylation.

      • Stoichiometry: Use a slight excess of the acetic anhydride to ensure the aldehyde is fully consumed.

Section 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the synthesis of 3-(1H-indol-5-yl)acrylic acid analogs and presents comparative data to aid in method selection.

Synthetic Workflow Overview

Synthetic_Workflow cluster_Heck Heck Coupling cluster_Knoevenagel Knoevenagel Condensation cluster_Perkin Perkin Reaction H_Start 5-Haloindole H_Reaction Pd Catalyst, Ligand, Base H_Start->H_Reaction H_Acrylate Acrylate H_Acrylate->H_Reaction H_Product 3-(1H-Indol-5-yl)acrylic acid analog H_Reaction->H_Product K_Start Indole-5-carbaldehyde K_Reaction Base Catalyst (e.g., Piperidine) K_Start->K_Reaction K_Malonic Malonic Acid K_Malonic->K_Reaction K_Product 3-(1H-Indol-5-yl)acrylic acid K_Reaction->K_Product P_Start Indole-5-carbaldehyde P_Reaction Base Catalyst (e.g., NaOAc) P_Start->P_Reaction P_Anhydride Acetic Anhydride P_Anhydride->P_Reaction P_Product 3-(1H-Indol-5-yl)acrylic acid P_Reaction->P_Product

Caption: Overview of synthetic routes to 3-(1H-indol-5-yl)acrylic acid analogs.

Detailed Experimental Protocols

Protocol 2.2.1: Heck Coupling of 5-Bromoindole with Ethyl Acrylate

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromoindole (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the solids.

  • Add triethylamine (Et₃N, 2.0 eq) followed by ethyl acrylate (1.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl (E)-3-(1H-indol-5-yl)acrylate.

  • If the free acid is desired, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Protocol 2.2.2: Knoevenagel Condensation of Indole-5-carbaldehyde with Malonic Acid

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add indole-5-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and piperidine (0.2 eq).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux and stir vigorously.

  • Continue refluxing until water is no longer collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold toluene.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 3-(1H-indol-5-yl)acrylic acid.

Protocol 2.2.3: Perkin Reaction of Indole-5-carbaldehyde with Acetic Anhydride

  • In a round-bottom flask, combine indole-5-carbaldehyde (1.0 eq), anhydrous sodium acetate (2.0 eq), and acetic anhydride (3.0 eq).

  • Heat the mixture to 180 °C with stirring for 5-8 hours.

  • Cool the reaction mixture and pour it into water.

  • Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.

  • If the product does not precipitate, acidify the solution with dilute hydrochloric acid.

  • Collect the crude product by filtration and wash with cold water.

  • Purify the product by recrystallization from ethanol/water to obtain 3-(1H-indol-5-yl)acrylic acid.

Comparative Reaction Data

The following table summarizes typical reaction conditions and yields for the synthesis of 3-(1H-indol-5-yl)acrylic acid analogs via the three main routes.

Reaction RouteStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Heck Coupling 5-Bromoindole, Ethyl AcrylatePd(OAc)₂, P(o-tol)₃, Et₃NDMF1001870-85[1]
Knoevenagel Indole-5-carbaldehyde, Malonic AcidPiperidineToluene110675-90[5]
Perkin Reaction Indole-5-carbaldehyde, Acetic AnhydrideSodium AcetateNeat180850-65[8]

Section 3: Troubleshooting Logic Diagram

The following diagram provides a systematic approach to troubleshooting common issues in the synthesis of 3-(1H-indol-5-yl)acrylic acid analogs.

Troubleshooting_Logic cluster_check Initial Checks cluster_heck Heck Coupling Issues cluster_knoevenagel Knoevenagel Condensation Issues cluster_perkin Perkin Reaction Issues start Low or No Product Yield check_reagents Reagent Purity & Stoichiometry Correct? start->check_reagents check_conditions Reaction Conditions (Temp, Time) as per Protocol? check_reagents->check_conditions Yes heck_catalyst Optimize Catalyst & Ligand check_conditions->heck_catalyst Heck k_catalyst Optimize Base Catalyst (Piperidine, Pyridine) check_conditions->k_catalyst Knoevenagel p_temp Ensure High Temperature (≥180°C) check_conditions->p_temp Perkin heck_base Screen Different Bases heck_catalyst->heck_base heck_solvent Try Alternative Solvents (DMF, NMP) heck_base->heck_solvent heck_n_protection Consider N-Protection of Indole heck_solvent->heck_n_protection end Improved Yield heck_n_protection->end k_water Ensure Efficient Water Removal (Dean-Stark) k_catalyst->k_water k_temp Increase Reaction Temperature k_water->k_temp k_temp->end p_anhydrous Use Anhydrous Reagents p_temp->p_anhydrous p_time Optimize Reaction Time p_anhydrous->p_time p_time->end

Caption: A systematic guide to troubleshooting low yields in the synthesis of 3-(1H-indol-5-yl)acrylic acid analogs.

References

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Biological Target Validation of 3-(1H-Indol-5-yl)acrylic acid

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. 3-(1H-Indol-5-yl)acrylic acid, a member of the indole...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. 3-(1H-Indol-5-yl)acrylic acid, a member of the indole acrylic acid class, has emerged as a scaffold of interest, with analogues demonstrating potential in oncology and inflammatory diseases. However, the definitive biological target of this specific molecule remains to be elucidated. This guide provides a comprehensive framework for the systematic validation of the biological target(s) of 3-(1H-Indol-5-yl)acrylic acid, offering a comparative analysis of potential targets and detailed, field-proven experimental protocols.

Unveiling the Prime Suspects: Potential Biological Targets

Based on the known activities of structurally related indole derivatives, we can hypothesize several primary biological targets for 3-(1H-Indol-5-yl)acrylic acid. This guide will focus on three high-probability candidates: Tubulin , Cytosolic Phospholipase A2α (cPLA2α) , and the Monocarboxylate Transporters MCT1 and MCT4 .

Our approach is not to assume a single target but to present a multi-faceted validation strategy. The following sections will compare these potential targets and provide the experimental blueprints to confirm or refute their engagement by 3-(1H-Indol-5-yl)acrylic acid.

Comparative Analysis of Potential Targets

TargetCellular FunctionRationale for ConsiderationPotential Therapeutic IndicationKnown Inhibitors (for use as controls)
Tubulin Essential component of microtubules, crucial for cell division, intracellular transport, and maintenance of cell shape.[1][2]Numerous indole derivatives have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3]CancerColchicine, Vincristine, Paclitaxel[3][4]
cPLA2α Key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes.[5][6]Indole-based compounds have been successfully designed as potent cPLA2α inhibitors.[7]Inflammatory diseases, neuroinflammation, and some cancers.[5][8]AVX001, Arachidonyl trifluoromethyl ketone (AACOCF3)[5]
MCT1 & MCT4 Membrane transporters responsible for the efflux and influx of lactate and other monocarboxylates, playing a critical role in cancer cell metabolism (the Warburg effect).[9][10]Dual inhibition of MCT1 and MCT4 is a promising anti-cancer strategy, and some small molecules have shown this activity.[11][12]Cancer, particularly highly glycolytic tumors.AZD3965 (MCT1/2 inhibitor), Syrosingopine (dual MCT1/4 inhibitor)[12][13]

A Multi-pronged Approach to Target Validation

A robust target validation strategy should employ a combination of computational, biochemical, and cell-based assays. This ensures that the observed biological effects of 3-(1H-Indol-5-yl)acrylic acid are directly linked to its interaction with a specific target.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification & Initial Assessment cluster_1 Phase 2: In-Cell Target Engagement cluster_2 Phase 3: Functional Validation InSilico In Silico Target Prediction Biochemical Biochemical/Biophysical Screening InSilico->Biochemical Hypothesis Generation CETSA Cellular Thermal Shift Assay (CETSA) Biochemical->CETSA Candidate Target(s) CellBased Cell-Based Functional Assays CETSA->CellBased Confirmed Target Engagement Signaling Signaling Pathway Analysis CellBased->Signaling Phenotypic Confirmation

Caption: A streamlined workflow for the validation of a small molecule's biological target.

Phase 1: Target Identification and Initial Assessment

In Silico Target Prediction (Computational Approach)

Before embarking on extensive wet-lab experiments, computational methods can provide valuable insights into the potential targets of 3-(1H-Indol-5-yl)acrylic acid.[14] These "in silico" approaches utilize the compound's structure to predict its interaction with a vast library of known protein structures.

Methodology:

  • Ligand-Based Approaches: Compare the structure of 3-(1H-Indol-5-yl)acrylic acid to databases of compounds with known biological targets.

  • Structure-Based Approaches (Molecular Docking): Model the interaction of the compound with the 3D structures of potential target proteins (e.g., tubulin, cPLA2α, MCT1/4).

Expected Outcome: A ranked list of potential protein targets based on binding affinity scores and structural similarity to known ligands.

Biochemical and Biophysical Screening (In Vitro)

Directly assessing the binding of 3-(1H-Indol-5-yl)acrylic acid to purified candidate proteins is a crucial first step in experimental validation.

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to an immobilized protein.[15][16]

Experimental Protocol: SPR Analysis

  • Immobilization: Covalently couple the purified target protein (e.g., tubulin, recombinant cPLA2α, or purified MCT1/4) to a sensor chip.

  • Binding Analysis: Flow a series of concentrations of 3-(1H-Indol-5-yl)acrylic acid over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[17]

  • Controls: Include a known inhibitor for each target as a positive control and a structurally similar but inactive compound as a negative control.

SPR_Workflow cluster_0 SPR Experiment Immobilize Immobilize Target Protein on Sensor Chip Inject Inject 3-(1H-Indol-5-yl)acrylic acid Immobilize->Inject Detect Detect Binding (Change in Refractive Index) Inject->Detect Analyze Analyze Sensorgram (ka, kd, KD) Detect->Analyze

Caption: The basic workflow of a Surface Plasmon Resonance (SPR) experiment.

Phase 2: In-Cell Target Engagement

Confirming that the compound binds to its target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[18][19] CETSA is based on the principle that a protein's thermal stability is altered upon ligand binding.[20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 3-(1H-Indol-5-yl)acrylic acid or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[18]

Phase 3: Functional Validation

The final phase of validation involves demonstrating that the binding of 3-(1H-Indol-5-yl)acrylic acid to its target leads to a measurable biological effect.

Cell-Based Functional Assays

These assays are designed to measure the downstream consequences of target engagement.

Tubulin Polymerization Inhibition Assay:

  • Principle: Measure the ability of the compound to inhibit the polymerization of purified tubulin into microtubules.[3]

  • Method: Monitor the change in light scattering or fluorescence of a tubulin solution in the presence of the compound.

  • Expected Outcome: A decrease in the rate and extent of tubulin polymerization compared to a vehicle control.

cPLA2α Activity Assay:

  • Principle: Measure the enzymatic activity of cPLA2α in cell lysates or with purified enzyme.

  • Method: Use a substrate that releases a fluorescent or chromogenic product upon cleavage by cPLA2α.[5]

  • Expected Outcome: A dose-dependent decrease in enzyme activity in the presence of the compound.

MCT1/4 Lactate Transport Assay:

  • Principle: Measure the transport of lactate across the cell membrane.

  • Method: Monitor the uptake or efflux of radiolabeled lactate or use a pH-sensitive fluorescent dye to measure changes in intracellular pH resulting from lactate transport.

  • Expected Outcome: Inhibition of lactate transport in cells expressing MCT1 and/or MCT4.

Signaling Pathway Analysis

Investigating the impact of the compound on the signaling pathways associated with the putative target provides further evidence of its mechanism of action.

Tubulin Inhibition and Cell Cycle/Apoptosis:

  • Pathway: Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

  • Methods:

    • Cell Cycle Analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

    • Apoptosis Assays: Measure markers of apoptosis, such as caspase activation or DNA fragmentation (e.g., TUNEL assay).[21]

Tubulin_Pathway Compound 3-(1H-Indol-5-yl)acrylic acid Tubulin Tubulin Compound->Tubulin Inhibits Polymerization Microtubules Microtubule Dynamics Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M G2/M Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition leading to apoptosis.

cPLA2α Inhibition and Inflammation:

  • Pathway: cPLA2α inhibition blocks the production of arachidonic acid and its downstream inflammatory mediators, prostaglandins and leukotrienes.[5][6]

  • Methods:

    • ELISA: Measure the levels of prostaglandins (e.g., PGE2) and cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or animal models of inflammation.[22]

cPLA2_Pathway Compound 3-(1H-Indol-5-yl)acrylic acid cPLA2a cPLA2α Compound->cPLA2a Inhibits ArachidonicAcid Arachidonic Acid Release cPLA2a->ArachidonicAcid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins Leukotrienes Leukotrienes ArachidonicAcid->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: The role of cPLA2α in the inflammatory signaling cascade.

MCT1/4 Inhibition and Cancer Metabolism:

  • Pathway: Inhibition of MCT1 and MCT4 disrupts lactate flux, leading to intracellular acidification, inhibition of glycolysis, and reduced cancer cell proliferation.[9][10]

  • Methods:

    • Extracellular Acidification Rate (ECAR) Measurement: Use a Seahorse analyzer to measure the rate of glycolysis.

    • Cell Proliferation Assays: Perform long-term cell viability and proliferation assays.

MCT_Pathway Compound 3-(1H-Indol-5-yl)acrylic acid MCT MCT1/4 Compound->MCT Inhibits Lactate Lactate Efflux MCT->Lactate pH Intracellular pH Lactate->pH Maintains Glycolysis Glycolysis pH->Glycolysis Enables Proliferation Cancer Cell Proliferation Glycolysis->Proliferation

Caption: The role of MCT1/4 in cancer cell metabolism and proliferation.

Conclusion

The validation of a biological target for a novel small molecule like 3-(1H-Indol-5-yl)acrylic acid is a meticulous process that requires a convergence of evidence from multiple experimental approaches. By systematically employing the computational, biochemical, and cell-based strategies outlined in this guide, researchers can confidently identify and validate the molecular mechanism of action of this promising compound. This foundational knowledge is paramount for its continued development as a potential therapeutic agent.

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Comparative

A Comparative Guide to 3-(1H-Indol-5-yl)acrylic Acid and Other Indole Compounds in the Context of cPLA2α Inhibition

For researchers and professionals in drug development, the indole scaffold represents a privileged structure, forming the core of numerous biologically active molecules. This guide provides an in-depth comparison of 3-(1...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the indole scaffold represents a privileged structure, forming the core of numerous biologically active molecules. This guide provides an in-depth comparison of 3-(1H-Indol-5-yl)acrylic acid and related indole compounds, with a specific focus on their potential as inhibitors of cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade.

Introduction to 3-(1H-Indol-5-yl)acrylic Acid and the Significance of the Indole Nucleus

3-(1H-Indol-5-yl)acrylic acid is a derivative of indole, an aromatic heterocyclic compound that is a fundamental constituent of the amino acid tryptophan. The indole nucleus is a common motif in a vast array of natural products and synthetic compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique electronic properties and the ability of the indole ring to participate in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors.

This guide will delve into the structure-activity relationships of indole derivatives, particularly focusing on the impact of substitutions at the 5-position of the indole ring, and compare the structural features of 3-(1H-Indol-5-yl)acrylic acid with those of more extensively studied indole-5-propanoic acid derivatives in the context of cPLA2α inhibition.

The Target: Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α is a key enzyme that catalyzes the hydrolysis of the sn-2 ester bond of membrane phospholipids, leading to the release of arachidonic acid. This process is the rate-limiting step in the production of eicosanoids, which are potent lipid mediators of inflammation. Consequently, the inhibition of cPLA2α is a promising therapeutic strategy for a range of inflammatory diseases.

Comparative Analysis of Indole-Based cPLA2α Inhibitors

While direct experimental data on the cPLA2α inhibitory activity of 3-(1H-Indol-5-yl)acrylic acid is not extensively available in the public domain, a comprehensive study on the closely related 3-(1-Aryl-1H-indol-5-yl)propanoic acids provides a strong foundation for a comparative analysis.[1][2] This research highlights the critical structural features required for potent cPLA2α inhibition and allows for an informed discussion on the potential of 3-(1H-Indol-5-yl)acrylic acid as an inhibitor.

Structure-Activity Relationship (SAR) of Indole-5-propanoic Acid Derivatives

A key study by Tomoo et al. (2014) systematically explored the SAR of a series of 3-(1-Aryl-1H-indol-5-yl)propanoic acids.[1] Their findings underscore the importance of three key structural components for potent cPLA2α inhibition:

  • The Indole-5-propanoic Acid Moiety: This group was found to be essential for inhibitory activity.

  • A Phenyl Group at the N1 Position: Substitution on the indole nitrogen with an aryl group was crucial.

  • A Phenylethyl Group at the C3 Position: This substituent significantly contributed to the potency.

The researchers identified ASB14780 as a highly potent inhibitor with an IC50 of 20 nM.[3][4]

Data Summary: Inhibition of cPLA2α by Indole-5-propanoic Acid Derivatives
CompoundN1-SubstituentC3-SubstituentcPLA2α IC50 (nM)Reference
ASB14780 4-PhenoxyphenylPhenethyl20[1][3]
Compound 56a PhenylPhenethyl130[1]
Compound 56d 4-MethoxyphenylPhenethyl46[1]
Compound 56m 4-(Trifluoromethyl)phenylPhenethyl130[1]
Compound 40 PhenylH>10000[1]

This table is a selection of data from Tomoo et al., 2014 to illustrate key SAR findings.

The Case of 3-(1H-Indol-5-yl)acrylic Acid: A Structural Comparison

3-(1H-Indol-5-yl)acrylic acid shares the core indole scaffold with the potent inhibitors discussed above. However, two key structural differences are notable:

  • The Acrylic Acid Side Chain: The presence of a double bond in the C5-side chain makes the molecule more rigid and planar compared to the flexible propanoic acid side chain. This conformational rigidity could influence how the molecule fits into the active site of cPLA2α.

  • Unsubstituted N1 and C3 Positions: The parent 3-(1H-Indol-5-yl)acrylic acid lacks the bulky aryl and phenethyl substituents that were found to be critical for the high potency of compounds like ASB14780.

Based on the established SAR, it is plausible that 3-(1H-Indol-5-yl)acrylic acid itself would be a weak inhibitor of cPLA2α. The absence of the key N1 and C3 substituents would likely result in a significant loss of binding affinity. However, it serves as a valuable starting scaffold for the design of new inhibitors incorporating the essential pharmacophoric features.

Experimental Protocol: In Vitro cPLA2α Inhibition Assay

To provide a practical context for the presented data, the following is a detailed methodology for a typical in vitro cPLA2α inhibition assay, based on the protocols described in the literature.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human cPLA2α.

Materials:

  • Recombinant human cPLA2α

  • Phospholipid substrate: 1-stearoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine

  • Assay buffer: 100 mM HEPES (pH 7.5), 80 µM CaCl₂, 0.8 mM Triton X-100, 2 mM dithiothreitol

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and scintillation counter

Procedure:

  • Preparation of Substrate Vesicles: The radiolabeled phospholipid substrate is dried under nitrogen and then resuspended in assay buffer by sonication to form small unilamellar vesicles.

  • Enzyme Reaction:

    • The assay is performed in a 96-well plate.

    • To each well, add the assay buffer, a solution of the test compound at various concentrations (or DMSO for control), and the recombinant human cPLA2α. .

    • Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding the phospholipid substrate vesicles.

    • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Termination of Reaction and Extraction:

    • Stop the reaction by adding a mixture of Dole's reagent (isopropanol/heptane/1 M H₂SO₄; 40:10:1, v/v/v).

    • Add heptane and water to partition the phases.

    • Vortex and centrifuge to separate the organic and aqueous phases.

  • Quantification of Released Arachidonic Acid:

    • The released [¹⁴C]arachidonic acid will be in the upper organic phase.

    • An aliquot of the organic phase is transferred to a scintillation vial containing a scintillation cocktail.

    • The radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound relative to the control (DMSO).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Concepts

Logical Relationship of Indole Scaffolds in cPLA2α Inhibition

SAR_Logic Indole Scaffold Indole Scaffold Indole-5-propanoic_Acid Indole-5-propanoic Acid Moiety (Essential) Indole Scaffold->Indole-5-propanoic_Acid Target_Molecule 3-(1H-Indol-5-yl)acrylic Acid Indole Scaffold->Target_Molecule Potent_Inhibitor Potent cPLA2α Inhibitor (e.g., ASB14780) Indole-5-propanoic_Acid->Potent_Inhibitor + N1 & C3 Groups N1_Aryl N1-Aryl Substituent (Crucial) N1_Aryl->Potent_Inhibitor C3_Phenethyl C3-Phenethyl Substituent (Potency Enhancing) C3_Phenethyl->Potent_Inhibitor Weak_Inhibitor Likely Weak Inhibitor (Lacks Key Substituents) Target_Molecule->Weak_Inhibitor

Caption: Key structural requirements for potent indole-based cPLA2α inhibitors.

Experimental Workflow for cPLA2α Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate_Vesicles Prepare Radiolabeled Phospholipid Vesicles Reaction_Start Initiate Reaction with Substrate Vesicles Substrate_Vesicles->Reaction_Start Compound_Dilution Prepare Serial Dilutions of Test Compound Pre_incubation Pre-incubate cPLA2α with Inhibitor Compound_Dilution->Pre_incubation Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Termination Stop Reaction & Extract Lipids Incubation->Termination Quantification Quantify Released [¹⁴C]AA (Scintillation Counting) Termination->Quantification IC50_Calc Calculate IC50 Value Quantification->IC50_Calc

Caption: Workflow for determining the IC50 of cPLA2α inhibitors.

Conclusion

In the landscape of drug discovery, understanding the subtle interplay between molecular structure and biological activity is paramount. While 3-(1H-Indol-5-yl)acrylic acid, in its unsubstituted form, is not predicted to be a potent inhibitor of cPLA2α based on current SAR data, it remains a valuable chemical entity. Its rigid acrylic acid side chain presents an interesting structural variation from the more extensively studied propanoic acid derivatives.

The true value of 3-(1H-Indol-5-yl)acrylic acid for researchers lies in its potential as a foundational scaffold. By applying the established principles of cPLA2α inhibitor design—namely, the strategic addition of substituents at the N1 and C3 positions of the indole ring—this readily accessible compound could be transformed into a new generation of potent anti-inflammatory agents. The comprehensive experimental data available for the indole-5-propanoic acid series provides a clear roadmap for such synthetic endeavors. This guide, therefore, serves not only as a comparison of existing knowledge but also as a blueprint for future innovation in the field of indole-based drug discovery.

References

  • Tomoo, T., Nakatsuka, T., Katayama, T., Hayashi, Y., Fujieda, Y., Terakawa, M., & Nagahira, K. (2014). Design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of Medicinal Chemistry, 57(17), 7244–7262. [Link]

  • Kanai, S., Ishihara, K., Kawashita, E., Tomoo, T., Nagahira, K., Hayashi, Y., & Akiba, S. (2016). ASB14780, an orally active inhibitor of group IVA phospholipase A2, is a pharmacotherapeutic candidate for non-alcoholic fatty liver disease. Journal of Pharmacological Sciences, 130(3), 168-175. [Link]

  • Magrioti, V., & Kokotos, G. (2013). Phospholipase A2 inhibitors for the treatment of inflammatory diseases: a patent review (2010 – present). Expert Opinion on Therapeutic Patents, 23(3), 333-344. [Link]

  • Lehr, M. (2012). Inhibitors of Cytosolic Phospholipase A2 α as Anti-inflammatory Drugs. In Anti-inflammatory Drug Discovery (pp. 35-57). Royal Society of Chemistry. [Link]

Sources

Validation

A Comparative Guide to Monocarboxylate Transporter 1 (MCT1) Inhibitors: AZD3965 vs. AR-C155858 and α-Cyano-4-hydroxycinnamate

In the landscape of cancer metabolism, the reliance of tumor cells on aerobic glycolysis, famously termed the "Warburg effect," presents a compelling therapeutic vulnerability. This metabolic reprogramming leads to the a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer metabolism, the reliance of tumor cells on aerobic glycolysis, famously termed the "Warburg effect," presents a compelling therapeutic vulnerability. This metabolic reprogramming leads to the abundant production of lactate, which must be efficiently exported to maintain intracellular pH and sustain high glycolytic rates. Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a pivotal player in this process, facilitating the proton-coupled transport of lactate and other monocarboxylates across the plasma membrane.[1] Its overexpression in various cancers is often correlated with aggressive tumor progression and poor prognosis, making it a prime target for therapeutic intervention.[1]

This guide provides an in-depth comparison of three key inhibitors of MCT1: the clinical candidate AZD3965 , the potent research tool AR-C155858 , and the classical, non-specific inhibitor α-cyano-4-hydroxycinnamate (CHC) . We will delve into their mechanisms of action, comparative potency and selectivity, and the experimental frameworks used to validate their efficacy.

The Central Role of MCT1 in Tumor Metabolism

MCT1's role in cancer is multifaceted. In glycolytic tumor cells, it often functions as an efflux transporter, expelling lactate to prevent cytotoxic intracellular acidification.[2] Conversely, in oxidative tumor cells within the same microenvironment, MCT1 can mediate lactate uptake.[3] This imported lactate is then converted to pyruvate, fueling the TCA cycle in a process known as metabolic symbiosis.[2][3] By disrupting this lactate shuttle, MCT1 inhibitors can effectively cripple the metabolic flexibility of tumors, leading to arrested growth and increased sensitivity to other therapies.[2][4]

Beyond its role in metabolic coupling, MCT1-mediated lactate signaling has been shown to promote tumor angiogenesis by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α) and to contribute to an immunosuppressive tumor microenvironment.[1][5]

cluster_glycolytic Glycolytic Tumor Cell cluster_oxidative Oxidative Tumor Cell Glucose Glucose Pyruvate_g Pyruvate Glucose->Pyruvate_g Glycolysis Lactate_g Lactate Pyruvate_g->Lactate_g MCT1_out MCT1 Lactate_g->MCT1_out Pyruvate_o Pyruvate TCA TCA Cycle Pyruvate_o->TCA Oxidative Phosphorylation Lactate_o Lactate Lactate_o->Pyruvate_o MCT1_in MCT1 Lactate_o->MCT1_in MCT1_out->Lactate_o Lactate Efflux Inhibitors AZD3965 AR-C155858 CHC Inhibitors->MCT1_out Inhibition Inhibitors->MCT1_in Inhibition

Caption: Metabolic symbiosis in tumors mediated by MCT1.

Comparative Analysis of MCT1 Inhibitors

The selection of an appropriate MCT1 inhibitor is contingent on the specific research question, balancing potency, selectivity, and the desired experimental outcome.

InhibitorTarget(s)Ki for MCT1Selectivity ProfileKey Characteristics
AZD3965 MCT1, MCT21.6 nM[6][7][8]~6-fold selective for MCT1 over MCT2; no significant inhibition of MCT3 or MCT4 at 10 µM.[4][6]Orally bioavailable; currently in clinical trials (NCT01791595).[6][9]
AR-C155858 MCT1, MCT22.3 nM[10][11]Potently inhibits both MCT1 and MCT2; no significant activity against MCT4.[10][11]High-potency research tool; binds to an intracellular site on the transporter.[10]
α-Cyano-4-hydroxycinnamate (CHC) MCT1, MCT2, MCT4, Pyruvate CarrierMicromolar range (not precisely defined)Non-specific; inhibits multiple MCT isoforms and the mitochondrial pyruvate carrier.[6]Widely used historically but lacks specificity; results should be interpreted with caution.[6]
AZD3965: The Clinical Contender

AZD3965 is a highly potent and selective inhibitor of MCT1, with a binding affinity (Ki) of 1.6 nM.[6][7][8] Its selectivity profile is a key advantage, showing approximately 6-fold lower affinity for MCT2 and negligible activity against MCT3 and MCT4 at concentrations up to 10 µM.[4][6] This specificity is critical for minimizing off-target effects, a crucial consideration for its development as a clinical candidate. Preclinical studies have demonstrated that AZD3965 effectively inhibits lactate efflux, leading to intracellular lactate accumulation and subsequent feedback inhibition of glycolysis in sensitive cancer cell lines.[2] In vivo, administration of AZD3965 has been shown to significantly inhibit tumor growth in xenograft models, particularly in hematological malignancies like Burkitt's lymphoma.[2] The co-expression of MCT4 is a known mechanism of resistance to AZD3965, as it can compensate for the loss of MCT1-mediated lactate transport.[2][12]

AR-C155858: The High-Potency Research Tool

AR-C155858 is another exceptionally potent inhibitor, with a Ki of 2.3 nM for MCT1.[10][11] It also potently inhibits MCT2 (Ki < 10 nM) but, like AZD3965, does not affect MCT4.[10][11] This dual MCT1/MCT2 inhibition makes it a powerful tool for probing the roles of these specific transporters in cellular metabolism. Mechanistic studies have revealed that AR-C155858 binds to an intracellular site within the C-terminal half of MCT1, involving transmembrane domains 7-10.[10] This insight into its binding mode provides a valuable foundation for the rational design of next-generation inhibitors.

α-Cyano-4-hydroxycinnamate (CHC): The Predecessor

CHC is a classical inhibitor of monocarboxylate transport and has been instrumental in the initial characterization of this transporter family.[6] However, its utility in modern, targeted research is limited by its lack of specificity. CHC inhibits not only MCT1 but also other isoforms like MCT2 and MCT4, as well as the mitochondrial pyruvate carrier.[6] This promiscuity makes it challenging to attribute observed biological effects solely to the inhibition of MCT1.[6] While it can still serve as a general inhibitor of monocarboxylate transport, studies employing CHC require careful interpretation and validation with more specific tools like AZD3965 or AR-C155858.

Experimental Protocols for Evaluating MCT1 Inhibitors

Validating the efficacy and mechanism of action of MCT1 inhibitors requires a suite of robust experimental protocols. Below are representative workflows for key assays.

Protocol 1: Cell-Based Lactate Uptake/Efflux Assay

This assay directly measures the ability of an inhibitor to block MCT1-mediated lactate transport. The choice of measuring uptake or efflux depends on the experimental setup and the metabolic state of the cells.

Principle: Cells expressing MCT1 are incubated with a labeled or unlabeled lactate substrate in the presence or absence of the inhibitor. The change in intracellular or extracellular lactate concentration is then quantified.

start Seed MCT1-expressing cells in 96-well plates culture Culture cells to form a confluent monolayer start->culture wash1 Wash cells with Krebs-Ringer-HEPES (KRH) buffer culture->wash1 preincubate Pre-incubate with inhibitor (e.g., AZD3965) or vehicle wash1->preincubate add_lactate Add KRH buffer containing [14C]-Lactate (for uptake) or measure extracellular lactate (for efflux) preincubate->add_lactate incubate Incubate for a defined period (e.g., 5-15 minutes) add_lactate->incubate wash2 Stop transport by washing with ice-cold KRH buffer incubate->wash2 lyse Lyse cells wash2->lyse measure Quantify intracellular [14C]-Lactate (scintillation counting) or change in extracellular lactate (enzymatic assay) lyse->measure analyze Analyze data and calculate IC50 values measure->analyze

Caption: Workflow for a cell-based lactate transport assay.

Step-by-Step Methodology:

  • Cell Culture: Seed MCT1-expressing cells (e.g., Raji lymphoma cells) in a 96-well plate and culture until a confluent monolayer is formed.[2]

  • Wash: Gently wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer to remove culture medium.

  • Pre-incubation: Add KRH buffer containing various concentrations of the test inhibitor (e.g., AZD3965, 1 nM to 10 µM) or vehicle control (DMSO) to the wells. Incubate for 30-60 minutes at 37°C.

  • Initiate Transport (Uptake): Remove the pre-incubation buffer and add KRH buffer containing a known concentration of L-Lactate and a tracer amount of [14C]-L-Lactate.

  • Incubation: Incubate for a short, defined period (e.g., 5 minutes) at 37°C to ensure measurement of the initial rate of transport.

  • Stop Transport: Rapidly terminate the assay by aspirating the lactate-containing buffer and washing the cells three times with ice-cold KRH buffer.

  • Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein content in each well. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for MCT1 and MCT4 Expression

This protocol is essential for correlating inhibitor sensitivity with the expression levels of MCT1 and the potential resistance marker, MCT4.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the target proteins.

Step-by-Step Methodology:

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for MCT1 and MCT4 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[2]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol assesses the anti-tumor activity of an MCT1 inhibitor in a preclinical animal model.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 Raji cells) into the flank of immunocompromised mice (e.g., NOD/SCID).[2]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the MCT1 inhibitor (e.g., AZD3965 at 100 mg/kg, twice daily by oral gavage) or vehicle control to the respective groups for a defined treatment period (e.g., 21 days).[2][7]

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, tumors can be harvested to measure intratumoral lactate levels or for immunohistochemical analysis of MCT1/MCT4 expression.[2]

  • Data Analysis: Plot the mean tumor volume for each group over time. Statistically compare the tumor growth rates between the treated and control groups to determine efficacy.

Conclusion and Future Directions

The development of potent and selective MCT1 inhibitors like AZD3965 and AR-C155858 represents a significant advancement in targeting cancer metabolism. While the non-specific nature of CHC limits its contemporary application, its historical use paved the way for these more refined tools. AZD3965's progression into clinical trials underscores the therapeutic potential of this strategy.[9] Future research will likely focus on identifying predictive biomarkers for patient stratification, such as the expression ratio of MCT1 to MCT4, and exploring rational combination therapies that exploit the metabolic vulnerabilities induced by MCT1 inhibition.[2][12] The rigorous application of the experimental protocols detailed in this guide will be paramount to advancing our understanding and clinical application of this promising class of anti-cancer agents.

References

  • Noblanc, A. et al. (2014). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 5(22), 11067–11082. [Link]

  • Beloueche-Babari, M. et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. Cancer Research, 77(21), 5913–5924. [Link]

  • Bola, B. S. et al. (2014). Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. Molecular Cancer Therapeutics, 13(12), 2805–2816. [Link]

  • Li, Y. et al. (2025). The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. Journal of Hematology & Oncology, 18(1), 1-15. [Link]

  • Pethers, J. R. et al. (2020). A Phase I Dose-escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. Clinical Cancer Research, 26(22), 5846–5855. [Link]

  • Silva, A. et al. (2022). In Vivo Anticancer Activity of AZD3965: A Systematic Review. International Journal of Molecular Sciences, 23(1), 279. [Link]

  • Ovens, M. J. et al. (2010). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. Biochemical Journal, 425(3), 523–530. [Link]

  • Miranda-Lorenzo, I. et al. (2016). Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism. Cancers, 8(7), 65. [Link]

  • Gurrapu, S. et al. (2018). Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. ACS Medicinal Chemistry Letters, 9(10), 1024–1029. [Link]

  • Afonso, J. et al. (2021). In Vivo Anticancer Activity of AZD3965: A Systematic Review. ResearchGate. [Link]

  • PubMed. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. PubMed. [Link]

  • Manoharan, C. et al. (2015). Identification of key binding site residues of MCT1 for AR-C155858 reveals the molecular basis of its isoform selectivity. Biochemical Journal, 466(1), 19–30. [Link]

  • Wilson, M. C. et al. (2009). AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. Biochemical Journal, 425(3), 523-530. [Link]

  • ClinicalTrials.gov. (2022). A Phase I Trial of AZD3965 in Patients With Advanced Cancer. Retrieved January 27, 2026, from [Link]

  • Pahnke, J. et al. (2023). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). Journal of Medicinal Chemistry, 66(2), 1189–1207. [Link]

  • Sun, X. et al. (2020). Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential. Frontiers in Cell and Developmental Biology, 8, 592. [Link]

  • Vegran, F. et al. (2011). Targeting the Lactate Transporter MCT1 in Endothelial Cells Inhibits Lactate-Induced HIF-1 Activation and Tumor Angiogenesis. PLoS ONE, 6(6), e20458. [Link]

  • ResearchGate. (n.d.). MCT1 gates pro-angiogenic lactate signaling in cancer. Retrieved January 27, 2026, from [Link]

  • Semenza, G. L. (2008). Tumor metabolism: cancer cells give and take lactate. Journal of Clinical Investigation, 118(12), 3835–3837. [Link]

  • ResearchGate. (n.d.). Indole–cyano acrylic acid derivatives as monocarboxylate transporters (MCT) 1 and MCT4 inhibitors. Retrieved January 27, 2026, from [Link]

  • PubMed. (2023). Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1). PubMed. [Link]

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Comparative

Comparative Potency of Indole Acrylic Acid Derivatives: A Guide for Drug Discovery Professionals

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. When coupled with an acrylic acid moiety,...

Author: BenchChem Technical Support Team. Date: February 2026

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. When coupled with an acrylic acid moiety, the resulting indole acrylic acid derivatives present a versatile platform for developing novel therapeutic agents. This guide provides a comparative analysis of the potency of various 3-(1H-indol-5-yl)acrylic acid and related indole acrylamide derivatives, offering insights into their structure-activity relationships and potential therapeutic applications.

Introduction to Indole Acrylic Acids in Medicinal Chemistry

Indole acrylic acid derivatives have garnered significant attention from researchers due to their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.[1][2] The combination of the indole nucleus, which can engage in various non-covalent interactions with biological targets, and the reactive acrylic acid group, which can act as a Michael acceptor or a rigid linker, provides a foundation for potent and selective modulators of cellular pathways. This guide synthesizes data from multiple studies to offer a comparative perspective on the potency of these promising compounds.

Comparative Analysis of Derivative Potency

The potency of various indole acrylic acid and acrylamide derivatives has been evaluated against a range of biological targets. The following table summarizes the in vitro potency of selected compounds from recent studies, providing a basis for a comparative assessment of their therapeutic potential.

Compound ID/NameBiological Target/AssayCell LinePotency (IC50/EC50/GI50)Reference
Compound 4b Tubulin Polymerization InhibitionMDA-MB-2313.24 ± 0.13 µM (IC50)[3][4]
Compound 11 Histone Deacetylase (HDAC)Various Cancer Cell Lines0.04 µM (mean GI50)[5]
Compound 12e Hepatitis C Virus (HCV) ReplicationJ6/JFH1 RNA-transfected cells1.1 µM (EC50)[6]
Compound 56n (ASB14780) Cytosolic Phospholipase A2α (cPLA2α)Enzyme AssayPotent Inhibitor[7][8]
Unnamed Derivative SARS-CoV-2 ReplicationIn vitro1.06 µg/mL (IC50)[9]

In-Depth Analysis of Structure-Activity Relationships (SAR)

The potency of indole acrylic acid derivatives is intricately linked to their structural features. Analysis of the available literature reveals several key SAR trends:

  • Substitution on the Indole Ring: Modifications to the indole core can significantly impact activity. For instance, in a series of indole-3-ethylsulfamoylphenylacrylamides, substitutions on the indole nitrogen were explored, leading to compounds with potent HDAC inhibitory activity, with some derivatives being 10-50 times more potent than the reference compound SAHA.[5]

  • Modifications of the Acrylamide/Acrylic Acid Moiety: The nature of the substituent on the acrylic acid or acrylamide can influence both potency and target selectivity. Studies on 3-(4-chlorophenyl) acrylic acids and their ester derivatives revealed that the free carboxylic acid form of compound 4b was the most potent against the MDA-MB-231 breast cancer cell line.[3][4]

  • Linker Between Indole and Phenyl Ring: The linkage between the indole and other aromatic systems is crucial. In the development of HIV-1 fusion inhibitors, the linkage position between two indole rings was found to significantly affect binding affinity and antiviral activity.[10]

Key Experimental Methodologies

The determination of compound potency relies on robust and reproducible experimental protocols. Below are outlines of key assays used in the cited studies.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

  • Reaction Mixture: Prepare a reaction mixture containing tubulin, a GTP-regenerating system, and a buffer that promotes polymerization.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature (e.g., to 37°C).

  • Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at 340 nm.

  • Data Analysis: Determine the percentage of inhibition by comparing the rate of polymerization in the presence of the compound to that of a control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these derivatives is crucial for their rational development.

Inhibition of Tubulin Polymerization

Several indole acrylic acid derivatives exert their anticancer effects by interfering with microtubule dynamics. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Division Cell Division Microtubule->Cell Division Enables Apoptosis Apoptosis Indole_Derivative Indole Acrylic Acid Derivative Indole_Derivative->Tubulin Dimers Inhibits Polymerization

Caption: Inhibition of tubulin polymerization by indole acrylic acid derivatives.

HDAC Inhibition Pathway

Histone deacetylases (HDACs) are enzymes that play a critical role in gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition Indole_Acrylamide Indole Acrylamide Derivative HDAC HDAC Indole_Acrylamide->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Decreases Gene_Expression Tumor Suppressor Gene Expression Histone_Acetylation->Gene_Expression Promotes Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Apoptosis Leads to

Caption: Mechanism of action for HDAC-inhibiting indole acrylamide derivatives.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant therapeutic potential of indole acrylic acid and acrylamide derivatives. The high potency observed for various derivatives against diverse targets such as tubulin, HDACs, and viral polymerases underscores the versatility of this chemical scaffold. Future research should focus on optimizing the pharmacokinetic properties of these potent compounds and exploring novel derivatives with enhanced selectivity and efficacy. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate these endeavors and accelerate the translation of promising indole acrylic acid derivatives from the laboratory to the clinic.

References

Sources

Validation

Confirming the Binding Mode of 3-(1H-Indol-5-yl)acrylic Acid: An In-Depth Technical Guide

For researchers and drug development professionals, understanding the precise binding mode of a small molecule inhibitor is paramount to successful lead optimization and clinical translation. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise binding mode of a small molecule inhibitor is paramount to successful lead optimization and clinical translation. This guide provides a comprehensive framework for confirming the binding mode of 3-(1H-Indol-5-yl)acrylic acid, a compound of interest with potential therapeutic applications. We will explore its likely molecular targets based on closely related analogs, compare potential binding modes, and provide detailed experimental protocols for definitive validation.

Unveiling Potential Targets: Insights from Structural Analogs

Direct experimental evidence for the binding mode of 3-(1H-Indol-5-yl)acrylic acid is not yet publicly available. However, structure-activity relationship (SAR) studies on closely related indole derivatives provide critical insights into its potential molecular targets. Two primary hypotheses emerge from the current literature: inhibition of cytosolic phospholipase A2α (cPLA2α) and disruption of tubulin polymerization.

A study on 3-(1-aryl-1H-indol-5-yl)propanoic acids, close analogs of our topic molecule, identified potent inhibitors of cPLA2α.[1] This research revealed that the indole core, the position of the acidic group, and substitutions on the indole nitrogen are crucial for inhibitory activity.[1] Conversely, other research on acrylate-based derivatives suggests that they can act as tubulin polymerization inhibitors by interacting with the colchicine-binding site.[2]

This guide will therefore focus on methodologies to validate the binding of 3-(1H-Indol-5-yl)acrylic acid to both cPLA2α and β-tubulin.

Comparative Analysis of Hypothesized Binding Modes

The two leading hypotheses for the mechanism of action of 3-(1H-Indol-5-yl)acrylic acid involve distinct binding sites and interactions.

1. Inhibition of Cytosolic Phospholipase A2α (cPLA2α):

Cytosolic PLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid. Inhibitors of this enzyme often feature a carboxylic acid group that coordinates with the active site calcium ion, and a hydrophobic moiety that occupies a deep binding pocket. Based on the SAR of 3-(1-aryl-1H-indol-5-yl)propanoic acid inhibitors, it is plausible that the acrylic acid moiety of our compound chelates the active site calcium, while the indole scaffold engages in hydrophobic and hydrogen bonding interactions with key residues.[1]

2. Disruption of Tubulin Polymerization:

Tubulin is a crucial component of the cytoskeleton, and its polymerization is a dynamic process essential for cell division. The colchicine-binding site on β-tubulin is a well-established target for anticancer agents.[3] Molecular docking studies of related acrylate derivatives suggest that the indole ring can occupy a hydrophobic pocket, while the acrylic acid group may form hydrogen bonds with nearby amino acid residues, disrupting the tubulin dimer and preventing microtubule formation.[2]

The following sections will detail the experimental workflows required to definitively test these hypotheses.

Experimental Validation of Binding Mode: A Step-by-Step Approach

A multi-faceted approach combining computational modeling, biophysical assays, and structural biology is essential for unambiguously confirming the binding mode of 3-(1H-Indol-5-yl)acrylic acid.

Workflow for Binding Mode Confirmation

G cluster_0 Computational Prediction cluster_1 Biophysical Validation cluster_2 Structural Determination Docking Molecular Docking (cPLA2α & Tubulin) MD Molecular Dynamics Simulations Docking->MD Refine Poses SPR Surface Plasmon Resonance (SPR) MD->SPR Guide Experiment Design ITC Isothermal Titration Calorimetry (ITC) MD->ITC Guide Experiment Design SPR->ITC Confirm Binding & Stoichiometry NMR NMR Spectroscopy ITC->NMR Characterize Interactions Xray X-ray Crystallography NMR->Xray Provide Structural Insights for Crystallization

Caption: A multi-step workflow for confirming the binding mode of a small molecule inhibitor.

Part 1: Computational Prediction of Binding Mode

Molecular docking serves as an invaluable initial step to generate plausible binding poses and to prioritize experimental efforts.

Detailed Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the crystal structures of human cPLA2α (e.g., PDB ID: 1CJY) and bovine β-tubulin (e.g., PDB ID: 1SA0) from the Protein Data Bank.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states for titratable residues at physiological pH.

    • Define the binding site based on the location of co-crystallized ligands or known active sites. For cPLA2α, this will be the active site containing the catalytic dyad and calcium ion. For tubulin, the colchicine-binding site will be targeted.

  • Ligand Preparation:

    • Generate a 3D conformation of 3-(1H-Indol-5-yl)acrylic acid.

    • Assign appropriate atom types and partial charges.

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock, Glide, GOLD).

    • Perform multiple docking runs to ensure conformational sampling.

    • Analyze the resulting poses based on scoring functions and visual inspection of key interactions (hydrogen bonds, hydrophobic contacts, etc.).

  • Post-Docking Analysis:

    • Cluster the docked poses to identify the most favorable and frequently occurring binding modes.

    • Compare the predicted interactions with known binding modes of other inhibitors for the same target.

    • Use the most promising poses to guide the design of biophysical experiments.

Part 2: Biophysical Characterization of Binding

Biophysical assays are crucial for quantitatively measuring the binding affinity, thermodynamics, and kinetics of the interaction.[4]

Detailed Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the association and dissociation of a ligand and an analyte.[5][6]

  • Chip Selection and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5) for amine coupling of the target protein (cPLA2α or tubulin).

    • Immobilize the protein onto the chip surface following standard amine coupling procedures.

  • Analyte Preparation:

    • Prepare a dilution series of 3-(1H-Indol-5-yl)acrylic acid in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the compound over the immobilized protein surface.

    • Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[7][8]

  • Sample Preparation:

    • Dialyze both the protein (in the sample cell) and the compound (in the syringe) into the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the compound.

  • Titration:

    • Titrate the compound into the protein solution in a series of small injections.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Data Presentation: Comparative Biophysical Data
TechniqueParameterExpected Value for Strong BinderInterpretation
SPR KD (Equilibrium Dissociation Constant)Low nM to µMHigher affinity
ka (Association Rate Constant)> 10^5 M⁻¹s⁻¹Faster "on-rate"
kd (Dissociation Rate Constant)< 10⁻³ s⁻¹Slower "off-rate", longer residence time
ITC KD (Equilibrium Dissociation Constant)Low nM to µMHigher affinity
n (Stoichiometry)~11:1 binding ratio
ΔH (Enthalpy)Favorable (negative)Indicates hydrogen bonding and van der Waals interactions
TΔS (Entropy)Favorable (positive)Indicates hydrophobic interactions and conformational changes

Part 3: High-Resolution Structural Determination

While biophysical methods confirm binding, X-ray crystallography provides the ultimate atomic-level detail of the binding mode.

Detailed Protocol: X-ray Crystallography
  • Co-crystallization:

    • Screen for crystallization conditions of the target protein (cPLA2α or tubulin) in the presence of a molar excess of 3-(1H-Indol-5-yl)acrylic acid.

    • Optimize the crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data from the co-crystals at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement.

    • Build and refine the model of the protein-ligand complex.

  • Analysis of the Binding Site:

    • Visualize the electron density for the bound ligand to confirm its orientation and conformation.

    • Analyze the specific hydrogen bonds, hydrophobic interactions, and other contacts between the compound and the protein residues.

Comparison with Alternative Inhibitors

To contextualize the binding mode and potency of 3-(1H-Indol-5-yl)acrylic acid, it is essential to compare it with known inhibitors of its putative targets.

cPLA2α Inhibitors:
CompoundBinding MoietyKey InteractionsReference
Arachidonyl trifluoromethyl ketone (ATK) Trifluoromethyl ketoneCovalent modification of the active site serine[9]
AVX235 Thiazolyl ketoneCoordination with active site calcium, hydrophobic interactions[10]
3-(1-aryl-1H-indol-5-yl)propanoic acids Carboxylic acidChelation of active site calcium, indole π-stacking[1]
Tubulin Polymerization Inhibitors (Colchicine Site Binders):
CompoundKey Structural FeaturesBinding InteractionsReference
Colchicine Trimethoxyphenyl ring, tropolone ringHydrogen bonds and hydrophobic interactions with β-tubulin[3]
Combretastatin A-4 cis-stilbeneOccupies a hydrophobic pocket, hydrogen bonds[2]
Podophyllotoxin Tetrahydronaphthalene lactoneExtensive hydrogen bonding and hydrophobic contacts[11]

Conclusion

Confirming the binding mode of 3-(1H-Indol-5-yl)acrylic acid requires a systematic and multi-pronged approach. By leveraging insights from close structural analogs, employing predictive computational methods, and performing rigorous biophysical and structural validation, researchers can gain a definitive understanding of its mechanism of action. This knowledge is critical for guiding further drug development efforts and ultimately unlocking the therapeutic potential of this promising compound.

References

  • Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega. [Link]

  • Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. PubMed Central. [Link]

  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]

  • Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. PubMed. [Link]

  • Biophysical Assays. Concept Life Sciences. [Link]

  • A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Common inhibitors of phospholipases A 2. ResearchGate. [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. MDPI. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Variations in the colchicine-binding domain provide insight into the structural switch of tubulin. PubMed Central. [Link]

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Validation

Benchmarking the Selectivity of 3-(1H-Indol-5-yl)acrylic acid: A Comparative Guide for Drug Discovery Professionals

In the landscape of cancer metabolism research, the targeting of key nutrient transporters has emerged as a promising therapeutic strategy. Among these, Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer metabolism research, the targeting of key nutrient transporters has emerged as a promising therapeutic strategy. Among these, Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, plays a pivotal role in the transport of lactate and other monocarboxylates across the plasma membrane. Its upregulation in various cancers, where it facilitates the efflux of lactate produced during aerobic glycolysis (the Warburg effect), makes it a compelling target for anticancer drug development. 3-(1H-Indol-5-yl)acrylic acid has been identified as an inhibitor of MCT1. However, for any potential therapeutic agent, selectivity is as crucial as potency. This guide provides a comprehensive framework for benchmarking the selectivity of 3-(1H-Indol-5-yl)acrylic acid against other known MCT inhibitors, supported by detailed experimental protocols and comparative data.

The Critical Role of MCT1 in Cancer Metabolism and the Rationale for Selective Inhibition

MCT1 is a key player in the metabolic symbiosis observed in many tumors. Glycolytic tumor cells, often located in hypoxic regions, export lactate via MCT1. This lactate can then be taken up by adjacent, more oxidative tumor cells (often via MCT1 as well) and used as a fuel source for oxidative phosphorylation. This metabolic interplay supports tumor growth, proliferation, and resistance to therapy.

The inhibition of MCT1 disrupts this symbiotic relationship, leading to intracellular lactate accumulation, a drop in intracellular pH, and subsequent inhibition of glycolysis and cell growth.[1][2] However, the MCT family comprises several other isoforms, notably MCT2, MCT3, and MCT4, with distinct tissue distribution and physiological roles. Non-selective inhibition of these transporters could lead to undesirable off-target effects. Therefore, a thorough assessment of the selectivity of any new MCT1 inhibitor is paramount.

Comparative Inhibitors for Benchmarking

To provide a robust benchmark for the selectivity of 3-(1H-Indol-5-yl)acrylic acid, a panel of well-characterized MCT inhibitors should be included in the analysis.

CompoundTarget(s)Notes
AZD3965 Potent and selective MCT1 inhibitor, with some activity against MCT2.[1]A key clinical-stage comparator.
BAY-8002 A novel, potent MCT1 inhibitor.[3]Represents another class of selective MCT1 inhibitors.
UK5099 Primarily known as a mitochondrial pyruvate carrier (MPC) inhibitor, but also shows some activity against MCTs.Useful for assessing off-target effects on related metabolic pathways.
α-Cyano-4-hydroxycinnamic acid (α-CHCA) A broad-spectrum MCT inhibitor.[4][5]Serves as a non-selective control.
Experimental Workflow for Selectivity Profiling

The following workflow outlines a comprehensive strategy for benchmarking the selectivity of 3-(1H-Indol-5-yl)acrylic acid.

G cluster_0 Phase 1: Cell Line Selection & Characterization cluster_1 Phase 2: In Vitro Inhibition Assays cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Data Analysis & Comparison A Select cell lines with varying MCT expression (e.g., Raji for high MCT1, others for MCT4) B Confirm MCT isoform expression (Western Blot, qPCR) A->B C [14C]-Lactate Uptake/Efflux Assay B->C E E C->E Determine IC50 values for 3-(1H-Indol-5-yl)acrylic acid and comparators D Intracellular Lactate Accumulation Assay D->E F Test against a panel of MCT isoforms (MCT1, MCT2, MCT4) E->F H H F->H Generate selectivity ratios (IC50_MCTx / IC50_MCT1) G Counter-screen against related transporters (e.g., MPC using UK5099 as control) G->H I Compare selectivity profile of 3-(1H-Indol-5-yl)acrylic acid to known inhibitors H->I J Correlate inhibition with cellular phenotype (e.g., cell proliferation, metabolic changes) I->J

Caption: Experimental workflow for benchmarking MCT1 inhibitor selectivity.

Detailed Experimental Protocols

Rationale: The choice of cell lines is critical for accurately assessing inhibitor selectivity. It is essential to use cell lines with well-defined MCT expression profiles. For instance, Raji cells, a human Burkitt's lymphoma cell line, are known to express high levels of MCT1 and are sensitive to its inhibition.[2] Other cell lines should be chosen based on their predominant expression of other MCT isoforms (e.g., some solid tumor lines express high levels of MCT4).

Protocol:

  • Cell Culture: Culture selected cell lines under standard conditions.

  • RNA Isolation and qPCR: Isolate total RNA and perform quantitative real-time PCR (qPCR) to determine the mRNA expression levels of SLC16A1 (MCT1), SLC16A7 (MCT2), SLC16A8 (MCT3), and SLC16A3 (MCT4).

  • Western Blotting: Prepare whole-cell lysates and perform Western blotting using validated antibodies to confirm the protein expression of MCT1, MCT2, and MCT4.

Rationale: This is a direct functional assay to measure the inhibition of lactate transport. By using radiolabeled lactate, one can quantify the rate of transport into or out of the cells in the presence of varying concentrations of the inhibitor.

Protocol:

  • Cell Seeding: Seed cells in a suitable multi-well plate and allow them to adhere overnight.

  • Inhibitor Pre-incubation: Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate with a range of concentrations of 3-(1H-Indol-5-yl)acrylic acid or comparator compounds for a defined period.

  • Lactate Uptake Initiation: Initiate lactate uptake by adding a buffer containing [¹⁴C]-L-lactate.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Normalize the data to the protein concentration in each well. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression.

Rationale: As a consequence of MCT1 inhibition, intracellular lactate levels are expected to rise.[2] This can be measured using commercially available lactate assay kits and serves as a downstream confirmation of target engagement.

Protocol:

  • Cell Treatment: Treat cells with a range of concentrations of the inhibitors for a specified time.

  • Metabolite Extraction: Harvest the cells and perform metabolite extraction (e.g., using a methanol/water solution).

  • Lactate Measurement: Measure the lactate concentration in the cell extracts using a colorimetric or fluorometric lactate assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the lactate levels to the cell number or protein concentration and plot against the inhibitor concentration to determine the EC50 for lactate accumulation.

Illustrative Signaling Pathway

G cluster_0 Extracellular Space cluster_1 Cytosol Lactate_out Lactate H_out H+ Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate_in Lactate Pyruvate->Lactate_in Glycolysis MCT1 MCT1 Lactate_in->MCT1 H_in H+ H_in->MCT1 MCT1->Lactate_out MCT1->H_out Inhibitor 3-(1H-Indol-5-yl)acrylic acid Inhibitor->MCT1 Inhibition

Caption: Simplified schematic of MCT1-mediated lactate transport and its inhibition.

Data Summary and Interpretation

The data obtained from these experiments should be compiled into a clear, comparative table to facilitate the assessment of selectivity.

CompoundMCT1 IC50 (nM)MCT2 IC50 (nM)MCT4 IC50 (nM)Selectivity Ratio (MCT2/MCT1)Selectivity Ratio (MCT4/MCT1)
3-(1H-Indol-5-yl)acrylic acid Experimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated Value
AZD3965 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Calculated ValueLiterature/Calculated Value
BAY-8002 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Calculated ValueLiterature/Calculated Value
α-CHCA Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Calculated ValueLiterature/Calculated Value

A higher selectivity ratio indicates a greater selectivity for MCT1 over the other isoforms. The goal is to demonstrate that 3-(1H-Indol-5-yl)acrylic acid exhibits a favorable selectivity profile, ideally with significantly higher IC50 values for MCT2 and MCT4 compared to MCT1.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive benchmarking of 3-(1H-Indol-5-yl)acrylic acid's selectivity as an MCT1 inhibitor. By employing a combination of molecular and functional assays and comparing its performance against established inhibitors, researchers can generate the critical data necessary to validate its potential as a selective therapeutic agent. The experimental evidence gathered through these protocols will be instrumental in guiding further preclinical and clinical development, ultimately contributing to the advancement of novel cancer metabolism-targeted therapies.

References

  • Curtis, N. J., Mooney, L., Hopcroft, L., Michopoulos, F., Whalley, N., Zhong, H., ... & Critchlow, S. E. (2017). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 8(43), 74846. [Link]

  • Beloueche-Babari, M., Jackson, A., Al-Sadah, T., Ghebriel, M., Teoh, E. J., Gendron, T., ... & Aboagye, E. O. (2020). MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy. Cancers, 12(6), 1636. [Link]

  • PubChem. (n.d.). 3-Indoleacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Huan, C., et al. (2023). Lactate and lactylation: molecular insights into histone and non-histone lactylation in tumor progression, tumor immune microenvironment, and therapeutic strategies. Journal of Translational Medicine, 21(1), 1-24. [Link]

  • Tomoo, T., Nakatsuka, T., Katayama, T., Hayashi, Y., Fujieda, Y., Terakawa, M., & Nagahira, K. (2014). Design, synthesis, and biological evaluation of 3-(1-aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. Journal of medicinal chemistry, 57(17), 7244-7262. [Link]

  • Quanz, M., Bender, E., Kopitz, C., Gruenewald, S., Schlicker, A., Schwede, W., ... & Zitzmann-Kolbe, S. (2018). Preclinical efficacy of the novel monocarboxylate transporter 1 inhibitor BAY-8002 and associated markers of resistance. Molecular cancer therapeutics, 17(11), 2285-2296. [Link]

  • Saha, T., Dash, C., Jayabaskaran, C., & Kar, M. (2023). A systemic analysis of monocarboxylate transporters in ovarian cancer and possible therapeutic interventions. BMC cancer, 23(1), 1-17. [Link]

  • Rives, M. L., et al. (2024). Exploring monocarboxylate transporter inhibition for cancer treatment. Biochemical Pharmacology, 115938. [Link]

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Comparative

A Head-to-Head Comparison of 3-(1H-Indol-5-yl)acrylic Acid with Standard Drugs in Inflammatory Disease Models

A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Rationale for Investigating 3-(1H-Indol-5-yl)acrylic Acid as a Novel Anti-Inflammatory Ag...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Investigating 3-(1H-Indol-5-yl)acrylic Acid as a Novel Anti-Inflammatory Agent

The landscape of inflammatory disease treatment is continually evolving, with a persistent need for novel therapeutic agents offering improved efficacy and safety profiles. While the direct biological activities of 3-(1H-Indol-5-yl)acrylic acid are not extensively documented in publicly available literature, its structural similarity to a class of potent anti-inflammatory compounds provides a strong rationale for its investigation. Specifically, recent research into 3-(1-Aryl-1H-indol-5-yl)propanoic acids has demonstrated significant inhibitory activity against cytosolic phospholipase A2α (cPLA2α), a critical enzyme in the inflammatory cascade. These propanoic acid derivatives, which differ from the subject of this guide only by the saturation of a carbon-carbon bond, have shown oral efficacy in animal models of inflammation, such as tetradecanoyl phorbol acetate (TPA)-induced ear edema and ovalbumin-induced asthma.

This guide, therefore, presents a hypothetical yet scientifically grounded head-to-head comparison of 3-(1H-Indol-5-yl)acrylic acid with standard-of-care drugs for inflammatory conditions. We will focus on its potential mechanism of action as a cPLA2α inhibitor and outline the requisite experimental protocols to rigorously evaluate its preclinical efficacy against established treatments.

The Central Role of cPLA2α in Inflammation

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that, when activated by inflammatory stimuli, translocates to cellular membranes. There, it selectively hydrolyzes phospholipids to release arachidonic acid.[1][2] This arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. These mediators are pivotal in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis and asthma, by promoting vasodilation, increasing vascular permeability, and recruiting immune cells.[1][3] Inhibition of cPLA2α, therefore, represents an attractive therapeutic strategy to attenuate the production of a broad spectrum of inflammatory mediators at an upstream point in the inflammatory cascade.

Signaling Pathway of cPLA2α-mediated Inflammation

cPLA2_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Environment Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor Binding Signal_Transduction Signal Transduction (e.g., MAPK activation) Receptor->Signal_Transduction Ca_Influx Increased Intracellular Ca2+ Receptor->Ca_Influx cPLA2_activation cPLA2α Activation & Translocation Signal_Transduction->cPLA2_activation Phosphorylation Ca_Influx->cPLA2_activation Binding Membrane_Phospholipids Membrane Phospholipids cPLA2_activation->Membrane_Phospholipids Hydrolysis Arachidonic_Acid Arachidonic Acid Release Membrane_Phospholipids->Arachidonic_Acid COX_LOX COX & LOX Enzymes Arachidonic_Acid->COX_LOX Pro-inflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX_LOX->Pro-inflammatory_Mediators Inflammation Inflammatory Response Pro-inflammatory_Mediators->Inflammation in_vitro_workflow Start Start Prepare_Substrate Prepare Substrate Vesicles (e.g., PAPC/POG) Start->Prepare_Substrate Incubate_Enzyme Pre-incubate Purified cPLA2α with Test Compound Start->Incubate_Enzyme Initiate_Reaction Initiate Reaction by Adding Substrate Prepare_Substrate->Initiate_Reaction Incubate_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_Product Quantify Released Fatty Acid (e.g., via Chromatography or Fluorescence) Stop_Reaction->Quantify_Product Calculate_IC50 Calculate IC50 Value Quantify_Product->Calculate_IC50 in_vivo_workflow_tpa Start Start Acclimatize_Mice Acclimatize Mice Start->Acclimatize_Mice Administer_Compound Administer Test Compound (Oral or Topical) Acclimatize_Mice->Administer_Compound Induce_Edema Apply TPA to Mouse Ear Administer_Compound->Induce_Edema Measure_Thickness Measure Ear Thickness at Baseline and Post-TPA Induce_Edema->Measure_Thickness Euthanize_and_Punch Euthanize Mice and Collect Ear Punch Biopsy Measure_Thickness->Euthanize_and_Punch Weigh_Biopsy Weigh Ear Punch Biopsy Euthanize_and_Punch->Weigh_Biopsy Calculate_Inhibition Calculate % Inhibition of Edema Weigh_Biopsy->Calculate_Inhibition

Caption: Workflow for the TPA-induced mouse ear edema model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male ICR or Swiss albino mice for at least one week.

  • Compound Administration: Administer 3-(1H-Indol-5-yl)acrylic acid via the desired route (e.g., oral gavage or topical application) 30-60 minutes before TPA application. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Edema Induction: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Edema Measurement: After a set time (typically 4-6 hours), euthanize the mice. U[4]se a micro-caliper to measure the thickness of both ears. Alternatively, collect a standard-sized punch biopsy from each ear and weigh them.

  • Data Analysis: The degree of edema is calculated as the difference in weight or thickness between the right and left ears. The percentage of inhibition is determined by comparing the edema in the treated groups to the vehicle control group.

This model mimics key features of allergic asthma, including early and late asthmatic responses and airway inflammation.

[5]Step-by-Step Protocol:

  • Sensitization: Sensitize male Hartley guinea pigs with intraperitoneal injections of ovalbumin (OVA) along with an adjuvant like aluminum hydroxide.

  • Compound Administration: Prior to OVA challenge, administer 3-(1H-Indol-5-yl)acrylic acid (e.g., via inhalation or oral gavage). Control groups receive vehicle or standard asthma medications (e.g., inhaled fluticasone propionate).

  • Antigen Challenge: Place the conscious guinea pigs in a whole-body plethysmography chamber and expose them to an aerosolized solution of OVA to induce an asthmatic response.

  • Measurement of Airway Resistance: Continuously monitor respiratory parameters, such as specific airway resistance, to assess bronchoconstriction during the early and late asthmatic responses.

  • Bronchoalveolar Lavage (BAL): At the end of the experiment (e.g., 24 hours post-challenge), perform a bronchoalveolar lavage to collect fluid from the lungs.

  • Cellular Analysis: Analyze the BAL fluid for the total and differential cell counts (e.g., eosinophils, neutrophils) to assess the degree of airway inflammation. 7[6]. Data Analysis: Compare the changes in airway resistance and inflammatory cell counts between the treated and control groups to determine the efficacy of the test compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical evaluation of 3-(1H-Indol-5-yl)acrylic acid as a novel anti-inflammatory agent, with a focus on its potential as a cPLA2α inhibitor. The proposed head-to-head comparisons with standard-of-care drugs for rheumatoid arthritis and asthma will be critical in determining its therapeutic potential. Positive outcomes in these in vitro and in vivo models would warrant further investigation into its pharmacokinetic properties, safety profile, and efficacy in chronic disease models. The exploration of indole-5-yl acrylic acid derivatives represents a promising avenue for the development of next-generation anti-inflammatory therapies.

References

  • Sommerfelt, R. M., Feuerherm, A. J., Skuland, T., & Johansen, B. (2015). Cytosolic Phospholipase A2 Modulates TLR2 Signaling in Synoviocytes. PLOS ONE, 10(4), e0119088. [Link]

  • Lilleaas, E. M., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PLOS ONE, 14(1), e0210480. [Link]

  • Bandeira-Melo, C., & Weller, P. F. (2005). A novel anti-inflammatory role for secretory phospholipase A2 in immune complex-mediated arthritis. The Journal of Experimental Medicine, 201(11), 1709–1714. [Link]

  • Sun, G. Y., et al. (2014). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular Neurobiology, 50(2), 334–347. [Link]

  • Nikolaou, A., et al. (2025). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Communications Chemistry, 8(1), 1-13. [Link]

  • Lilleaas, E. M., et al. (2020). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 21(19), 7289. [Link]

  • Smith, S. J., & Broadley, K. J. (2012). Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs. Journal of Pharmacological and Toxicological Methods, 65(2), 87-96. [Link]

  • Bio-protocol. TPA-induced mouse ear edema model. [Link]

  • Chen, C. C., et al. (2007). Regulation of Cytosolic Phospholipase A2 (cPLA2α) and Its Association with Cell Proliferation in Human Lens Epithelial Cells. Investigative Ophthalmology & Visual Science, 48(12), 5626–5633. [Link]

  • Mayo Clinic. (2025). Rheumatoid arthritis - Diagnosis and treatment. [Link]

  • Stanley, P. L., et al. (1991). Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate. Skin Pharmacology, 4(4), 262-271. [Link]

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  • Wang, C., et al. (2019). Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuating the Expression of Inflammatory Cytokines and Signal Transduction. Frontiers in Pharmacology, 10, 298. [Link]

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  • ResearchGate. (A) cPLA2α activity assay... [Link]

  • Leslie, C. C. (2015). MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS. Methods in molecular biology (Clifton, N.J.), 1237, 1–21. [Link]

  • Adner, M., et al. (2020). Back to the future: re-establishing guinea pig in vivo asthma models. Clinical Science, 134(11), 1217–1240. [Link]

  • Johansen, B., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Molecules, 26(24), 7447. [Link]

  • Medscape. (2025). Rheumatoid Arthritis (RA) Treatment & Management. [Link]

  • Carlson, R. P., et al. (1985). Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema. Agents and Actions, 17(2), 197-204. [Link]

  • Sun, G. Y., et al. (2010). Phospholipases A2 and Inflammatory Responses in the Central Nervous System. Neuromolecular medicine, 12(2), 133–148. [Link]

  • Lin, F. Y., et al. (2011). Inhibitory effects of inhaled complex traditional Chinese medicine on early and late asthmatic responses induced by ovalbumin in sensitized guinea pigs. Journal of Biomedical Science, 18, 74. [Link]

  • American College of Rheumatology. (2021). 2021 American College of Rheumatology Guideline for the Treatment of Rheumatoid Arthritis. [Link]

  • ResearchGate. Phorbol 12-myristate 13-acetate (PMA; TPA)-Induced Ear Oedema Model Protocol. [Link]

  • Soberman, R. J., & Wurtman, R. J. (2011). The Involvement of Phospholipases A2 in Asthma and Chronic Obstructive Pulmonary Disease. Pulmonary medicine, 2011, 897230. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1H-Indol-5-yl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile Understanding the chemical's intrinsic properties is the foundation of safe handling and disposal. While specific dat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

Understanding the chemical's intrinsic properties is the foundation of safe handling and disposal. While specific data for the 5-yl isomer is limited, the known characteristics of the 3-yl isomer provide a strong basis for a conservative hazard assessment.

Known Hazards of trans-3-(1H-Indol-3-yl)acrylic acid :

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Based on these known hazards, it is prudent to assume that 3-(1H-Indol-5-yl)acrylic acid presents similar risks.

Chemical Reactivity Considerations:

  • Indole Moiety: Indole and its derivatives are electron-rich aromatic compounds and can be sensitive to strong acids and oxidizing agents.[2] Reactions with strong oxidizers can be vigorous.

  • Acrylic Acid Moiety: Acrylic acid and its derivatives are known to be corrosive and can polymerize, sometimes violently, in the presence of initiators or upon exposure to heat, light, or incompatible materials like strong bases and oxidizing agents.

The combination of these two functional groups in one molecule necessitates careful handling to avoid unintended reactions.

Regulatory Framework:

The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3] Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5]

Based on the acidic nature of the carboxylic acid group, 3-(1H-Indol-5-yl)acrylic acid waste could potentially be classified as corrosive (D002) if its pH in solution meets the regulatory criteria (≤ 2 or ≥ 12.5).[4] A thorough hazardous waste determination must be conducted by qualified personnel.

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE protocols is non-negotiable when handling potentially hazardous chemicals.

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and splashes.
Lab Coat Standard laboratory coat.To protect personal clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is significant.To prevent inhalation of irritating dust particles.

Safe Handling Practices:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to mitigating potential harm.

Small Spills (Solid):

  • Evacuate and Secure: Restrict access to the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: Carefully sweep up the solid material, avoiding dust generation. Use a dustpan and brush designated for chemical waste.

  • Contain: Place the spilled material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Large Spills:

  • Evacuate Immediately: Alert others in the vicinity and evacuate the area.

  • Isolate: Close doors to the affected area.

  • Notify: Inform your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do Not Attempt to Clean Up: A large spill should only be handled by trained emergency response personnel.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-(1H-Indol-5-yl)acrylic acid is that it should be managed as hazardous waste through a licensed disposal facility.

Proper segregation is key to preventing dangerous reactions in waste containers.

  • Solid Waste:

    • Collect un-used or contaminated solid 3-(1H-Indol-5-yl)acrylic acid in a dedicated, properly labeled hazardous waste container.

    • Do not mix with other incompatible wastes, particularly strong bases or oxidizing agents.

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) into a designated liquid hazardous waste container before washing.

Proper container selection and labeling are mandated by regulations.

  • Container Selection: Use chemically compatible containers, typically high-density polyethylene (HDPE) for solids. Ensure containers have a secure, tight-fitting lid.

  • Labeling: All hazardous waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(1H-Indol-5-yl)acrylic acid"

    • The specific hazard characteristics (e.g., "Irritant")

    • The date when waste was first added to the container.

Follow your institution's and local regulations for the temporary storage of hazardous waste.

  • Satellite Accumulation Areas (SAAs): Waste should be stored in a designated SAA at or near the point of generation.

  • Storage Conditions: Keep waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Container Integrity: Regularly inspect waste containers for any signs of leakage or deterioration.

Final disposal must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Incineration: High-temperature incineration is a common and effective method for the destruction of organic chemical waste.[6][7] For nitrogen-containing organic compounds, incineration must be carried out in facilities equipped with appropriate technology to control the emission of nitrogen oxides (NOx).[6][8]

  • Landfill: Land disposal of untreated hazardous waste is restricted.[9] If landfilling is the chosen disposal route, the waste must typically be treated to meet specific standards set by the EPA to minimize the potential for environmental contamination.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(1H-Indol-5-yl)acrylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Pathway start Start: Handling 3-(1H-Indol-5-yl)acrylic acid ppe Wear Appropriate PPE start->ppe handling Handle in Ventilated Area ppe->handling waste_gen Waste Generated handling->waste_gen solid_waste Solid Waste (Unused/Contaminated) waste_gen->solid_waste Pure/Contaminated Solid contaminated_items Contaminated Items (Gloves, etc.) waste_gen->contaminated_items Contaminated Disposables container Place in Labeled Hazardous Waste Container solid_waste->container contaminated_items->container segregate Segregate from Incompatibles container->segregate saa Store in Satellite Accumulation Area segregate->saa ehs_pickup Arrange for EHS Pickup saa->ehs_pickup disposal_facility Transport to Licensed Disposal Facility ehs_pickup->disposal_facility incineration Incineration disposal_facility->incineration Preferred Method landfill Treated Landfill disposal_facility->landfill Alternative

Caption: Disposal workflow for 3-(1H-Indol-5-yl)acrylic acid.

References

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acrylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. (2025, December 19). PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Indole. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Oekotoxzentrum. (n.d.). Ecotoxicological effects of polyacrylate, acrylic acid, polyacrylamide and acrylamide on soil and water organisms. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units. Retrieved from [Link]

  • MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]

  • Life Cycle Environmental Impacts of a Biobased Acrylic Polymer for Leather Production. (n.d.). MDPI. Retrieved from [Link]

  • Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • ACTenviro. (n.d.). Landfill, Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]

  • Preprints.org. (2024, February 16). Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Determination of selected fate and aquatic toxicity characteristics of acrylic and a series of acrylic esters. Retrieved from [Link]

  • PubChem. (n.d.). Indole-3beta-acrylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • ResearchGate. (2023, May 26). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Emission of Nitrogen Compounds by Incineration of a Wastewater Sludge Particle Under Fluidized Bed Conditions: A Numerical Approach. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). DERMaL Resources of Response Phase. Retrieved from [Link]

  • ScholarWorks at University of Montana. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Retrieved from [Link]

  • Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. Retrieved from [Link]

  • Preparation and Properties of INDOLE. (n.d.). Retrieved from [Link]

  • ChemBK. (2022, October 16). Indole-3-acrylic acid. Retrieved from [Link]

  • PubMed. (2019, October 30). Synthesis and antifouling evaluation of indole derivatives. Retrieved from [Link]

  • Industrial Chemicals. (n.d.). (E)-3-(1H-indol-3-yl)acrylicacid. Retrieved from [Link]

  • SciSpace. (2016, September 28). Emissions of nitrogen‐containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. Retrieved from [Link]

  • Institute of Chemical Reaction Engineering. (n.d.). Sustainable production of acrylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Indol-3-yl)acrylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactivities of acrylic and methacrylic acids in a nucleophilic addition model of their biological activity. Retrieved from [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 3-(1H-Indol-5-yl)acrylic Acid in a Laboratory Setting

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(1H-Indol-5-yl)acrylic acid. As a Senior Application Scientist, the following...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(1H-Indol-5-yl)acrylic acid. As a Senior Application Scientist, the following protocols are synthesized from established safety data for structurally similar compounds to ensure the highest degree of safety and experimental integrity in your laboratory.

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(1H-Indol-5-yl)acrylic acid was not available at the time of this writing. The following guidance is based on the safety data for its close isomer, trans-Indole-3-acrylic acid, and the known hazards of the parent compounds, indole and acrylic acid. It is imperative to treat 3-(1H-Indol-5-yl)acrylic acid with, at a minimum, the same precautions outlined below. Always consult your institution's safety officer and the supplier's SDS if one becomes available.

Understanding the Hazard Profile

3-(1H-Indol-5-yl)acrylic acid is a derivative of both indole and acrylic acid. The indole scaffold is a common motif in biologically active compounds, while the acrylic acid moiety can confer irritant properties.[1] Based on data for trans-Indole-3-acrylic acid, this compound is expected to cause skin, eye, and respiratory irritation.[2][3]

Primary Hazards:

  • Skin Irritation: Direct contact can lead to redness and discomfort.[2]

  • Serious Eye Irritation: Poses a significant risk of irritation upon contact with the eyes.[2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4]

The toxicological properties of 3-(1H-Indol-5-yl)acrylic acid have not been fully investigated, warranting a cautious approach to handling.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 3-(1H-Indol-5-yl)acrylic acid to prevent exposure through all potential routes.

Protection Type Specific PPE Rationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Dispose of contaminated gloves in accordance with laboratory procedures.[5]
Eye Protection Chemical safety gogglesProtects against splashes and airborne particles.[5]
Body Protection Laboratory coatPrevents contamination of personal clothing.[5]
Respiratory Protection N95 dust mask (or higher)Recommended when handling the powder outside of a fume hood to minimize inhalation of dust.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is paramount for minimizing risk and ensuring reproducible results.

Preparation and Weighing
  • Work Area Preparation: Conduct all handling of solid 3-(1H-Indol-5-yl)acrylic acid within a chemical fume hood to control dust and potential vapors.[7]

  • Personal Protective Equipment: Don all required PPE before entering the designated work area.

  • Weighing: Carefully weigh the required amount of the compound, avoiding the generation of dust. Use a spatula for transfers.[8] In case of a spill, gently sweep up the solid material and place it in a designated waste container.[9]

Solution Preparation
  • Solvent Addition: Slowly add the desired solvent to the solid, stirring gently to dissolve.

  • Container Sealing: Once dissolved, securely cap the container to prevent spills and evaporation.[10]

Post-Handling
  • Decontamination: Thoroughly clean the work area, including the balance and any potentially contaminated surfaces.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[11]

  • PPE Removal: Remove PPE in the designated area to prevent cross-contamination.

Safe Handling Workflow Diagram

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don PPE (Gloves, Goggles, Lab Coat) B Prepare Fume Hood A->B C Weigh Solid Compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of 3-(1H-Indol-5-yl)acrylic acid.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]

Storage and Disposal Plan

Proper storage and disposal are essential for laboratory safety and environmental responsibility.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]

  • Protect from light and air, as indole derivatives can be sensitive to these conditions.

Disposal
  • Dispose of waste, including unused material and contaminated items, in a designated hazardous waste container.[12]

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12] Do not empty into drains.[4]

  • Leave chemicals in their original containers for disposal whenever possible to avoid misidentification.

By adhering to these guidelines, you can confidently and safely incorporate 3-(1H-Indol-5-yl)acrylic acid into your research endeavors, contributing to a secure and productive laboratory environment.

References

  • Indole Detection Reagent - Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Acrylic acid Safety Data Sheet. (2025, April 7). Penta chemicals. Retrieved from [Link]

  • Safety Data Sheet Acrylic Acid. (2021, August 18). Redox. Retrieved from [Link]

  • Kovac's Indole Reagent, Safety Data Sheet. (2019, October 30). Neogen. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. Retrieved from [Link]

  • Spot Indole Reagent Safety Data Sheet. (n.d.). Pro-Lab Diagnostics. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering. Retrieved from [Link]

  • trans-Indole-3-acrylic acid Safety Data Sheet. (2024, February 17). Fisher Scientific. Retrieved from [Link]

  • Safe Handling and Storage of Acrylic Esters. (n.d.). Petrochemicals Europe. Retrieved from [Link]

  • Material Safety Data Sheet - Indole, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]

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